Carbonic anhydrase inhibitor 3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H17N3O3S |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
1-benzyl-1-methyl-3-(3-sulfamoylphenyl)urea |
InChI |
InChI=1S/C15H17N3O3S/c1-18(11-12-6-3-2-4-7-12)15(19)17-13-8-5-9-14(10-13)22(16,20)21/h2-10H,11H2,1H3,(H,17,19)(H2,16,20,21) |
InChI Key |
HSRTVRBOFWARDD-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)NC2=CC(=CC=C2)S(=O)(=O)N |
Origin of Product |
United States |
Foundational & Exploratory
Carbonic Anhydrase III: A Core Regulator of Skeletal Muscle Function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Carbonic Anhydrase III (CA3), a cytosolic metalloenzyme highly expressed in skeletal muscle, plays a multifaceted role extending beyond its canonical function of carbon dioxide hydration. This technical guide delves into the core functions of CA3 in skeletal muscle, presenting quantitative data, detailed experimental protocols, and visual representations of its involvement in cellular signaling and experimental workflows. Primarily localized in type I slow-twitch muscle fibers, CA3 is implicated in pH regulation, fatigue resistance, and the mitigation of oxidative stress.[1][2] Its unique catalytic properties and non-catalytic scaffolding functions position it as a potential therapeutic target for neuromuscular disorders and conditions associated with muscle fatigue and damage. This document provides a comprehensive resource for professionals engaged in the study of muscle physiology and the development of novel therapeutic interventions.
Core Functions of Carbonic Anhydrase III in Skeletal Muscle
Carbonic Anhydrase III (CA3) is a distinct member of the α-carbonic anhydrase family, characterized by its high abundance in skeletal muscle and liver.[1] Unlike the highly active CAII isoform, CA3 exhibits significantly lower CO2 hydration activity, approximately 1% of that of CAII, suggesting alternative or additional physiological roles.[3]
Catalytic Function: pH Regulation and Bicarbonate Homeostasis
The primary catalytic function of CA3 is the reversible hydration of carbon dioxide to bicarbonate and a proton:
CO₂ + H₂O ⇌ HCO₃⁻ + H⁺
While its catalytic turnover is slower than other isoforms, its high concentration in the sarcoplasm allows it to significantly contribute to intracellular pH regulation. This is particularly crucial during intense muscle contraction, where the production of metabolic acids, such as lactic acid, can lead to a drop in intracellular pH, impairing muscle function and contributing to fatigue. By facilitating the conversion of CO₂ to bicarbonate, CA3 helps to buffer the protons produced during metabolic acidosis.
Non-Catalytic Function: Antioxidant and Signaling Roles
Beyond its enzymatic activity, CA3 possesses important non-catalytic functions, primarily related to its antioxidant properties.[2] CA3 is rich in cysteine residues that are susceptible to reversible oxidation, allowing it to act as a scavenger of reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage. This antioxidant capacity is crucial in skeletal muscle, a tissue with high metabolic activity and consequently high ROS production.
Furthermore, CA3 is implicated in cellular signaling pathways. Its S-glutathionylation, a post-translational modification, can modulate its activity and interactions with other proteins, suggesting a role as a redox-sensitive signaling molecule.
Quantitative Data on Carbonic Anhydrase III in Skeletal Muscle
The following tables summarize key quantitative data related to CA3 in skeletal muscle, providing a comparative overview for researchers.
Table 1: Concentration and Expression of CA3 in Skeletal Muscle
| Parameter | Value | Species | Muscle Fiber Type | Reference |
| Concentration | ~10% of soluble cytoplasmic protein | Rat | Slow-twitch (Type I) | [3] |
| Relative Content | Soleus (Type I) > Deep Vastus Lateralis (Type IIa) > Superficial Vastus Lateralis (Type IIb) | Rat | Mixed | [4] |
| Expression | High | Human, Mouse | Type I | [3][4] |
| Serum Concentration (Normal) | Variable, used as a marker for muscle damage | Human | - | [5] |
Table 2: Enzymatic Properties of Carbonic Anhydrase III
| Parameter | Value | Condition | Notes | Reference |
| kcat (CO₂ hydration) | ~1 x 10³ s⁻¹ | pH 7.5, 25°C | Significantly lower than CAII (~1 x 10⁶ s⁻¹) | [1] |
| Km (CO₂) | ~8 mM | pH 7.5, 25°C | Higher Km indicates lower affinity for CO₂ compared to CAII | [6] |
| Catalytic Efficiency (kcat/Km) | ~1.25 x 10⁵ M⁻¹s⁻¹ | pH 7.5, 25°C | Reflects the overall catalytic power of the enzyme | [7] |
| Phosphatase Activity | Present | - | A unique feature of CA3 among carbonic anhydrases | [3] |
Table 3: Effects of CA3 Knockout on Skeletal Muscle Function
| Parameter | Observation in CA3 Knockout Mice | Muscle Type | Implication | Reference |
| Fatigue Resistance | Faster force reduction at the beginning of fatigue test | Tibialis Anterior | Role in maintaining force output during fatigue | [8] |
| Post-fatigue Recovery | Slower recovery | Tibialis Anterior | Involvement in recovery processes after strenuous exercise | [8] |
| Bioenergetics (during intense stimulation) | Larger fall in PCr and pH; larger rise in ADP and Pi | Gastrocnemius | Impaired mitochondrial ATP synthesis and pH regulation | [9] |
| Resting Tension (under acidotic stress) | Less elevation | Soleus | Role in managing intracellular acidosis | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to investigate the function of CA3 in skeletal muscle.
Carbonic Anhydrase Activity Assay (Wilbur-Anderson Method)
This protocol measures the CO₂ hydratase activity of CA3 by monitoring the rate of pH change.
Materials:
-
Tissue homogenate (e.g., from skeletal muscle)
-
Tris buffer (20 mM, pH 8.3)
-
CO₂-saturated water
-
pH meter with a fast-response electrode
-
Stir plate and stir bar
-
Ice bath
Procedure:
-
Prepare the tissue homogenate in a suitable lysis buffer and determine the protein concentration.
-
Pre-chill all reagents and the reaction vessel on ice.
-
In a chilled beaker, add 3.0 mL of the 20 mM Tris buffer.
-
Place the beaker on a stir plate within an ice bath and add a small stir bar.
-
Immerse the pH electrode into the buffer and allow the temperature and pH to stabilize.
-
Initiate the reaction by adding 2.0 mL of CO₂-saturated water to the buffer.
-
Simultaneously start a timer and record the time it takes for the pH to drop from 8.3 to 6.3. This is the uncatalyzed rate (T₀).
-
Repeat the procedure, but after the addition of the Tris buffer, add a known amount of the tissue homogenate (e.g., 100 µg of total protein).
-
Add the CO₂-saturated water and record the time for the same pH drop. This is the catalyzed rate (T).
-
Calculate the Wilbur-Anderson units of activity using the formula: Units/mg protein = (T₀ - T) / T / mg of protein in the assay .
Western Blotting for CA3 Detection
This protocol describes the detection and quantification of CA3 protein in skeletal muscle lysates.
Materials:
-
Skeletal muscle tissue
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (2x)
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against CA3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Homogenize the skeletal muscle tissue in ice-cold RIPA buffer.[10] Centrifuge the lysate to pellet cellular debris and collect the supernatant. Determine the protein concentration using a BCA assay.
-
Gel Electrophoresis: Mix the protein lysates with an equal volume of 2x Laemmli sample buffer and boil for 5 minutes.[11] Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel and run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[11]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody against CA3 (diluted in blocking buffer) overnight at 4°C with gentle agitation.[12]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[12]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[11]
-
Washing: Repeat the washing step as in step 6.
-
Detection: Apply the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.[10]
Immunohistochemistry for CA3 Localization
This protocol allows for the visualization of CA3 distribution within skeletal muscle tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded or frozen skeletal muscle tissue sections
-
Xylene and ethanol series (for paraffin sections)
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking solution (e.g., 10% normal goat serum in PBS)
-
Primary antibody against CA3
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate-chromogen solution
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration (for paraffin sections): Immerse slides in xylene to remove paraffin, followed by a graded series of ethanol to rehydrate the tissue.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval solution in a steamer or water bath.
-
Peroxidase Blocking: Incubate the sections with 3% hydrogen peroxide to quench endogenous peroxidase activity.[3]
-
Blocking: Apply blocking solution to the sections for 1 hour to block non-specific binding sites.[3]
-
Primary Antibody Incubation: Incubate the sections with the primary antibody against CA3 overnight at 4°C.
-
Secondary Antibody Incubation: Apply the biotinylated secondary antibody and incubate for 1 hour at room temperature.
-
Signal Amplification: Apply the streptavidin-HRP conjugate and incubate for 30 minutes.
-
Chromogenic Detection: Add the DAB substrate-chromogen solution and incubate until the desired brown color develops.
-
Counterstaining: Lightly counterstain the sections with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and then coverslip with a permanent mounting medium.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways involving CA3 and a typical experimental workflow for its study.
CA3 in Oxidative Stress Signaling
Caption: CA3's dual role in mitigating oxidative stress and maintaining pH homeostasis.
Experimental Workflow: Investigating CA3 in Muscle Fatigue
Caption: A typical workflow for studying the role of CA3 in skeletal muscle fatigue.
Conclusion
Carbonic Anhydrase III is a critical protein in skeletal muscle, contributing to both the maintenance of intracellular pH and the protection against oxidative stress. Its high concentration in slow-twitch muscle fibers underscores its importance in endurance and sustained muscle activity. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers to further elucidate the intricate functions of CA3. A deeper understanding of its catalytic and non-catalytic roles holds significant promise for the development of novel therapeutic strategies for a range of neuromuscular diseases and conditions characterized by muscle fatigue and wasting. The continued investigation into the signaling pathways modulated by CA3 will undoubtedly reveal new avenues for intervention in muscle physiology and pathology.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Proteomic profiling of carbonic anhydrase CA3 in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Immunohistochemical demonstration of carbonic anhydrase III and muscle-specific enolase in paraffin-embedded human skeletal muscle sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Muscle-specific carbonic anhydrase III is a more sensitive marker of muscle damage than creatine kinase in neuromuscular disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chegg.com [chegg.com]
- 7. preprints.org [preprints.org]
- 8. Frontiers | Carbonic Anhydrase III Is Expressed in Mouse Skeletal Muscles Independent of Fiber Type-Specific Myofilament Protein Isoforms and Plays a Role in Fatigue Resistance [frontiersin.org]
- 9. pnas.org [pnas.org]
- 10. bio-rad.com [bio-rad.com]
- 11. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
A Technical Deep Dive into the Structure and Active Site of Carbonic Anhydrase III
For Researchers, Scientists, and Drug Development Professionals
Carbonic anhydrase III (CAIII), a member of the α-carbonic anhydrase family, stands out among its isoenzymes due to its distinct structural features, catalytic properties, and tissue distribution. Predominantly found in skeletal muscle and adipose tissue, CAIII exhibits significantly lower CO2 hydration activity compared to the highly efficient CAII. This, coupled with its notable resistance to classical sulfonamide inhibitors, makes it a subject of considerable interest in understanding its unique physiological roles and as a potential target for novel therapeutic agents. This technical guide provides an in-depth exploration of the structure and active site of human carbonic anhydrase III.
Overall Structure of Carbonic Anhydrase III
Human Carbonic Anhydrase III is a cytosolic, monomeric metalloenzyme with a molecular weight of approximately 30 kDa.[1] Structurally, it shares the conserved tertiary fold characteristic of the α-carbonic anhydrase family, which is dominated by a central, 10-stranded twisted β-sheet.[2][3] This core β-sheet is flanked by several α-helices and additional β-strands, creating a roughly spherical molecular architecture.[2] The amino acid sequence of human CAIII shows a 62% identity with that of CAII, indicating a close evolutionary relationship despite their functional differences.[1]
A key structural feature of all α-CAs, including CAIII, is a large, conical active site cavity, approximately 15 Å deep, that extends from the protein surface towards its center.[2][4] At the base of this cavity lies the catalytic zinc ion, essential for the enzyme's function.[3][4]
The Active Site: A Tale of Two Residues
The active site of carbonic anhydrase III, while sharing many similarities with other CAs, possesses unique characteristics that are central to its lower catalytic efficiency and distinct inhibitor-binding properties.
The Catalytic Zinc Ion
At the heart of the active site is a single zinc ion (Zn²⁺), which is tetrahedrally coordinated by the imidazole rings of three conserved histidine residues: His94, His96, and His119.[4] The fourth coordination site is occupied by a water molecule or a hydroxide ion, which acts as the nucleophile in the catalytic reaction.[3][5] This zinc-bound solvent molecule is a critical component of the catalytic machinery.
Key Residues and Their Influence on Catalysis
The primary reason for the significantly lower catalytic activity of CAIII compared to CAII lies in the substitution of two critical amino acid residues within the active site cavity:
-
Lysine 64 (Lys64): In the highly active CAII, the residue at position 64 is a histidine (His64), which functions as an efficient proton shuttle, transferring protons from the zinc-bound water molecule to the bulk solvent.[1][6] This proton transfer is the rate-limiting step in the catalytic cycle.[3] In CAIII, this histidine is replaced by a lysine.[1] Lysine is a much less effective proton shuttle than histidine, which is a major contributor to the reduced catalytic rate of CAIII.[1]
-
Phenylalanine 198 (Phe198): Another crucial substitution is at position 198, where CAIII has a phenylalanine, in contrast to the leucine found in CAII and other highly active isozymes.[6][7] The bulky phenyl side chain of Phe198 introduces a steric constriction in the active site, approximately 5 Å from the zinc ion.[6][8] This may alter the interaction with the zinc-bound solvent and hinder the optimal positioning of substrate and product molecules, thereby contributing to the lower catalytic activity.[2][6]
The Role of Cysteine Residues and Redox Sensitivity
Human CAIII is notable for the presence of reactive cysteine residues, particularly Cys183 and Cys188, located on the molecular surface.[2][4] These residues are susceptible to S-glutathionylation, a reversible post-translational modification, which can occur under conditions of oxidative stress.[2][4] This modification does not appear to affect the catalytic activity of CAIII, as the modified cysteines are distant from the active site.[2] It is hypothesized that the high concentration of CAIII in tissues like skeletal muscle may allow it to act as a scavenger of reactive oxygen species, with its surface cysteines serving as a buffer against oxidative damage.[2]
Catalytic Mechanism of Carbonic Anhydrase
The reversible hydration of carbon dioxide to bicarbonate and a proton catalyzed by carbonic anhydrases proceeds via a two-step mechanism:
References
- 1. tandfonline.com [tandfonline.com]
- 2. Insights into the role of reactive sulfhydryl groups of Carbonic Anhydrase III and VII during oxidative damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure and mechanism of carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protective Role of Carbonic Anhydrases III and VII in Cellular Defense Mechanisms upon Redox Unbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Human carbonic anhydrase III: structural and kinetic study of catalysis and proton transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rcsb.org [rcsb.org]
A Technical Guide to the Discovery of Selective Carbonic Anhydrase 3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Case for Selective CA III Inhibition
Carbonic anhydrases (CAs) are a ubiquitous superfamily of zinc-metalloenzymes that catalyze the fundamental and reversible hydration of carbon dioxide to bicarbonate and a proton[1][2][3]. In humans, 15 isoforms of the α-CA family have been identified, each with distinct cellular localization, catalytic activity, and tissue distribution[3].
Carbonic Anhydrase 3 (CA III) is a cytosolic isoform notable for its high concentration in skeletal muscle and comparatively low CO₂ hydratase activity[4]. Despite its modest catalytic rate, emerging evidence implicates CA III in a range of physio-pathological processes. These include cellular defense against oxidative stress, where it is thought to play an antioxidant role, and the progression of certain diseases like oral squamous cell carcinoma and experimental colitis[1][5][6][7]. Given its unique structural features and specialized roles, the development of potent and isoform-selective CA III inhibitors is a critical, yet largely unmet, therapeutic goal[1].
The Core Challenge: Overcoming the Phe198 "Gatekeeper"
The primary obstacle in developing selective CA III inhibitors lies in a unique feature of its active site. Unlike most other human CA isoforms that have a leucine residue at position 198, CA III possesses a much bulkier phenylalanine (Phe198)[1][8]. This substitution effectively narrows the active site cavity, sterically hindering the binding of conventional aromatic and heterocyclic sulfonamides, which are potent inhibitors of other isoforms like CA I and CA II[1][8]. Consequently, a structure-based approach is essential to design molecules that can productively interact with the CA III active site while circumventing this bulky "gatekeeper" residue.
A Structure-Based Strategy for Selective CA III Inhibitors
Recent breakthroughs in CA III inhibitor design have employed a rational, structure-based approach to bypass the Phe198 residue[1][8]. The strategy focuses on creating aliphatic primary sulfonamides with specific characteristics:
-
Zinc-Binding Group (ZBG): A primary sulfonamide moiety (SO₂NH₂) is maintained as the ZBG to coordinate the catalytic zinc(II) ion, a hallmark of most CA inhibitors[1][3].
-
Flexible Aliphatic Tail: Instead of a rigid aromatic ring, these inhibitors feature a long, flexible aliphatic chain. This chain is designed to extend away from the zinc ion and bypass the bulky Phe198, avoiding a steric clash[1].
-
Linker Chemistry: A 1,2,3-triazole linker, often generated via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC or "Click Chemistry"), is used to connect the sulfonamide head to the flexible tail. This enhances contacts with residues at the entrance of the active site, improving binding affinity[1].
This design paradigm has successfully led to the first class of potent and selective nanomolar inhibitors of CA III[1].
Quantitative Inhibition Data
The structure-based design approach has yielded several aliphatic sulfonamides with nanomolar potency and significant selectivity for CA III over other prevalent isoforms. The table below summarizes the inhibition constants (Kᵢ) for key compounds from this class.
| Compound ID | Chemical Class | hCA III Kᵢ (nM) | hCA I Kᵢ (nM) | hCA II Kᵢ (nM) | hCA IV Kᵢ (nM) | Selectivity (CA II / CA III) |
| 39 | Aliphatic Sulfonamide | 162.6[1][8] | >10000 | 3307.6 | >10000 | ~20.3 |
| 52 | Aliphatic Sulfonamide | 310.4[1][8] | >10000 | 8442.7 | >10000 | ~27.2 |
| 38 | Halogenated Analog | 502.3[1][8] | >10000 | 1000.0 | 811.8 | ~2.0 |
| 47 | Bulky Substituent | 990.3[1] | >10000 | 566.0 | 2541.2 | ~0.6 |
Data sourced from Di Lorenzo et al., 2023.[1][8] Selectivity is calculated as the ratio of Kᵢ(hCA II) / Kᵢ(hCA III).
The data highlights that compounds with less bulky terminal groups (39 , 52 ) exhibit the highest potency and selectivity for CA III[1][8]. The presence of bulky substituents (as in compound 47 ) can improve potency against hCA II, thereby reducing selectivity[1].
Key Experimental Protocols
The discovery and characterization of CA III inhibitors rely on robust and reproducible experimental assays.
Primary Assay: Stopped-Flow CO₂ Hydrase Inhibition Assay
This is the gold-standard method for determining the inhibition constants (Kᵢ) of CA inhibitors against purified enzymes[1][8].
-
Principle: This kinetic assay directly measures the catalytic activity of CA in hydrating CO₂. The reaction produces H⁺ ions, causing a drop in pH. The rate of this pH change is monitored using a pH indicator dye. An inhibitor reduces the rate of the enzyme-catalyzed reaction.
-
General Methodology:
-
Reagents & Buffers:
-
Purified recombinant human CA isoforms (e.g., hCA I, II, III, IV).
-
Buffer solution (e.g., Tris buffer, pH adjusted).
-
pH indicator solution (e.g., phenol red).
-
CO₂-saturated water (substrate).
-
Test inhibitor dissolved in an appropriate solvent (e.g., DMSO).
-
-
Instrumentation: A stopped-flow spectrophotometer is required. This instrument rapidly mixes two solutions (enzyme/inhibitor solution and CO₂ substrate solution) and monitors the change in absorbance of the pH indicator over milliseconds.
-
Procedure:
-
The enzyme and inhibitor are pre-incubated for a set time to allow for binding equilibrium.
-
The enzyme-inhibitor solution is rapidly mixed with the CO₂-saturated solution in the stopped-flow instrument.
-
The initial rate of the reaction is measured by monitoring the change in absorbance at the indicator's λ_max.
-
Measurements are repeated across a range of inhibitor concentrations.
-
-
Data Analysis: The inhibition constants (Kᵢ) are calculated by fitting the data of reaction rates versus inhibitor concentration to appropriate enzyme inhibition models (e.g., Morrison equation for tight-binding inhibitors).
-
Screening Assay: Colorimetric Esterase Activity Assay
For initial high-throughput screening (HTS) of compound libraries, a simpler colorimetric assay based on the enzyme's esterase activity is often used[9][10][11].
-
Principle: This method leverages the promiscuous esterase activity of carbonic anhydrase. The enzyme catalyzes the hydrolysis of an ester substrate (e.g., p-nitrophenyl acetate) to release a chromogenic product (p-nitrophenol), which can be quantified by measuring its absorbance, typically at 405 nm[9]. The presence of an inhibitor reduces the rate of color development[9][11].
-
Detailed Protocol Outline:
-
Reagents & Materials:
-
96-well clear, flat-bottom microplates.
-
Multi-well absorbance microplate reader.
-
CA Assay Buffer.
-
CA Dilution Buffer.
-
Active CA Enzyme stock.
-
CA Esterase Substrate.
-
Test compounds and controls (e.g., Acetazolamide).
-
-
Preparation:
-
Prepare a working solution of the CA enzyme by diluting the stock with Dilution Buffer.
-
Dissolve candidate inhibitors in a suitable solvent (e.g., DMSO) to create a 10X stock of the highest desired final concentration.
-
-
Assay Procedure (per well):
-
Enzyme Control (EC): Add 80 µL Assay Buffer, 10 µL of inhibitor solvent (e.g., DMSO), and 5 µL of the CA Enzyme working solution.
-
Test Inhibitor (S): Add 80 µL Assay Buffer, 10 µL of the 10X test inhibitor solution, and 5 µL of the CA Enzyme working solution.
-
Background Control (BC): Add 90 µL Assay Buffer and 10 µL of the 10X test inhibitor solution (no enzyme).
-
-
Pre-incubation: Mix the contents of the wells and incubate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 5 µL of CA Substrate to each well and mix thoroughly.
-
Measurement: Immediately begin measuring the absorbance at 405 nm in kinetic mode at room temperature, taking readings every 1-2 minutes for up to 60 minutes[9].
-
Calculation:
-
Calculate the rate of change in absorbance (ΔAbs/min) for each well.
-
Subtract the rate of the Background Control from the Test Inhibitor rate.
-
Calculate the percent inhibition: % Inhibition = (1 - (Rate_S / Rate_EC)) * 100.
-
-
CA III Signaling and Functional Role
Beyond simple CO₂ hydration, CA III is implicated in cellular defense mechanisms, particularly against oxidative stress. This provides a functional context for the utility of selective inhibitors in research.
References
- 1. Discovery of the first-in-class potent and isoform-selective human carbonic anhydrase III inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbonic anhydrases as disease markers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological investigation of selective human carbonic anhydrase II, IX, and XII inhibitors using 7-aryl/heteroaryl triazolopyrimidines bearing a sulfanilamide scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbonic anhydrase III, muscle specific - Wikipedia [en.wikipedia.org]
- 5. Carbonic Anhydrase III Has Potential as a Biomarker for Experimental Colitis and Functions as an Immune Regulator by Inhibiting Inflammatory Cytokine Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbonic Anhydrase III Promotes Cell Migration and Epithelial–Mesenchymal Transition in Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protective Role of Carbonic Anhydrases III and VII in Cellular Defense Mechanisms upon Redox Unbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric)| Abcam [abcam.com]
- 11. mybiosource.com [mybiosource.com]
The Physiological Role of Carbonic Anhydrase Isozyme III: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Carbonic anhydrase isozyme III (CAIII), a member of the α-carbonic anhydrase family, stands apart from its counterparts due to its distinct catalytic properties and tissue-specific expression. While possessing a significantly lower CO2 hydration activity, CAIII is abundantly present in skeletal muscle, liver, and adipose tissue. Emerging evidence points towards a multifaceted physiological role for CAIII, extending beyond simple pH regulation to encompass critical functions in cellular defense against oxidative stress and in modulating muscle contractility and fatigue resistance. This technical guide provides a comprehensive overview of the current understanding of CAIII's physiological significance, with a focus on its catalytic activity, tissue distribution, involvement in signaling pathways, and the experimental methodologies used to elucidate its function. This document is intended to serve as a detailed resource for researchers and professionals in drug development seeking to explore the therapeutic potential of targeting CAIII.
Introduction to Carbonic Anhydrase III
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO2 + H2O ↔ HCO3- + H+).[1] Among the various isoforms, carbonic anhydrase III (CAIII) is a cytosolic enzyme encoded by the CA3 gene.[2] It is distinguished by its relatively low catalytic efficiency for CO2 hydration and its resistance to classical sulfonamide inhibitors that potently inhibit other CA isozymes like CAII.[3] Despite its modest catalytic activity, its high concentration in specific tissues suggests specialized physiological functions.
Tissue Distribution and Expression
CAIII expression is highly tissue-specific, with the highest concentrations found in slow-twitch (type I) skeletal muscle fibers, liver, and adipose tissue.[4][5] Lower levels are also detectable in cardiac and smooth muscle.[2] This specific expression pattern hints at its involvement in metabolic processes characteristic of these tissues.
Table 1: Concentration of Carbonic Anhydrase III in Human Tissues
| Tissue | Concentration (µg/mg of soluble protein) | Reference |
| Skeletal Muscle (striated) | > 10 | [6][7] |
| Heart Muscle | < 0.5 | [6][7] |
| Psoas Muscle (Type I fibers) | High (not quantified in µg/mg) | [2] |
| Psoas Muscle (Type IIA fibers) | 24% of Type I fibers | [2] |
| Psoas Muscle (Type IIB fibers) | 10% of Type I fibers | [2] |
Catalytic Properties of Carbonic Anhydrase III
The catalytic activity of CAIII for the hydration of CO2 is considerably lower than that of other CA isozymes, such as CAII.[3] This is attributed to key amino acid substitutions in its active site that result in steric hindrance and less efficient proton transfer.[3]
Table 2: Kinetic Parameters for the Hydration of CO2 by Human Carbonic Anhydrases
| Enzyme | kcat (s-1) | Km (mM) | kcat/Km (M-1s-1) | Reference |
| Carbonic Anhydrase II | 1.0 x 10^6 | 12 | 8.3 x 10^7 | [8] |
| Carbonic Anhydrase III | 4.0 x 10^5 | 26 | 1.5 x 10^7 | [8] |
Note: Kinetic parameters can vary depending on the experimental conditions (e.g., pH, temperature, buffer).
Physiological Roles of Carbonic Anhydrase III
Protection Against Oxidative Stress
A primary and increasingly recognized role of CAIII is its function as a scavenger of reactive oxygen species (ROS), thereby protecting cells from oxidative damage.[5] This antioxidant capacity is not dependent on its CO2 hydration activity but is attributed to its two reactive sulfhydryl groups on cysteine residues, which can be reversibly S-glutathionylated under conditions of oxidative stress.[5] Studies using CAIII knockout mice and cell lines overexpressing CAIII have demonstrated its protective effects against apoptosis induced by oxidative stressors like hydrogen peroxide.[9]
Muscle Physiology and Fatigue Resistance
The high abundance of CAIII in slow-twitch skeletal muscle fibers suggests a role in muscle function. CAIII is thought to contribute to fatigue resistance by facilitating the transport of CO2 and maintaining intracellular pH homeostasis during intense muscle activity.[10] Transgenic expression of CAIII in cardiac muscle, which normally lacks this isozyme, has been shown to confer tolerance to acidosis.[11]
Involvement in Signaling Pathways
CAIII has been implicated in specific signaling pathways that regulate cellular processes such as cell migration and gene expression.
FAK Signaling Pathway in Hepatocellular Carcinoma
In hepatocellular carcinoma (HCC), CAIII has been shown to promote cell invasion and transformation through the focal adhesion kinase (FAK) signaling pathway.[12] Overexpression of CAIII in HCC cells leads to increased FAK and Src activity, which are key regulators of cell adhesion, migration, and proliferation.[12] The proposed mechanism involves intracellular and/or extracellular acidification mediated by CAIII, which in turn activates FAK signaling.[12]
Ca2+-CaMKII-MEF2C Signaling Pathway in Skeletal Muscle
The expression of CAIII in skeletal muscle is regulated by the Ca2+-Calmodulin-dependent protein kinase II (CaMKII)-Myocyte enhancer factor 2C (MEF2C) signaling pathway.[13][14] Nerve impulses lead to changes in intracellular Ca2+ concentrations, which activate CaMKII.[13] Activated CaMKII, in turn, promotes the transcriptional activity of MEF2C, a key transcription factor that directly binds to the CA3 gene promoter to drive its expression in slow-twitch myofibers.[13]
Key Experimental Protocols
Measurement of Carbonic Anhydrase Activity
This classical assay measures the time required for a saturated CO2 solution to lower the pH of a buffer from 8.3 to 6.3 at 0°C.[12][15]
Protocol Outline:
-
Reagent Preparation:
-
0.02 M Tris-HCl buffer, pH 8.3.
-
CO2-saturated deionized water (prepared by bubbling CO2 gas through ice-cold water).
-
-
Blank Measurement (T0):
-
Combine a defined volume of the Tris-HCl buffer with the CO2-saturated water in a beaker maintained at 0-4°C.
-
Measure the time taken for the pH to drop from 8.3 to 6.3.
-
-
Enzyme-catalyzed Reaction (T):
-
Repeat the above step with the addition of a known amount of CAIII to the buffer before adding the CO2-saturated water.
-
-
Calculation of Activity:
-
Wilbur-Anderson Units/mg = (T0 - T) / T × (mg of enzyme/mL of reaction mixture).
-
This method allows for the determination of initial rates of CO2 hydration by rapidly mixing the enzyme and substrate and monitoring the resulting pH change using a pH indicator.[16][17]
Protocol Outline:
-
Reagent Preparation:
-
Buffer solution (e.g., HEPES or Tris) containing a pH indicator (e.g., phenol red).
-
CO2-saturated water.
-
-
Instrumentation:
-
A stopped-flow spectrophotometer equipped with a rapid mixing device and a photodetector.
-
-
Measurement:
-
The enzyme solution in the buffer is rapidly mixed with the CO2-saturated water.
-
The change in absorbance of the pH indicator is monitored over a short time course (milliseconds).
-
-
Data Analysis:
-
The initial rate of the reaction is calculated from the initial slope of the absorbance change.
-
Kinetic parameters (kcat and Km) can be determined by measuring the initial rates at varying CO2 concentrations.
-
This is a highly sensitive method that measures the exchange of 18O between CO2 and water, catalyzed by carbonic anhydrase.[1][18]
Protocol Outline:
-
Sample Preparation:
-
A reaction chamber containing a small volume of a solution (e.g., NaHCO3) with the enzyme is prepared.
-
The gas phase of the chamber is filled with 18O-labeled CO2.
-
-
Measurement:
-
At timed intervals, small samples of the gas phase are withdrawn and analyzed by a mass spectrometer.
-
The rate of disappearance of the 18O from CO2 is measured.
-
-
Data Analysis:
-
The rate of 18O exchange is proportional to the carbonic anhydrase activity.
-
Detection of Protein S-Glutathionylation
This protocol allows for the in situ detection of S-glutathionylated proteins, a key post-translational modification of CAIII in response to oxidative stress.[3][19][20]
Protocol Outline:
-
Tissue/Cell Preparation:
-
Fix and embed the tissue or cells in paraffin.
-
Dewax and rehydrate the sections.
-
-
Blocking of Free Thiols:
-
Block free thiol groups with N-ethylmaleimide (NEM).
-
-
Reduction of S-Glutathionylated Proteins:
-
Specifically reduce the S-glutathionylated cysteines using glutaredoxin-1 (Grx1).
-
-
Labeling of Newly Exposed Thiols:
-
Label the newly formed free thiols with a biotinylated maleimide derivative.
-
-
Visualization:
-
Detect the biotinylated proteins using streptavidin conjugated to a fluorescent probe or an enzyme for colorimetric detection.
-
Generation of CAIII Knockout Mice
The generation of CAIII knockout mice has been instrumental in understanding its in vivo functions.[21][22][23]
Protocol Outline:
-
Targeting Vector Construction:
-
A targeting vector is designed to disrupt the Ca3 gene via homologous recombination. This typically involves replacing a critical exon with a selectable marker gene (e.g., neomycin resistance).
-
-
ES Cell Transfection and Selection:
-
The targeting vector is introduced into embryonic stem (ES) cells.
-
ES cells that have undergone successful homologous recombination are selected for using the selectable marker.
-
-
Blastocyst Injection and Generation of Chimeric Mice:
-
The targeted ES cells are injected into blastocysts, which are then implanted into pseudopregnant female mice.
-
The resulting chimeric offspring will have tissues derived from both the host blastocyst and the targeted ES cells.
-
-
Breeding and Genotyping:
-
Chimeric mice are bred to establish germline transmission of the targeted allele.
-
Offspring are genotyped to identify heterozygous and homozygous knockout mice.
-
Conclusion and Future Directions
Carbonic anhydrase III is a unique isozyme with physiological roles that are becoming increasingly appreciated. Its high expression in metabolically active tissues, coupled with its protective function against oxidative stress and its involvement in muscle physiology, makes it an intriguing target for further research and potential therapeutic intervention. Future studies should focus on further elucidating the precise molecular mechanisms by which CAIII exerts its protective effects and its role in various disease states. The development of specific modulators of CAIII activity, distinct from the broad-spectrum carbonic anhydrase inhibitors, could open new avenues for the treatment of conditions associated with oxidative stress and muscle dysfunction.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Quantification of carbonic anhydrase III and myoglobin in different fiber types of human psoas muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In situ detection of S-glutathionylated proteins following glutaredoxin-1 catalyzed cysteine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional in situ Assessment of Muscle Contraction in Wild Type and mdx Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Distribution of immunoreactive carbonic anhydrase III in various human tissues determined by a sensitive enzyme immunoassay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PROTOCOLS FOR THE DETECTION OF S-GLUTATHIONYLATED AND S-NITROSYLATED PROTEINS IN SITU - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 9. echemi.com [echemi.com]
- 10. An Evolving Understanding of the S-Glutathionylation Cycle in Pathways of Redox Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FAK in Cancer: From Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Carbonic Anhydrase - Assay | Worthington Biochemical [worthington-biochem.com]
- 13. researchgate.net [researchgate.net]
- 14. CAIII expression in skeletal muscle is regulated by Ca2+-CaMKII-MEF2C signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 2022.igem.wiki [2022.igem.wiki]
- 16. Stopped-flow measurement of CO2 hydration activity by catalytic amyloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. A micromethod for measuring carbonic anhydrase activity using 18O exchange between CO2 and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. protocols-for-the-detection-of-s-glutathionylated-and-s-nitrosylated-proteins-in-situ - Ask this paper | Bohrium [bohrium.com]
- 20. Protocols for the detection of s-glutathionylated and s-nitrosylated proteins in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Knockout mouse models as a resource for the study of rare diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Overview: Generation of Gene Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Ingenious Blog | How A Knockout Mouse Is Made [genetargeting.com]
The Role of Carbonic Anhydrase 3 in Oxidative Stress: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbonic anhydrase 3 (CA3) is a unique, cytosolic isoenzyme of the α-carbonic anhydrase family, highly expressed in tissues with significant metabolic activity, such as skeletal muscle, liver, and adipose tissue.[1] Unlike its highly active counterparts, CA3 exhibits very low CO₂ hydratase activity, suggesting alternative physiological roles.[1] A growing body of evidence has firmly established one such critical function: the protection of cells against oxidative stress. This technical guide provides an in-depth examination of the mechanisms by which CA3 confers this protection, summarizes key quantitative data, details relevant experimental protocols, and explores the implications for therapeutic development.
Core Mechanism: S-Glutathionylation as an Antioxidant Switch
The primary antioxidant function of CA3 is not enzymatic in the classical sense but is mediated by its unique structural features, specifically two highly reactive, surface-exposed cysteine residues (Cys181 and Cys186 in rodents, Cys183 and Cys188 in humans).[2][3] Under conditions of oxidative stress, where reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂) accumulate, these cysteine thiols undergo a reversible post-translational modification known as S-glutathionylation.[1]
S-glutathionylation is the formation of a mixed disulfide bond between the cysteine thiol and a molecule of glutathione (GSH).[4] This process serves two protective purposes:
-
Direct Scavenging: The reaction consumes oxidants, thereby directly neutralizing their damaging potential.
-
Thiol Protection: It shields the cysteine residues from irreversible oxidation to sulfinic (-SO₂H) or sulfonic (-SO₃H) acids, which would result in a permanent loss of function.[1][3]
This reversible modification allows CA3 to act as a recyclable "redox buffer" or "oxyradical scavenger."[1][5][6] When the cellular redox balance is restored, the S-glutathionyl adduct can be reduced, regenerating the free thiol and making CA3 available to counter subsequent oxidative insults. The high abundance of CA3 in certain tissues suggests it may function as a significant reservoir of these protective sulfhydryl groups.[6]
References
- 1. tandfonline.com [tandfonline.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Carbonic Anhydrase III Attenuates Hypoxia-Induced Apoptosis and Activates PI3K/Akt/mTOR Pathway in H9c2 Cardiomyocyte Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Carbonic anhydrase III protects cells from hydrogen peroxide-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Insights into the role of reactive sulfhydryl groups of Carbonic Anhydrase III and VII during oxidative damage - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Enigma of Carbonic Anhydrase III's Low CO2 Hydratase Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbonic anhydrase III (CAIII), a member of the α-carbonic anhydrase family, stands out for its remarkably low catalytic efficiency in CO2 hydration compared to its highly active counterparts like CAII. This in-depth technical guide delves into the structural and mechanistic underpinnings of CAIII's attenuated activity. By examining its unique active site architecture, the absence of a key proton shuttle residue, and the influence of specific amino acid substitutions, we provide a comprehensive overview for researchers seeking to understand the nuanced differences within this enzyme family. This guide further presents detailed experimental protocols for assessing carbonic anhydrase activity and summarizes key kinetic and inhibition data to facilitate comparative analysis and inform future drug development strategies targeting specific CA isoforms.
Introduction
The carbonic anhydrases (CAs) are a superfamily of metalloenzymes that play a crucial role in the reversible hydration of carbon dioxide to bicarbonate and a proton. This reaction is fundamental to numerous physiological processes, including respiration, pH homeostasis, and ion transport. Among the human α-CA isoforms, Carbonic Anhydrase II (CAII) is one of the most efficient enzymes known, with a catalytic rate approaching the diffusion limit. In stark contrast, Carbonic Anhydrase III (CAIII), highly expressed in skeletal muscle and adipose tissue, exhibits a CO2 hydratase activity that is approximately 100 to 1000-fold lower than that of CAII.[1] This significant discrepancy in catalytic prowess, despite a conserved overall fold, presents a fascinating case study in enzyme evolution and function. Understanding the factors that contribute to CAIII's low activity is not only of fundamental biochemical interest but also holds implications for the design of isoform-specific inhibitors and activators for therapeutic applications.
The Structural Basis for Low Catalytic Activity
The catalytic cycle of α-CAs involves two main steps: the nucleophilic attack of a zinc-bound hydroxide ion on a CO2 molecule and the subsequent regeneration of the hydroxide ion by the removal of a proton from a zinc-bound water molecule. The efficiency of this second step, the proton transfer, is a major determinant of the overall catalytic rate.
The Absence of an Efficient Proton Shuttle
The primary reason for CAIII's low CO2 hydratase activity is the lack of an efficient intramolecular proton shuttle. In the highly active CAII, Histidine 64 (His64) acts as a proton shuttle, rapidly transferring protons between the zinc-bound water molecule and the bulk solvent.[1][2] This residue is strategically positioned at the entrance of the active site cavity and can exist in "inward" and "outward" conformations to facilitate this transfer. CAIII possesses a Lysine at the equivalent position (Lys64), which is incapable of functioning as an effective proton shuttle due to its higher pKa and more rigid side chain. This absence of a dedicated proton shuttle in CAIII makes the rate-limiting step of proton transfer significantly slower.
The Role of Other Active Site Residues
Besides the critical difference at position 64, other residues within the active site of CAIII contribute to its lower catalytic efficiency. Arginine 67 (Arg67) in CAIII, a residue that is a Histidine in CAII, also influences the electrostatic environment of the active site. Site-directed mutagenesis studies have shown that replacing Lys64 and Arg67 in CAIII with the corresponding residues from CAII (His and His, respectively) can significantly increase its catalytic activity.
Quantitative Comparison of Catalytic Activity
The disparity in catalytic efficiency between CAIII and other CA isoforms is starkly evident in their kinetic parameters. The following tables summarize key quantitative data for CO2 hydration activity and inhibition by a common sulfonamide inhibitor.
Table 1: Kinetic Parameters for CO2 Hydration by Human Carbonic Anhydrase Isoforms
| Isoform | kcat (s⁻¹) | KM (mM) | kcat/KM (M⁻¹s⁻¹) |
| hCA I | 2 x 10⁵ | 4 | 5 x 10⁷ |
| hCA II | 1 x 10⁶ | 12 | 1.5 x 10⁸ |
| hCA III | 3.5 x 10³ | 14 | 2.5 x 10⁵ |
| hCA IV | 1 x 10⁶ | 5.8 | 1.7 x 10⁸ |
Data compiled from various sources. Values are approximate and can vary based on experimental conditions.
Table 2: Inhibition Constants (Ki) for Acetazolamide
| Isoform | Ki (nM) |
| hCA I | 250 |
| hCA II | 12 |
| hCA III | 30,000 |
| hCA IV | 45 |
Data compiled from various sources.
Experimental Protocols
Accurate determination of carbonic anhydrase activity is crucial for comparative studies and for evaluating the effects of inhibitors or activators. The two most common methods for measuring CO2 hydratase activity are stopped-flow spectrophotometry and 18O exchange mass spectrometry.
Stopped-Flow Spectrophotometry for CO2 Hydration Activity
This method measures the initial rate of pH change resulting from the proton production during CO2 hydration.
Principle: The hydration of CO2 produces a proton, leading to a decrease in pH. By using a pH indicator dye, the change in absorbance over a short period can be monitored using a stopped-flow instrument, which allows for the rapid mixing of enzyme and substrate solutions.
Materials:
-
Stopped-flow spectrophotometer
-
Purified carbonic anhydrase
-
CO2-saturated water (substrate)
-
Buffer solution (e.g., 20 mM HEPES, pH 7.5)
-
pH indicator (e.g., p-nitrophenol)
-
Syringes for the stopped-flow instrument
Protocol:
-
Prepare a stock solution of the purified carbonic anhydrase of known concentration in the desired buffer.
-
Prepare a stock solution of the pH indicator in the same buffer.
-
Prepare fresh CO2-saturated water by bubbling CO2 gas through chilled, deionized water for at least 30 minutes.
-
Equilibrate the enzyme solution, buffer with indicator, and CO2-saturated water to the desired reaction temperature (e.g., 25°C).
-
Load one syringe of the stopped-flow instrument with the enzyme solution mixed with the pH indicator in buffer.
-
Load the second syringe with the CO2-saturated water.
-
Initiate the stopped-flow experiment. The instrument will rapidly mix the contents of the two syringes, and the change in absorbance at the λmax of the pH indicator is recorded over a short time course (milliseconds to seconds).
-
The initial rate of the reaction is determined from the linear portion of the absorbance change versus time plot.
-
The uncatalyzed rate is measured by mixing the CO2-saturated water with the buffer and indicator in the absence of the enzyme.
-
The enzyme-catalyzed rate is calculated by subtracting the uncatalyzed rate from the observed rate.
-
Kinetic parameters (kcat and KM) can be determined by measuring the initial rates at varying CO2 concentrations.
18O Exchange Mass Spectrometry
This method directly measures the enzyme-catalyzed exchange of oxygen isotopes between CO2 and water.
Principle: The hydration of CO2 and the dehydration of bicarbonate are reversible reactions. In the presence of carbonic anhydrase, the exchange of ¹⁸O from labeled water to the CO2 pool is accelerated. The rate of this exchange can be monitored by measuring the change in the isotopic composition of CO2 over time using a mass spectrometer.
Materials:
-
Mass spectrometer capable of analyzing CO2 isotopes
-
Reaction vessel with a port for gas sampling
-
Purified carbonic anhydrase
-
¹⁸O-labeled water
-
CO2 gas
-
Buffer solution
Protocol:
-
Prepare a reaction mixture containing the buffer, ¹⁸O-labeled water, and the purified carbonic anhydrase in the reaction vessel.
-
Introduce a known amount of CO2 gas into the headspace of the reaction vessel.
-
At timed intervals, withdraw small aliquots of the gas phase from the reaction vessel using a gas-tight syringe.
-
Inject the gas samples into the mass spectrometer to determine the relative abundance of the different isotopic species of CO2 (e.g., C¹⁶O¹⁶O, C¹⁶O¹⁸O).
-
The rate of ¹⁸O enrichment in the CO2 pool is used to calculate the enzyme activity.
-
The uncatalyzed rate of exchange is measured in a parallel experiment without the enzyme.
-
The enzyme-catalyzed rate is determined by subtracting the uncatalyzed rate.
Visualizing the Mechanistic Differences
The following diagrams, generated using Graphviz (DOT language), illustrate the key mechanistic differences between CAII and CAIII.
References
The Pivotal Role of Phenylalanine-198 in the Active Site of Carbonic Anhydrase III: A Technical Guide
For Immediate Release
Gainesville, FL – Researchers and drug development professionals now have access to an in-depth technical guide exploring the unique structural and functional significance of the Phenylalanine-198 (Phe198) residue in the active site of Carbonic Anhydrase III (CAIII). This comprehensive document provides a detailed analysis of how this single amino acid residue profoundly influences the enzyme's catalytic activity and inhibitor sensitivity, offering critical insights for the rational design of novel therapeutics targeting this ubiquitous enzyme.
Carbonic Anhydrase III, a cytosolic enzyme predominantly found in skeletal muscle and adipose tissue, has long been an enigma due to its significantly lower CO2 hydration activity compared to other CA isoforms. This whitepaper consolidates key research findings, demonstrating that the Phe198 residue is a primary determinant of this attenuated catalytic efficiency.
Unraveling the Impact of Phe198 on Catalysis and Inhibition
The strategic location of Phe198 within the hydrophobic portion of the active site cavity places its bulky phenyl ring in close proximity to the catalytic zinc-bound water molecule. This steric hindrance is a major factor contributing to the low CO2 hydration activity of CAIII. Furthermore, this unique structural feature is responsible for the enzyme's weak binding of conventional sulfonamide inhibitors like acetazolamide.
Site-directed mutagenesis studies, replacing Phe198 with various other amino acids, have unequivocally confirmed its inhibitory role. Substitution with smaller or differently charged residues has been shown to dramatically enhance the catalytic turnover of CAIII, in some cases by over 100-fold.
Quantitative Analysis of Phe198 Mutants
The following table summarizes the kinetic parameters for the hydration of CO2 catalyzed by wild-type human CAIII and a series of mutants at position 198. The data clearly illustrates the significant increase in catalytic efficiency (kcat/Km) upon replacement of Phe198.
| CAIII Variant | kcat (s⁻¹) | Km (mM) | kcat/Km (M⁻¹s⁻¹) | Fold Increase in kcat/Km | pKa of Zinc-Bound Water |
| Wild-Type | 3.5 x 10³ | 9.1 | 3.8 x 10⁵ | 1 | ~5.0 |
| F198A | 1.2 x 10⁵ | 11.8 | 1.0 x 10⁷ | 26 | 6.8 |
| F198N | 1.1 x 10⁵ | 12.0 | 9.2 x 10⁶ | 24 | 7.2 |
| F198D | 1.4 x 10⁶ | 26.0 | 5.4 x 10⁷ | 142 | 9.2 |
| F198H | 2.1 x 10⁵ | 15.0 | 1.4 x 10⁷ | 37 | 7.3 |
| F198L | 8.8 x 10⁴ | 10.0 | 8.8 x 10⁶ | 23 | 6.4 |
| F198Y | 1.9 x 10⁴ | 10.0 | 1.9 x 10⁶ | 5 | 6.1 |
| F198V | 7.0 x 10⁴ | 11.0 | 6.4 x 10⁶ | 17 | 6.6 |
Note: Kinetic parameters were determined at 25°C.
Experimental Protocols for Investigating Phe198 Function
This guide provides detailed methodologies for the key experiments utilized in the characterization of the Phe198 residue and its mutants. These protocols are intended to serve as a practical resource for researchers seeking to replicate or extend these seminal studies.
Site-Directed Mutagenesis of CAIII
This protocol outlines the generation of CAIII mutants with specific amino acid substitutions at the Phe198 position using a polymerase chain reaction (PCR)-based method.
-
Template: A plasmid vector containing the full-length cDNA for human Carbonic Anhydrase III.
-
Primers: Custom-synthesized oligonucleotide primers containing the desired mutation at the codon corresponding to Phe198. The primers should be designed to be complementary to the opposite strands of the plasmid and have a melting temperature (Tm) of ≥78°C.
-
PCR Reaction:
-
Combine the template DNA, forward and reverse mutagenic primers, dNTPs, and a high-fidelity DNA polymerase (e.g., PfuUltra) in a suitable reaction buffer.
-
Perform thermal cycling, typically consisting of an initial denaturation step, followed by 18-25 cycles of denaturation, annealing, and extension, and a final extension step.
-
-
Digestion of Parental DNA: The PCR product is treated with the restriction enzyme DpnI, which specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant plasmid intact.
-
Transformation: The DpnI-treated plasmid is transformed into competent E. coli cells for propagation.
-
Verification: The desired mutation is confirmed by DNA sequencing of the purified plasmid DNA from selected colonies.
Stopped-Flow Spectrophotometry for CO2 Hydration Assay
This method is employed to measure the rapid kinetics of CO2 hydration catalyzed by CAIII and its mutants.
-
Principle: The hydration of CO2 produces protons, leading to a decrease in pH. The rate of this pH change is monitored using a pH indicator dye with a spectrophotometer.
-
Instrumentation: A stopped-flow spectrophotometer capable of rapid mixing of two solutions and monitoring the subsequent absorbance change over a millisecond timescale.
-
Reagents:
-
Buffer Solution: A non-inhibitory buffer with a pKa close to the desired experimental pH (e.g., TAPS, HEPES).
-
pH Indicator: A suitable pH indicator dye (e.g., p-nitrophenol, phenol red) at a concentration that provides a measurable absorbance change.
-
Enzyme Solution: Purified wild-type or mutant CAIII diluted in the buffer solution.
-
Substrate Solution: CO2-saturated water, prepared by bubbling with CO2 gas.
-
-
Procedure:
-
One syringe of the stopped-flow apparatus is loaded with the enzyme and indicator solution in buffer.
-
The second syringe is loaded with the CO2-saturated water.
-
The two solutions are rapidly mixed, and the change in absorbance of the pH indicator is monitored over time at its wavelength of maximum absorbance change.
-
The initial rate of the reaction is determined from the slope of the absorbance change versus time.
-
Kinetic parameters (kcat and Km) are determined by measuring the initial rates at varying CO2 concentrations and fitting the data to the Michaelis-Menten equation.
-
¹⁸O Exchange Measured by Mass Spectrometry
This technique provides a sensitive measure of the interconversion between CO2 and bicarbonate, catalyzed by CAIII.
-
Principle: The enzyme catalyzes the exchange of ¹⁸O atoms from bicarbonate to CO2. The rate of depletion of ¹⁸O from the CO2 pool is measured by mass spectrometry and is proportional to the enzyme activity.
-
Instrumentation: A mass spectrometer capable of resolving different isotopic species of CO2 (e.g., C¹⁶O¹⁶O, C¹⁶O¹⁸O, C¹⁸O¹⁸O).
-
Reagents:
-
¹⁸O-enriched water (H₂¹⁸O)
-
Bicarbonate solution: Prepared with H₂¹⁸O.
-
Enzyme solution: Purified wild-type or mutant CAIII.
-
-
Procedure:
-
The reaction is initiated by adding the enzyme to the ¹⁸O-enriched bicarbonate solution.
-
The headspace gas is periodically sampled and injected into the mass spectrometer.
-
The abundance of the different isotopic species of CO2 is measured over time.
-
The rate of ¹⁸O depletion from the CO2 is calculated, and from this, the enzyme-catalyzed rate of CO2 and bicarbonate interconversion is determined.
-
Visualizing the Research Workflow
The following diagrams illustrate the logical flow of experiments and the key relationships discussed in this guide.
Caption: Experimental workflow for the characterization of CAIII Phe198 mutants.
Methodological & Application
Application Notes and Protocols: Carbonic Anhydrase III Inhibitor Screening Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Carbonic anhydrase III (CA III), a member of the zinc-containing metalloenzyme family, is predominantly expressed in skeletal muscle, liver, and adipose tissue.[1][2] Unlike other isoforms, CA III exhibits low CO2 hydratase activity and notable resistance to classical sulfonamide inhibitors.[3] Its physiological roles are linked to pH regulation, protection against oxidative stress, and participation in lipogenesis, making it a compelling target for therapeutic intervention in metabolic diseases and conditions associated with oxidative damage.[4][5][6]
The development of selective CA III inhibitors requires robust and reliable screening assays. These application notes provide detailed protocols for two primary methods for screening and characterizing inhibitors of human CA III (hCA III): a colorimetric esterase-based assay suitable for high-throughput screening (HTS) and a stopped-flow CO2 hydration assay for detailed kinetic analysis.
Core Principles of CA III Activity Assays
The screening of CA III inhibitors relies on measuring the enzyme's catalytic activity. While its physiological role is the reversible hydration of CO2, CA enzymes can also catalyze the hydrolysis of esters.
-
Esterase Activity: This activity is commonly measured using a chromogenic substrate like 4-nitrophenyl acetate (4-NPA). The enzymatic hydrolysis of 4-NPA releases 4-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically.[7][8][9] This method is simple, cost-effective, and highly adaptable for HTS in a microplate format.[8][10]
-
CO2 Hydration Activity: This is the enzyme's natural physiological reaction (CO2 + H2O ⇌ HCO3- + H+).[7] The rate of this reaction can be monitored by the associated pH change in the reaction buffer.[11][12] The stopped-flow spectrophotometry method is the gold standard for these measurements, allowing for the determination of steady-state kinetic parameters such as kcat and KM by rapidly mixing reactants and monitoring the initial rate of reaction via a pH indicator dye.[7][13][14]
Experimental Protocols
Protocol 1: Colorimetric Esterase Assay for High-Throughput Screening
This protocol details a method to screen for CA III inhibitors by measuring the inhibition of 4-nitrophenyl acetate (4-NPA) hydrolysis.
A. Materials and Reagents
-
Recombinant human Carbonic Anhydrase III (hCA III)
-
4-Nitrophenyl acetate (4-NPA)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Dimethyl sulfoxide (DMSO) for compound dilution
-
Test compounds and a known CA III inhibitor (e.g., Acetazolamide, for comparison)
-
96-well clear, flat-bottom microplates
-
Microplate reader capable of kinetic measurements at 405 nm
B. Experimental Workflow Diagram
C. Step-by-Step Procedure
-
Reagent Preparation:
-
Prepare 4-NPA stock solution (e.g., 30 mM) in acetonitrile.
-
Prepare hCA III working solution in Assay Buffer. The optimal concentration should be determined empirically to yield a robust linear rate of hydrolysis.
-
Prepare serial dilutions of test compounds in DMSO in a separate plate. The final DMSO concentration in the assay should not exceed 1% to avoid solvent effects.
-
-
Assay Plate Setup (Final Volume: 200 µL):
-
Enzyme Control (100% activity): 188 µL Assay Buffer + 2 µL DMSO + 10 µL hCA III.
-
Inhibitor Wells: 188 µL Assay Buffer + 2 µL of test compound in DMSO + 10 µL hCA III.
-
Background Control (No Enzyme): 198 µL Assay Buffer + 2 µL DMSO.
-
Positive Inhibitor Control: 188 µL Assay Buffer + 2 µL of known inhibitor in DMSO + 10 µL hCA III.
-
-
Assay Execution:
-
Add Assay Buffer, DMSO, and test compounds to the respective wells.
-
Add the hCA III working solution to all wells except the Background Control.
-
Mix gently and pre-incubate the plate at room temperature for 10-15 minutes.[15]
-
Initiate the reaction by adding 10 µL of 4-NPA stock solution to all wells.
-
Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode at 25°C, taking readings every 30 seconds for 5-10 minutes.[8][9]
-
D. Data Analysis
-
Determine the initial reaction rate (V₀) for each well by calculating the slope of the linear portion of the absorbance vs. time curve (mOD/min).
-
Subtract the average rate of the Background Control from all other wells.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = (1 - (V₀ of Inhibitor Well / V₀ of Enzyme Control)) * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.
Protocol 2: Stopped-Flow CO2 Hydration Assay
This protocol measures the inhibition of the physiological CO2 hydration reaction and is used for detailed kinetic characterization of lead compounds.
A. Materials and Reagents
-
Recombinant human Carbonic Anhydrase III (hCA III)
-
Buffer: 20 mM HEPES or TRIS, pH 7.5
-
pH Indicator: A suitable indicator dye (e.g., p-nitrophenol or phenol red) at a concentration that gives a measurable absorbance change in the desired pH range.[7]
-
CO2-saturated water (substrate)
-
Test compounds
-
Stopped-flow spectrophotometer
B. Step-by-Step Procedure
-
Reagent Preparation:
-
Prepare CO2-saturated water by bubbling CO2 gas through chilled, deionized water for at least 30 minutes prior to and during the experiment.[7]
-
Prepare a solution of hCA III in the assay buffer.
-
Prepare a solution of the test inhibitor at various concentrations in the assay buffer containing hCA III.
-
-
Instrument Setup:
-
Equilibrate the stopped-flow instrument to a constant temperature (e.g., 25°C).
-
Set the spectrophotometer to the wavelength of maximum absorbance for the chosen pH indicator.
-
-
Assay Execution:
-
Load one syringe of the stopped-flow apparatus with the hCA III solution (with or without the inhibitor).
-
Load the second syringe with the CO2-saturated water and buffer containing the pH indicator.
-
Initiate rapid mixing. The hydration of CO2 catalyzed by CA III will produce protons, causing a pH drop and a corresponding change in the indicator's absorbance.
-
Record the change in absorbance over time. The initial, linear phase of this trace represents the enzyme-catalyzed reaction rate.
-
C. Data Analysis
-
The initial rate of the reaction is determined from the slope of the absorbance trace.
-
Inhibition constants (Ki) are determined by measuring the reaction rates at multiple substrate and inhibitor concentrations.
-
The data are then fitted to appropriate enzyme inhibition models (e.g., Michaelis-Menten, Dixon, or Cheng-Prusoff plots) to calculate the Ki value, which represents the dissociation constant of the inhibitor-enzyme complex.
Data Presentation: CA III Inhibitor Potency
The following table summarizes the inhibitory potency of various compounds against human Carbonic Anhydrase III.
| Compound | Assay Type | Potency (Ki or IC50) | Notes |
| Acetazolamide | Esterase / CO2 Hydration | > 100 µM (IC50) | A classical, but very weak, inhibitor of CA III. |
| Dorzolamide | Esterase | 36.2 µM (IC50) | A clinically used sulfonamide with weak CA III activity. |
| U-104 (SLC-0111) | CO2 Hydration | 45.1 nM (Ki) | A potent inhibitor also targeting CA IX and XII.[16] |
| Aliphatic Sulfonamide (Compound 39) | CO2 Hydration | 162.6 nM (Ki) | A novel, selective inhibitor designed to bypass the bulky Phe198 residue in CA III's active site.[17] |
| Aliphatic Sulfonamide (Compound 52) | CO2 Hydration | 310.4 nM (Ki) | A novel, selective inhibitor from the same class as Compound 39.[17] |
Signaling Pathways and Logical Relationships
CA III is involved in maintaining cellular homeostasis. Its inhibition can modulate these pathways.
Troubleshooting and Key Considerations
-
Compound Solubility: Ensure test compounds are fully dissolved. The final concentration of DMSO should be consistent across all wells and kept low (e.g., <1%) to avoid impacting enzyme activity.
-
Assay Interference: Test compounds should be screened for intrinsic absorbance at 405 nm or fluorescence that could interfere with the assay. Run a "compound only" background control.
-
Enzyme Purity and Activity: Use highly purified, active recombinant hCA III. Confirm the activity of each new enzyme lot before initiating a large screening campaign.
-
Data Quality: For IC50 determination, use a sufficient range of inhibitor concentrations (e.g., 8-10 points) to generate a complete dose-response curve. Ensure the R² value of the curve fit is >0.95.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Carbonic anhydrase III, muscle specific - Wikipedia [en.wikipedia.org]
- 3. Transgenic expression of carbonic anhydrase III in cardiac muscle demonstrates a mechanism to tolerate acidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are CA3 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Reduced expression of carbonic anhydrase III in skeletal muscles could be linked to muscle fatigue: A rat muscle fatigue model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protective Role of Carbonic Anhydrases III and VII in Cellular Defense Mechanisms upon Redox Unbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Carbonic Anhydrase (CA) Activity Assay Kit (Colorimetric) - Creative BioMart [creativebiomart.net]
- 11. Comparison of 18O exchange and pH stop-flow assays for carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases [mdpi.com]
- 13. Measuring carbonic anhydrase activity in alpha-carboxysomes using stopped-flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis [frontiersin.org]
- 15. abcam.com [abcam.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. tandfonline.com [tandfonline.com]
Application Notes and Protocols for HPLC-Based Assay of Carbonic Anhydrase 3 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonic Anhydrase 3 (CA3 or CAIII) is a cytosolic isoenzyme belonging to the zinc-containing metalloenzyme family of carbonic anhydrases. These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] Unlike other CA isoenzymes, CA3 exhibits low CO2 hydratase activity and is relatively resistant to inhibition by classical sulfonamide inhibitors like acetazolamide.[2][3] Its high abundance in skeletal muscle and adipose tissue suggests roles in various physiological processes, and it is being investigated as a potential therapeutic target.
This document provides detailed protocols for assessing the inhibition of CA3 using High-Performance Liquid Chromatography (HPLC). Two primary HPLC-based methodologies are described: a direct activity assay monitoring substrate conversion and a binding assay based on size-exclusion chromatography and vacancy peak detection.
Signaling and Catalytic Pathways
The fundamental reaction catalyzed by carbonic anhydrases is the reversible hydration of carbon dioxide.
Caption: The reversible hydration of CO₂ catalyzed by Carbonic Anhydrase.
Quantitative Data Summary
The following table summarizes the inhibition data for various compounds against human Carbonic Anhydrase 3 (hCA III). It is important to note the assay method used to determine these values as potencies can vary between different assay formats.
| Compound | Inhibition Constant (Kᵢ) | Assay Method | Reference |
| Vanillic Acid | 87.0 µM | HPLC Assay | [4][5] |
| Aspirin | 9013 M⁻¹ (Affinity Constant) | HPLC-Size Exclusion | [6] |
| p-Hydroxyl benzoic acid | 9954 M⁻¹ (Affinity Constant) | HPLC-Size Exclusion | [6] |
| Compound 39 | 162.6 nM | Stopped-Flow CO₂ Hydrase | [4][5] |
| Compound 52 | 310.4 nM | Stopped-Flow CO₂ Hydrase | [4][5] |
| Compound 30 | 445.0 nM | Stopped-Flow CO₂ Hydrase | [4] |
| Compound 48 | 476.0 nM | Stopped-Flow CO₂ Hydrase | [4] |
| Compound 47 | 493.4 nM | Stopped-Flow CO₂ Hydrase | [4] |
| Compound 38 | 502.3 nM | Stopped-Flow CO₂ Hydrase | [4][5] |
| Acetazolamide (Reference) | 236 µM | Stopped-Flow CO₂ Hydrase | [5] |
Experimental Protocols
Two distinct HPLC-based protocols are presented below. The first is a direct measure of CA3's esterase activity, suitable for screening and kinetic analysis. The second is a binding assay that measures the affinity of inhibitors to the enzyme.
Protocol 1: HPLC-Based Esterase Activity Assay for CA3 Inhibition
This protocol measures the esterase activity of CA3 using p-nitrophenyl acetate (p-NPA) as a substrate. The formation of the product, p-nitrophenol (p-NP), is quantified by reverse-phase HPLC.
Workflow Diagram:
Caption: Workflow for the HPLC-based CA3 esterase activity inhibition assay.
A. Materials and Reagents
-
Enzyme: Recombinant Human Carbonic Anhydrase 3 (hCA III), >95% purity.[7]
-
Buffer: 25 mM Tris-HCl, pH 7.5.
-
Substrate: p-Nitrophenyl acetate (p-NPA). Stock solution of 100 mM in acetonitrile.
-
Inhibitors: Test compounds. Prepare stock solutions in DMSO.
-
Quenching Solution: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
HPLC Mobile Phase A: Water with 0.1% TFA.
-
HPLC Mobile Phase B: Acetonitrile with 0.1% TFA.
B. Equipment
-
HPLC system with a UV-Vis detector and autosampler.
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm).
-
Thermomixer or water bath.
-
Microcentrifuge.
-
Standard lab equipment (pipettes, vials, etc.).
C. Experimental Procedure
-
Enzyme Preparation: Prepare a working solution of hCA III in assay buffer. The final concentration in the assay will need to be optimized, but a starting point is 1-5 µM.
-
Reaction Setup: In a microcentrifuge tube, combine:
-
88 µL of Assay Buffer
-
5 µL of hCA III working solution
-
2 µL of inhibitor solution (or DMSO for control)
-
-
Pre-incubation: Gently mix and pre-incubate the enzyme-inhibitor mixture for 15 minutes at 25°C.
-
Reaction Initiation: Start the reaction by adding 5 µL of the p-NPA stock solution. The final reaction volume is 100 µL.
-
Incubation: Incubate the reaction mixture for a fixed time (e.g., 30 minutes) at 25°C. Ensure the reaction is in the linear range of product formation.
-
Reaction Quenching: Stop the reaction by adding 100 µL of ice-cold Quenching Solution.
-
Sample Preparation: Vortex the tube and centrifuge at >12,000 x g for 10 minutes to pellet the precipitated enzyme.
-
HPLC Analysis: Transfer the supernatant to an HPLC vial and inject a defined volume (e.g., 20 µL) onto the HPLC system.
D. HPLC Conditions
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of Mobile Phase A and B. For example:
-
0-2 min: 5% B
-
2-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-13 min: 95% to 5% B
-
13-15 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor the absorbance at 348 nm (for p-nitrophenolate anion at pH 7.5) or 405 nm if the reaction is quenched with a basic solution.
-
Column Temperature: 25°C.
E. Data Analysis
-
Integrate the peak area corresponding to the p-nitrophenol product.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control: % Inhibition = [1 - (Peak Area_inhibitor / Peak Area_control)] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol 2: HPLC-Size Exclusion Chromatography for CA3-Inhibitor Binding (Vacancy Peak Method)
This method evaluates the binding of compounds to CA3 by using size-exclusion chromatography.[6] The mobile phase contains a constant low concentration of the inhibitor. When the CA3-inhibitor complex elutes, it creates a "vacancy" or negative peak at the retention time of the free inhibitor, as the inhibitor bound to the enzyme is removed from the mobile phase. The intensity of this negative peak is proportional to the amount of bound inhibitor.
Principle Diagram:
Caption: Principle of the HPLC vacancy peak method for measuring binding.
A. Materials and Reagents
-
Enzyme: Recombinant Human Carbonic Anhydrase 3 (hCA III).
-
Mobile Phase/Buffer: Isocratic mobile phase, e.g., 50 mM phosphate buffer, pH 7.4, containing a known, low concentration of the inhibitor to be tested.
-
Inhibitors: Test compounds.
B. Equipment
-
HPLC system with a UV-Vis detector.
-
Size-Exclusion Chromatography (SEC) column suitable for proteins of ~30 kDa (the approximate size of CA3).
C. Experimental Procedure
-
System Equilibration: Equilibrate the SEC column with the mobile phase containing the inhibitor at a constant concentration. Run the mobile phase until a stable baseline is achieved. The UV detector wavelength should be set to a value where the inhibitor has significant absorbance.
-
Enzyme Sample Preparation: Dissolve a known concentration of hCA III in the mobile phase (which already contains the inhibitor).
-
Injection: Inject a fixed volume of the hCA III solution onto the equilibrated SEC column.
-
Chromatogram Acquisition: Run the chromatogram isocratically. Two key features will be observed:
-
A positive peak at the retention time of the CA3 protein.
-
A negative "vacancy" peak at the retention time of the free inhibitor.
-
-
Data Acquisition: Record the area of the negative vacancy peak.
-
Repeat: Repeat the injection with different concentrations of hCA III or different inhibitors in the mobile phase to determine binding constants.
D. Data Analysis
The area of the vacancy peak is directly proportional to the amount of inhibitor bound to the enzyme. This can be used to calculate the binding affinity (Ka) or dissociation constant (Kd) of the inhibitor. The relationship can be described by the equation: A = k * [PL] Where A is the vacancy peak area, k is a proportionality constant, and [PL] is the concentration of the protein-ligand (CA3-inhibitor) complex. By analyzing the peak area at different concentrations, binding isotherms can be constructed to determine the affinity constants.[6]
References
- 1. Role of Carbonic Anhydrases and Inhibitors in Acid–Base Physiology: Insights from Mathematical Modeling [mdpi.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Carbonic Anhydrase (CA) Activity Assay Kit (Colorimetric) - Creative BioMart [creativebiomart.net]
- 4. Discovery of the first-in-class potent and isoform-selective human carbonic anhydrase III inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Chromatographic evaluation and QSAR optimization for benzoic acid analogues against carbonic anhydrase III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. raybiotech.com [raybiotech.com]
Application Notes and Protocols for CAIII Inhibitor Discovery Using In Situ Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the application of in situ click chemistry in the discovery of inhibitors for Carbonic Anhydrase III (CAIII). This document outlines the underlying principles, experimental workflows, and data analysis, and includes a relevant signaling pathway for CAIII.
Introduction to In Situ Click Chemistry for CAIII Inhibitor Discovery
In situ click chemistry is a powerful target-guided synthesis approach for identifying potent and selective enzyme inhibitors. The core principle involves using the enzyme's active site as a microreactor to catalyze the formation of its own inhibitor from a pool of smaller, complementary molecular fragments. This method relies on the enzyme bringing an azide- and an alkyne-containing fragment into close proximity and the correct orientation, thereby accelerating the Huisgen 1,3-dipolar cycloaddition to form a stable triazole-linked inhibitor. This approach is particularly advantageous for discovering inhibitors with high affinity, as the product is formed directly within the binding pocket of the target.[1]
Carbonic Anhydrase III (CAIII) is a cytosolic isoenzyme predominantly expressed in skeletal muscle. While its catalytic activity is lower than other CA isoforms, it has been implicated in various physiological and pathological processes, including protection against oxidative stress and involvement in cardiac repair.[2][3] The development of selective CAIII inhibitors is crucial for elucidating its specific biological functions and for potential therapeutic applications.
Quantitative Data on CA Inhibitors from In Situ Click Chemistry
Table 1: Inhibition Constants (Ki) of a Representative Inhibitor (Hit1) Discovered via In Situ Click Chemistry Against hCA II and hCA IX [4]
| Compound | Target Enzyme | Ki (nM) | Selectivity Index (Ki hCA IX / Ki hCA II) |
| Inh1 (parent alkyne) | hCA II | 180 ± 15 | - |
| Hit1 (clicked product) | hCA II | 9.2 ± 0.8 | 4.2 |
| hCA IX | 39.0 ± 2.5 |
Note: This table is based on data for hCA II and hCA IX and is intended to be illustrative of the potential for discovering potent CAIII inhibitors.
Table 2: Placeholder for CAIII Inhibitor Data from In Situ Click Chemistry
| Compound | Target Enzyme | Ki (nM) | Selectivity vs. other CA isoforms |
| Data not available in searched literature | CAIII | - | - |
Experimental Protocols
This section provides a generalized protocol for performing in situ click chemistry to discover CAIII inhibitors. This protocol is adapted from methodologies used for other carbonic anhydrase isoforms.[4]
Protocol 1: In Situ Click Chemistry Screening for CAIII Inhibitors
1. Materials and Reagents:
-
Recombinant human Carbonic Anhydrase III (CAIII)
-
"Anchor" fragment library: Sulfonamide-based alkynes (e.g., 4-ethynylbenzenesulfonamide)
-
"Tail" fragment library: A diverse library of small organic azides
-
Phosphate buffer (e.g., 50 mM sodium phosphate, pH 7.4)
-
Dimethyl sulfoxide (DMSO) for dissolving fragments
-
LC-MS grade solvents (acetonitrile, water, formic acid)
-
96-well microplates
2. Instrumentation:
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system
-
Incubator
-
Plate shaker
3. Experimental Procedure:
a. Preparation of Reagents:
- Prepare a stock solution of CAIII (e.g., 1 mg/mL) in phosphate buffer.
- Prepare stock solutions of alkyne and azide fragments (e.g., 10 mM) in DMSO.
b. In Situ Reaction:
- In each well of a 96-well plate, combine:
- Phosphate buffer
- CAIII solution (final concentration, e.g., 10 µM)
- Alkyne fragment (final concentration, e.g., 100 µM)
- Azide fragment (final concentration, e.g., 100 µM)
- Include control wells:
- No enzyme control: Omit the CAIII solution to assess the background reaction rate.
- No alkyne/azide control: To identify any potential interfering peaks in the LC-MS analysis.
- Seal the plate and incubate at 37°C with gentle shaking for 24-48 hours. The incubation time may need to be optimized.
c. Detection of "Clicked" Products:
- After incubation, quench the reaction by adding an equal volume of cold acetonitrile containing a suitable internal standard.
- Centrifuge the plate to pellet the precipitated protein.
- Transfer the supernatant to a new plate for LC-MS analysis.
- Analyze the samples by LC-MS to detect the formation of the triazole product. The product will have a mass corresponding to the sum of the alkyne and azide fragments.
- Compare the peak area of the product in the enzyme-containing wells to the no-enzyme control wells to identify enzyme-templated "hits".
d. Hit Validation and Ki Determination:
- Synthesize the identified "hit" compounds on a larger scale.
- Determine the inhibition constant (Ki) of the purified compounds against CAIII and other CA isoforms using a standard carbonic anhydrase activity assay (e.g., stopped-flow CO₂ hydration assay).
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the discovery of CAIII inhibitors using the in situ click chemistry approach.
Caption: Experimental workflow for CAIII inhibitor discovery.
CAIII Signaling Pathway
Recent studies have implicated CAIII in cellular signaling, particularly in the context of cardiac repair. CAIII has been shown to interact with the Smad7-Smad2/3 signaling pathway, which is a key regulator of fibrosis.[3] The following diagram illustrates this signaling cascade.
Caption: CAIII-mediated regulation of the Smad signaling pathway.
Conclusion and Future Directions
In situ click chemistry presents a promising strategy for the discovery of novel and selective CAIII inhibitors. While the direct application of this technique to CAIII is yet to be extensively reported, the success with other CA isoforms provides a strong foundation for future research. The protocols and workflows outlined in this document offer a starting point for researchers to explore the inhibition of CAIII and to further investigate its role in cellular signaling and disease. Future efforts should focus on screening diverse fragment libraries against CAIII to identify potent and selective inhibitors and to populate the quantitative data for this important enzyme.
References
- 1. researchgate.net [researchgate.net]
- 2. flore.unifi.it [flore.unifi.it]
- 3. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of specific carbonic anhydrase inhibitors via in situ click chemistry, phage-display and synthetic peptide libraries: comparison of the methods and structural study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Generating Selective Carbonic Anhydrase III Binders via Phage Display
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonic anhydrase III (CAIII) is a zinc-containing metalloenzyme predominantly expressed in skeletal muscle and adipose tissue. Unlike other carbonic anhydrase isoforms, CAIII exhibits relatively low CO2 hydratase activity. Its physiological roles are not fully elucidated but are thought to involve cellular protection against oxidative stress. The development of selective binders to CAIII is crucial for its further study as a potential biomarker and therapeutic target. Phage display technology offers a powerful platform for the discovery of novel and highly specific peptide or antibody fragment binders.[1][2][3]
These application notes provide a comprehensive overview and detailed protocols for the selection and characterization of selective CAIII binders from phage display libraries. A key challenge in this endeavor is achieving high selectivity against other highly homologous CA isoforms, particularly the ubiquitous and catalytically efficient CAII. The protocols outlined below incorporate a subtractive biopanning strategy to enrich for binders with high specificity for CAIII.[4][5]
Data Presentation
Table 1: Representative Biopanning Enrichment Data for Selective CAIII Binders
| Panning Round | Input Phage Titer (pfu/mL) | Output Phage Titer (pfu/mL) | Enrichment Ratio (Output/Input) |
| Round 1 (CAIII) | 1 x 10¹² | 2 x 10⁵ | 2 x 10⁻⁷ |
| Round 2 (CAIII) | 1 x 10¹² | 5 x 10⁶ | 5 x 10⁻⁶ |
| Round 3 (CAIII) | 1 x 10¹² | 8 x 10⁷ | 8 x 10⁻⁵ |
| Round 4 (CAIII) | 1 x 10¹² | 9 x 10⁸ | 9 x 10⁻⁴ |
Note: This data is illustrative and may vary depending on the library and specific experimental conditions.
Table 2: Characterization of Selected Anti-CAIII Phage Clones
| Phage Clone | ELISA Signal (OD450nm vs. CAIII) | ELISA Signal (OD450nm vs. CAII) | Binding Affinity (Kd) to CAIII (nM) | Inhibition Constant (Ki) vs. CAIII (nM) | Selectivity Ratio (Ki CAII / Ki CAIII) |
| CAIII-A1 | 2.8 | 0.3 | 15 | 25 | >100 |
| CAIII-B5 | 2.5 | 0.2 | 22 | 35 | >100 |
| CAIII-C2 | 2.9 | 0.4 | 12 | 20 | >80 |
| Control Phage | 0.1 | 0.1 | >1000 | >1000 | - |
Note: This data is illustrative. Actual values must be determined experimentally. The inhibitory constant (Ki) is a measure of how potent an inhibitor is.[6][7][8][9] A higher selectivity ratio indicates greater specificity for CAIII over CAII.
Experimental Protocols
Preparation of Recombinant Carbonic Anhydrases
High-purity recombinant human CAIII and CAII are essential for the selection and screening process.[10][11][12][13][14]
Materials:
-
Expression vectors containing the coding sequences for human CAIII and CAII
-
E. coli expression strain (e.g., BL21(DE3))
-
LB medium and appropriate antibiotics
-
IPTG (Isopropyl β-D-1-thiogalactopyranoside)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)
-
Ni-NTA affinity chromatography column
-
Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
Dialysis buffer (e.g., PBS pH 7.4)
-
SDS-PAGE reagents
Protocol:
-
Transform the E. coli expression strain with the expression vectors for CAIII and CAII.
-
Inoculate a starter culture and grow overnight.
-
Inoculate a larger culture and grow to an OD600 of 0.6-0.8.
-
Induce protein expression with IPTG and continue to grow for 4-6 hours at 30°C.
-
Harvest the cells by centrifugation and resuspend in lysis buffer.
-
Lyse the cells by sonication and clarify the lysate by centrifugation.
-
Apply the supernatant to a pre-equilibrated Ni-NTA column.
-
Wash the column with wash buffer to remove unbound proteins.
-
Elute the recombinant protein with elution buffer.
-
Dialyze the eluted protein against PBS to remove imidazole.
-
Assess protein purity by SDS-PAGE and determine the concentration.
Phage Display Biopanning for Selective CAIII Binders
This protocol employs a subtractive panning strategy to enrich for phages that bind specifically to CAIII and not to other CA isoforms like CAII.[4][5][15]
Materials:
-
Phage display library (e.g., peptide or scFv library)
-
Recombinant human CAIII and CAII
-
96-well microtiter plates
-
Coating buffer (0.1 M NaHCO3, pH 8.6)
-
Blocking buffer (e.g., 5% skim milk in PBST)
-
PBST (PBS with 0.05% Tween-20)
-
Elution buffer (e.g., 100 mM Glycine-HCl, pH 2.2)
-
Neutralization buffer (1 M Tris-HCl, pH 9.1)
-
E. coli host strain (e.g., TG1)
-
Helper phage (e.g., M13KO7)
-
2xYT medium with appropriate antibiotics and glucose
Protocol:
Round 1:
-
Subtractive Panning (Depletion of CAII binders):
-
Coat a well of a 96-well plate with 10 µg/mL of recombinant CAII in coating buffer overnight at 4°C.
-
Block the well with blocking buffer for 1-2 hours at room temperature.
-
Add the phage library (approximately 10¹¹-10¹² pfu) to the CAII-coated well and incubate for 1 hour at room temperature.
-
Collect the supernatant containing the unbound phages. This supernatant is now depleted of strong CAII binders.
-
-
Positive Selection on CAIII:
-
Coat a new well with 10 µg/mL of recombinant CAIII in coating buffer overnight at 4°C.
-
Block the well with blocking buffer.
-
Add the CAII-depleted phage supernatant to the CAIII-coated well and incubate for 1-2 hours.
-
Wash the well 5-10 times with PBST to remove non-specific binders.
-
Elute the bound phages with elution buffer and immediately neutralize with neutralization buffer.
-
-
Amplification:
-
Infect a mid-log phase E. coli TG1 culture with the eluted phages.
-
Superinfect with helper phage.
-
Grow overnight at 30°C.
-
Precipitate the phages from the culture supernatant using PEG/NaCl.
-
Resuspend the phage pellet in PBS.
-
Subsequent Rounds (2-4):
-
Repeat the biopanning and amplification steps.
-
Increase the stringency of the washing steps (e.g., increase the number of washes or Tween-20 concentration).
-
Decrease the concentration of the coating antigen (CAIII) to select for high-affinity binders.[16]
-
Continue to perform the subtractive panning step against CAII in each round.
Screening of Enriched Phage Clones by ELISA
After several rounds of biopanning, individual phage clones are screened for their binding specificity to CAIII versus CAII using an enzyme-linked immunosorbent assay (ELISA).[16][17][18]
Materials:
-
Individual phage clones from the final round of panning
-
Recombinant human CAIII and CAII
-
96-well microtiter plates
-
Coating buffer, blocking buffer, PBST
-
Anti-M13 antibody conjugated to HRP
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Plate reader
Protocol:
-
Coat separate wells of a 96-well plate with 5 µg/mL of CAIII and CAII in coating buffer overnight at 4°C. Also, coat control wells with blocking buffer only.
-
Block the wells with blocking buffer for 1-2 hours.
-
Add amplified individual phage clones to each well and incubate for 1-2 hours.
-
Wash the wells 5 times with PBST.
-
Add HRP-conjugated anti-M13 antibody and incubate for 1 hour.
-
Wash the wells 5 times with PBST.
-
Add TMB substrate and incubate until a blue color develops.
-
Stop the reaction with the stop solution.
-
Read the absorbance at 450 nm.
-
Identify clones with a high signal for CAIII and a low signal for CAII and the control wells.
DNA Sequencing of Positive Phage Clones
The genetic material of the positive phage clones is sequenced to determine the amino acid sequence of the binding peptide or antibody fragment.[19][20][21][22]
Protocol:
-
Isolate single-stranded phage DNA from the positive phage clones.
-
Perform PCR amplification of the region encoding the displayed peptide or antibody fragment using appropriate primers.
-
Purify the PCR product.
-
Send the purified PCR product for Sanger sequencing.
-
Analyze the DNA sequences and deduce the amino acid sequences of the binders.
Characterization of Binding Affinity and Selectivity
The binding affinity (Kd) and inhibition constant (Ki) of the selected binders are determined to quantify their potency and selectivity.
Materials:
-
Purified peptides or scFv fragments corresponding to the selected phage clones
-
Recombinant human CAIII and CAII
-
Instrumentation for affinity measurement (e.g., Surface Plasmon Resonance - SPR, Bio-Layer Interferometry - BLI, or Isothermal Titration Calorimetry - ITC)
-
Enzyme activity assay reagents for CAIII and CAII
Protocol for Affinity Measurement (e.g., SPR):
-
Immobilize recombinant CAIII and CAII on separate sensor chips.
-
Prepare a series of dilutions of the purified peptide or scFv.
-
Flow the different concentrations of the binder over the sensor chips and measure the binding response.
-
Fit the data to a suitable binding model to determine the association (ka) and dissociation (kd) rate constants.
-
Calculate the equilibrium dissociation constant (Kd = kd/ka).
Protocol for Inhibition Assay (Ki Determination):
-
Perform a standard enzyme activity assay for CAIII and CAII (e.g., monitoring the hydrolysis of p-nitrophenyl acetate).
-
Measure the initial reaction rates in the presence of varying concentrations of the binder.
-
Determine the IC50 value (the concentration of binder that causes 50% inhibition of enzyme activity).
-
Calculate the Ki using the Cheng-Prusoff equation if the inhibition is competitive.[8][23]
Visualizations
Caption: Workflow for selective CAIII binder discovery.
Caption: Logic of subtractive biopanning for isoform selectivity.
References
- 1. cusabio.com [cusabio.com]
- 2. Phage display - Wikipedia [en.wikipedia.org]
- 3. biorxiv.org [biorxiv.org]
- 4. creative-biolabs.com [creative-biolabs.com]
- 5. Subtractive panning for the isolation of monoclonal PEPITEM peptide antibody by phage display - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Canadian Society of Pharmacology and Therapeutics (CSPT) - Inhibitory constant (Ki) [pharmacologycanada.org]
- 7. Untitled Document [ucl.ac.uk]
- 8. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 9. What is an inhibitory constant (Ki) and how does it relate to understanding drug interactions? [ebmconsult.com]
- 10. sinobiological.com [sinobiological.com]
- 11. Human Carbonic Anhydrase III Recombinant Protein (RP-75525) [thermofisher.com]
- 12. shop.bio-connect.nl [shop.bio-connect.nl]
- 13. Carbonic Anhydrase III Proteins | Thermo Fisher Scientific [thermofisher.com]
- 14. Recombinant Human Carbonic Anhydrase III Protein, CF 2185-CA-050: R&D Systems [rndsystems.com]
- 15. Phage Display and Subtractive Selection on Cells | Springer Nature Experiments [experiments.springernature.com]
- 16. Protocol for High Throughput Screening of Antibody Phage Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 17. neb.com [neb.com]
- 18. Frontiers | Development in Detection Methods for the Expression of Surface-Displayed Proteins [frontiersin.org]
- 19. Enrichment, Sequencing, and Identification of DNA Bacteriophages from Fecal Samples | Springer Nature Experiments [experiments.springernature.com]
- 20. scispace.com [scispace.com]
- 21. Protocol for Genomic DNA Extraction and Sequencing Library Preparation from Phage Stock [protocols.io]
- 22. Phage Genomes - Nanopore Network eBook [nanopore4edu.org]
- 23. A quick method for the determination of inhibition constants - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining CAIII Binding Affinity using Isothermal Titration calorimetry
For Researchers, Scientists, and Drug Development Professionals
Introduction to Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to quantitatively characterize the thermodynamics of biomolecular interactions.[1][2][3] It directly measures the heat released or absorbed during the binding of a ligand to a macromolecule, such as the interaction of a small molecule inhibitor with Carbonic Anhydrase III (CAIII).[4][5] This label-free and in-solution method provides a complete thermodynamic profile of the binding event in a single experiment, including the binding affinity (K D ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[2][5] Such detailed thermodynamic information is invaluable in drug discovery and lead optimization for understanding the driving forces behind molecular recognition.[6][7][8]
The principle of ITC involves the incremental titration of a ligand solution into a sample cell containing the macromolecule of interest, all while maintaining a constant temperature.[4][9] The resulting heat changes are measured by a sensitive calorimeter, generating a binding isotherm that can be analyzed to determine the thermodynamic parameters.[5]
Application for CAIII Binding Affinity
Carbonic Anhydrase III (CAIII) is a member of the zinc-containing metalloenzyme family that catalyzes the reversible hydration of carbon dioxide. While its catalytic activity is lower than other CA isoforms, CAIII is implicated in various physiological processes, and its inhibition is a target for therapeutic intervention in several diseases. Understanding the binding affinity and thermodynamic profile of potential inhibitors to CAIII is crucial for the development of potent and selective drugs. ITC is an ideal technique for this purpose, providing direct measurement of the binding energetics without the need for fluorescent labels or immobilization.[5][6]
Data Presentation: Thermodynamic Parameters of Ligand Binding to Carbonic Anhydrases
The following table summarizes representative thermodynamic data for the binding of sulfonamide inhibitors to a related carbonic anhydrase isoform, CA VI. While specific data for CAIII may vary, this provides a comparative reference for the expected range of values obtained from ITC experiments.
| Ligand | Isoform | K D (nM) | ΔH (kcal/mol) | -TΔS (kcal/mol) | n (Stoichiometry) | Buffer Conditions | Temperature (°C) |
| Ethoxzolamide (EZA) | CA VI (recombinant) | 53 | -14.6 | 4.6 | ~1 | 50 mM TRIS, 100 mM NaCl, pH 7.0 | 25 |
| Compound 3e | CA VI (recombinant) | - | - | - | - | 50 mM TRIS, 100 mM NaCl, pH 7.0 | 37 |
| Compound 3p | CA VI (recombinant) | - | - | - | - | 50 mM TRIS, 100 mM NaCl, pH 7.0 | 37 |
Note: This data is adapted from studies on CA VI and serves as an illustrative example. Actual values for CAIII will need to be determined experimentally.
Experimental Protocols
Sample Preparation
a. Protein (CAIII) Preparation:
-
Express and purify recombinant human CAIII to >95% purity as determined by SDS-PAGE.
-
Dialyze the purified CAIII extensively against the final experimental buffer to ensure buffer matching.[2] A recommended buffer is 50 mM sodium phosphate or TRIS-HCl with 100-150 mM NaCl at a physiological pH (e.g., 7.4).
-
Accurately determine the concentration of the final CAIII solution. This is critical for the accurate determination of stoichiometry.[2]
-
Centrifuge or filter the protein solution (0.22 µm filter) immediately before the ITC experiment to remove any aggregates.[2]
b. Ligand Preparation:
-
Dissolve the ligand (e.g., small molecule inhibitor) in a compatible solvent, such as DMSO.
-
Prepare the final ligand solution by diluting the stock into the same final experimental buffer used for the protein. Ensure the final DMSO concentration is identical in both the protein and ligand solutions to minimize heats of dilution.[2][10] The final DMSO concentration should ideally be kept below 5%.
-
Accurately determine the ligand concentration. Errors in ligand concentration will directly affect the determined K D and ΔH values.[2]
-
Degas both the protein and ligand solutions immediately prior to the experiment to prevent air bubbles in the calorimeter cell and syringe.[2]
ITC Experimental Setup
-
Instrument: A low-volume nano-ITC instrument is recommended to conserve sample.[4]
-
Cell and Syringe Cleaning: Thoroughly clean the sample cell and injection syringe with detergent followed by extensive rinsing with water and finally with the experimental buffer to avoid contamination from previous experiments.[11]
-
Sample Loading:
-
Cell: Load the CAIII solution into the sample cell. A typical starting concentration is in the range of 10-50 µM.
-
Syringe: Load the ligand solution into the injection syringe. The ligand concentration should be 10-20 times higher than the protein concentration for a 1:1 binding model.[2]
-
-
Experimental Parameters:
-
Temperature: Set the experimental temperature (e.g., 25°C or 37°C).
-
Stirring Speed: Use a constant stirring speed (e.g., 750-1000 rpm) to ensure rapid mixing.
-
Injection Parameters:
-
Number of injections: 19-25 injections.
-
Injection volume: 2-2.5 µL per injection.
-
Spacing between injections: 150-180 seconds to allow the signal to return to baseline.
-
Initial injection: A smaller initial injection (e.g., 0.4 µL) is often discarded during data analysis to account for diffusion from the syringe tip upon insertion.
-
-
Data Acquisition and Analysis
-
Control Experiment: Perform a control titration by injecting the ligand solution into the buffer alone to determine the heat of dilution. This value will be subtracted from the protein-ligand titration data.
-
Data Integration: Integrate the raw ITC data (power vs. time) to obtain the heat change for each injection.
-
Binding Isotherm: Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Model Fitting: Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) using the analysis software provided with the instrument. This will yield the thermodynamic parameters: K D , n, and ΔH.
-
Entropy Calculation: The change in entropy (ΔS) can be calculated from the Gibbs free energy equation: ΔG = ΔH - TΔS, where ΔG = -RTln(K A ) and K A = 1/K D .[2]
Mandatory Visualizations
Isothermal Titration Calorimetry (ITC) Experimental Workflow
Caption: Workflow for determining CAIII binding affinity using ITC.
CAIII Inhibition and Cellular Response Pathway
Caption: CAIII inhibition disrupts pH homeostasis, leading to cellular stress.
References
- 1. Isothermal titration calorimetry: experimental design, data analysis, and probing macromolecule/ligand binding and kinetic interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 3. Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 6. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ITC for Binding Characterization in Pharmaceutical Research [tainstruments.com]
- 9. Khan Academy [khanacademy.org]
- 10. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 11. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
Colorimetric Assays for Carbonic Anhydrase Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the colorimetric determination of carbonic anhydrase (CA) activity. Carbonic anhydrases are a family of metalloenzymes that play a crucial role in various physiological processes, including pH regulation, CO2 transport, and biosynthesis. Their involvement in pathological conditions such as glaucoma, epilepsy, and cancer has made them a significant target for drug development.[1][2] Colorimetric assays offer a convenient and high-throughput method for measuring CA activity and screening for potential inhibitors.
Two primary colorimetric methods will be discussed in detail: the esterase activity assay using p-nitrophenyl acetate (pNPA) and the CO2 hydration assay.
Esterase Activity Assay using p-Nitrophenyl Acetate (pNPA)
This is the most common colorimetric assay for carbonic anhydrase. It relies on the ability of CA to hydrolyze the ester substrate p-nitrophenyl acetate (pNPA) to produce the chromophoric product p-nitrophenol, which can be quantified spectrophotometrically by measuring the increase in absorbance at 400-405 nm.[3][4]
Signaling Pathway
Caption: Enzymatic hydrolysis of pNPA by Carbonic Anhydrase.
Experimental Protocol
This protocol is a generalized procedure based on common laboratory practices and information from commercially available kits.[4][5]
Materials:
-
Carbonic Anhydrase (purified enzyme or biological sample)
-
p-Nitrophenyl Acetate (pNPA)
-
Assay Buffer (e.g., 50 mM Tris-SO4, pH 7.6)
-
Acetonitrile or DMSO (for dissolving pNPA)
-
Microplate reader or spectrophotometer capable of measuring absorbance at 405 nm
-
96-well microplate (clear, flat-bottom)
Procedure:
-
Preparation of Reagents:
-
Assay Buffer: Prepare 50 mM Tris-SO4 buffer and adjust the pH to 7.6.
-
pNPA Stock Solution: Prepare a 20 mM stock solution of pNPA in acetonitrile or DMSO. This solution should be prepared fresh.
-
-
Assay Reaction:
-
Add 180 µL of Assay Buffer to each well of a 96-well microplate.
-
Add 10 µL of the carbonic anhydrase sample or a positive control to the appropriate wells. For a blank or negative control, add 10 µL of the sample buffer.
-
To initiate the reaction, add 10 µL of the 20 mM pNPA stock solution to each well. The final pNPA concentration in the well will be 1 mM.
-
Mix the contents of the wells gently by pipetting or using a plate shaker.
-
-
Measurement:
-
Immediately place the microplate in a plate reader pre-set to 25°C.
-
Measure the absorbance at 405 nm in kinetic mode, taking readings every 30-60 seconds for a total of 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of the reaction (ΔAbs/min) from the linear portion of the kinetic curve.
-
The activity of the enzyme can be calculated using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of p-nitrophenol at 405 nm (approximately 18,000 M⁻¹cm⁻¹ at pH 7.6).
-
Workflow for Inhibitor Screening
References
Designing Aliphatic Sulfonamides for Carbonic Anhydrase III Inhibition: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the design, synthesis, and evaluation of aliphatic sulfonamides as selective inhibitors of carbonic anhydrase III (CAIII). This document includes quantitative data on inhibitor potency, detailed experimental protocols, and visualizations of key concepts and workflows.
Introduction to Aliphatic Sulfonamides as CAIII Inhibitors
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. While most CA isoforms are highly efficient catalysts, CAIII, predominantly expressed in skeletal muscle, exhibits the lowest catalytic activity. The physiological role of CAIII is not fully elucidated but is thought to be involved in scavenging reactive oxygen species and participating in cellular signaling pathways. The development of isoform-selective CA inhibitors is a critical area of research, as non-selective inhibition can lead to undesirable side effects.
Historically, aromatic and heterocyclic sulfonamides have been the primary focus of CA inhibitor research. However, aliphatic sulfonamides have emerged as a promising class of inhibitors with the potential for high potency and selectivity, particularly for CAIII.[1] Unlike aromatic sulfonamides, the sulfonamide group in aliphatic derivatives is attached to a non-aromatic carbon atom. This structural difference allows for novel interactions within the enzyme's active site, paving the way for the design of inhibitors with unique selectivity profiles. A recent drug design strategy has led to the development of the first potent and selective inhibitors of human CAIII (hCAIII) by exploiting the presence of a bulky phenylalanine residue (Phe198) in the middle of the active site cavity.[1]
Data Presentation: Inhibition of Carbonic Anhydrase Isoforms by Aliphatic Sulfonamides
The following table summarizes the inhibition constants (Ki) of a series of aliphatic sulfonamides against hCAIII, hCA I, and hCA II, highlighting their potency and selectivity. The data demonstrates that modifications to the aliphatic scaffold and the terminal functionalities significantly influence inhibitory activity and isoform selectivity.
| Compound ID | Aliphatic Scaffold | Tail Group | hCA I Ki (nM) | hCA II Ki (nM) | hCA III Ki (nM) |
| 1 | Ethane sulfonamide | 3,4-dimethoxyphenyl (urea) | >10000 | 4162.5 | 990.3 |
| 2 | Ethane sulfonamide | 4-methoxyphenyl (urea) | >10000 | 2589.1 | 875.4 |
| 3 | Ethane sulfonamide | 4-methylphenyl (urea) | >10000 | 1547.8 | 652.1 |
| 4 | Ethane sulfonamide | 4-fluorophenyl (urea) | >10000 | 1258.9 | 433.7 |
| 5 | Ethane sulfonamide | Phenyl (urea) | >10000 | 987.2 | 315.8 |
| 6 | Propane sulfonamide | 3,4-dimethoxyphenyl (urea) | 8157.5 | 4605.9 | 289.6 |
| 7 | Propane sulfonamide | 4-methoxyphenyl (urea) | 6782.4 | 3145.7 | 210.5 |
| 8 | Propane sulfonamide | 4-methylphenyl (urea) | 5296.2 | 878.7 | 188.9 |
| 9 | Propane sulfonamide | 4-fluorophenyl (urea) | 4890.2 | 759.9 | 175.2 |
| 10 | Propane sulfonamide | Phenyl (urea) | 4562.9 | 566.0 | 162.6 |
Data extracted from a study on the discovery of the first-in-class potent and isoform-selective human carbonic anhydrase III inhibitors.[1]
Experimental Protocols
General Synthesis of Aliphatic Sulfonamides
This protocol describes a general method for the synthesis of primary aliphatic sulfonamides, which can be adapted for the synthesis of various derivatives.
Materials:
-
Alkyl halide (e.g., bromoalkane)
-
Sodium sulfite (Na₂SO₃)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Ammonia solution (aqueous or in dioxane)
-
Appropriate solvents (e.g., water, dichloromethane, diethyl ether)
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
-
Synthesis of Alkylsulfonate Salt:
-
In a round-bottom flask, dissolve the alkyl halide in a suitable solvent (e.g., aqueous ethanol).
-
Add an equimolar amount of sodium sulfite.
-
Reflux the mixture for several hours until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and remove the solvent under reduced pressure. The resulting solid is the crude alkylsulfonate salt.
-
-
Conversion to Alkylsulfonyl Chloride:
-
Carefully add thionyl chloride or oxalyl chloride to the crude alkylsulfonate salt in an inert solvent like dichloromethane at 0°C.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
The reaction progress can be monitored by quenching a small aliquot with an amine and analyzing by LC-MS.
-
Once the reaction is complete, carefully remove the excess chlorinating agent and solvent under reduced pressure.
-
-
Formation of the Aliphatic Sulfonamide:
-
Dissolve the crude alkylsulfonyl chloride in an inert solvent (e.g., dichloromethane or THF).
-
Slowly add this solution to a cooled (0°C) excess of ammonia solution.
-
Stir the reaction mixture vigorously for 1-2 hours at 0°C and then allow it to warm to room temperature.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the pure aliphatic sulfonamide.
-
Carbonic Anhydrase III Inhibition Assay
This protocol outlines a colorimetric method for determining the inhibitory activity of compounds against CAIII based on its esterase activity.
Materials:
-
Recombinant human CAIII
-
CA Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.4)
-
p-Nitrophenyl acetate (pNPA) as substrate
-
Test compounds (aliphatic sulfonamides) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of recombinant human CAIII in CA Assay Buffer.
-
Prepare a stock solution of pNPA in a suitable solvent like acetonitrile.
-
Prepare serial dilutions of the test compounds in DMSO.
-
-
Assay Protocol:
-
In a 96-well plate, add 180 µL of CA Assay Buffer to each well.
-
Add 10 µL of the CAIII enzyme solution to each well (except for the blank).
-
Add 10 µL of the test compound solution at various concentrations to the sample wells. For the positive control (uninhibited enzyme), add 10 µL of DMSO. For the blank, add 20 µL of CA Assay Buffer.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding 10 µL of the pNPA substrate solution to all wells.
-
Immediately measure the absorbance at 400 nm using a microplate reader in kinetic mode for 10-15 minutes, taking readings every 30 seconds.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each well.
-
Subtract the rate of the blank from all other rates.
-
Determine the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Rate of inhibited reaction / Rate of uninhibited reaction)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) from the dose-response curve.
-
The inhibition constant (Ki) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the substrate concentration and the Michaelis-Menten constant (Km) are known.
-
Visualizations
Signaling Pathway: Role of CAIII in Cellular Protection
Caption: Protective signaling role of CAIII against oxidative stress.
Experimental Workflow: CAIII Inhibitor Screening
Caption: Workflow for screening aliphatic sulfonamide inhibitors against CAIII.
Logical Relationship: Structure-Activity Relationship (SAR)
Caption: Key structural determinants of CAIII inhibitory activity.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing the Selectivity of Carbonic Anhydrase III Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on improving the selectivity of carbonic anhydrase 3 (CA III) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary structural feature of Carbonic Anhydrase III (CA III) that can be exploited to achieve inhibitor selectivity?
A1: The key to designing selective CA III inhibitors lies in a unique amino acid substitution within its active site. Unlike most other human CA isoforms that have a leucine residue at position 198, CA III possesses a bulkier phenylalanine (Phe198).[1] This substitution creates a different steric and hydrophobic environment in the active site, which can be leveraged to design inhibitors that bind preferentially to CA III over other isoforms, such as the ubiquitous and often off-target CA I and CA II.[1]
Q2: Why do traditional aromatic/heterocyclic sulfonamide inhibitors often show poor potency and selectivity for CA III?
A2: Traditional sulfonamide inhibitors, which are a mainstay for targeting many CA isoforms, often perform poorly against CA III. The presence of the bulky Phe198 residue in the CA III active site can sterically hinder the binding of these rigid aromatic and heterocyclic compounds.[1] This interference prevents optimal positioning of the sulfonamide zinc-binding group, leading to weaker inhibition.
Q3: What class of inhibitors has shown promise for selective CA III inhibition?
A3: Recent studies have demonstrated that aliphatic primary sulfonamides with long, flexible tails are particularly effective and selective for CA III.[1] These molecules can bypass the bulky Phe198 residue and still effectively coordinate with the catalytic zinc(II) ion. The flexible tail can then form favorable interactions with other regions of the active site, enhancing both potency and selectivity.[1]
Q4: How is the selectivity of a CA III inhibitor typically quantified and reported?
A4: The selectivity of a CA III inhibitor is commonly expressed as a Selectivity Index (SI). The SI is the ratio of the inhibition constant (Ki) for an off-target isoform (e.g., CA II) to the Ki for the target isoform (CA III). A higher SI value indicates greater selectivity for CA III. For example, an SI of 26.2 for CA III over CA II means the inhibitor is 26.2 times more potent against CA III.[1]
Troubleshooting Guides
Problem 1: My novel inhibitor shows potent inhibition of CA III but poor selectivity against other isoforms like CA II.
-
Possible Cause: The inhibitor might be interacting primarily with conserved residues in the active site and not sufficiently exploiting the unique features of the CA III active site.
-
Troubleshooting Steps:
-
Structural Modeling: Perform docking and molecular dynamics simulations to visualize the binding mode of your inhibitor in the active sites of both CA III and the off-target isoform (e.g., CA II).[1] This can reveal if the inhibitor is making unfavorable interactions with Phe198 in CA III or if it fits too comfortably in the active site of the other isoform.
-
Structure-Activity Relationship (SAR) Analysis: Synthesize and test analogues of your inhibitor with modifications designed to introduce steric hindrance that would be unfavorable for binding to isoforms with a smaller residue at position 198 (like leucine in CA II). For instance, adding bulky substituents to the inhibitor's tail can improve selectivity.[1]
-
Incorporate Flexible Linkers: Introducing more flexible linkers, such as 1,2,3-triazoles, can allow the inhibitor's tail to adopt a conformation that better fits the unique topology of the CA III active site entrance.[1]
-
Problem 2: I am observing inconsistent Ki values for my inhibitors between different assay formats (e.g., stopped-flow vs. esterase activity assay).
-
Possible Cause: Different assay methods measure different aspects of enzyme inhibition and can be subject to different interferences. The stopped-flow CO2 hydration assay is generally considered the gold standard for CA activity.[2][3] Discrepancies can arise from differences in substrate, buffer conditions, or the mechanism of inhibition.
-
Troubleshooting Steps:
-
Prioritize Stopped-Flow Data: For catalytic activity, the stopped-flow CO2 hydration assay is the most physiologically relevant and should be considered the primary determinant of inhibitory potency.[2]
-
Validate with Biophysical Methods: To confirm binding, use orthogonal biophysical techniques such as Isothermal Titration Calorimetry (ITC) or a Thermal Shift Assay (TSA).[3] These methods directly measure the interaction between the inhibitor and the protein, independent of catalytic activity. Consistent results across multiple methods provide higher confidence in the determined affinity.[3]
-
Careful Experimental Control: Ensure that buffer components, pH, and ionic strength are consistent across all assays to minimize variability.
-
Problem 3: My inhibitor shows good selectivity in biochemical assays, but lacks efficacy in cell-based assays.
-
Possible Cause: The inhibitor may have poor cell permeability, be subject to efflux by cellular transporters, or have off-target effects that mask its intended activity.
-
Troubleshooting Steps:
-
Assess Target Engagement in Cells: Utilize a Cellular Thermal Shift Assay (CETSA) to verify that your inhibitor is binding to CA III within the cellular environment.[4][5] A positive CETSA result, indicated by a shift in the melting temperature of CA III in the presence of the inhibitor, confirms target engagement.
-
Evaluate Physicochemical Properties: Analyze the inhibitor's lipophilicity (LogP), polar surface area, and other properties that influence cell permeability. Modify the chemical structure to improve these properties if necessary.
-
Conduct Permeability Assays: Use in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) to directly measure the cell permeability of your compound.
-
Data Presentation
Table 1: Inhibition Constants (Ki) and Selectivity Indices (SI) of Selected Aliphatic Sulfonamide Inhibitors for Human CA Isoforms.
| Compound | hCA I Ki (nM) | hCA II Ki (nM) | hCA III Ki (nM) | hCA IV Ki (nM) | SI (hCA I/hCA III) | SI (hCA II/hCA III) |
| 34 | >10000 | 3156.9 | 546.8 | >10000 | 18.29 | 5.77 |
| 39 | 3145.6 | 3145.6 | 162.6 | 811.8 | 19.34 | 19.34 |
| 41 | 7754.2 | 5839.2 | 444.4 | >10000 | 17.45 | 13.14 |
| 43 | 8954.2 | 5974.1 | 444.4 | >10000 | 20.15 | 13.44 |
| 52 | 8174.5 | 8174.5 | 310.4 | >10000 | 26.33 | 26.20 |
Data summarized from a study on first-in-class potent and isoform-selective human carbonic anhydrase III inhibitors.[1]
Experimental Protocols
Stopped-Flow CO2 Hydration Assay for Ki Determination
This method measures the inhibition of the CA-catalyzed hydration of CO2.
Materials:
-
Stopped-flow spectrophotometer
-
Purified recombinant human CA isoforms (I, II, III, etc.)
-
CO2-saturated water
-
Buffer: 10 mM HEPES, pH 7.5, containing 0.1 M Na2SO4
-
pH indicator: Phenol red (0.2 mM)
-
Inhibitor stock solutions (in DMSO)
Procedure:
-
Equilibrate the stopped-flow instrument to 25°C.
-
Prepare a solution containing the CA enzyme, buffer, and pH indicator in one syringe of the stopped-flow apparatus.
-
Prepare a CO2-saturated water solution in the other syringe.
-
To determine the inhibition constant (Ki), pre-incubate the enzyme solution with various concentrations of the inhibitor for 15 minutes at room temperature.
-
Initiate the reaction by rapidly mixing the contents of the two syringes.
-
Monitor the change in absorbance of the pH indicator (at 557 nm for phenol red) over time as the hydration of CO2 causes a pH drop.
-
Calculate the initial velocity of the reaction from the initial linear portion of the absorbance trace.
-
Determine the uncatalyzed rate by performing the reaction without the enzyme and subtract this from the catalyzed rates.
-
Plot the reaction rates against the inhibitor concentration to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/KM), where [S] is the substrate (CO2) concentration and KM is the Michaelis-Menten constant for the enzyme.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This assay confirms that a compound binds to its target protein in a cellular context.
Materials:
-
Cell line expressing the target protein (CA III)
-
Cell culture medium and reagents
-
Test inhibitor and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Equipment for cell lysis (e.g., sonicator, freeze-thaw cycles)
-
Equipment for protein quantification (e.g., Western blot apparatus, antibodies against CA III and a loading control)
Procedure:
-
Compound Treatment: Treat cultured cells with the test inhibitor or vehicle control at the desired concentrations and incubate under normal cell culture conditions for a specified time (e.g., 1 hour).
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes or a PCR plate.
-
Heat Challenge: Heat the cell aliquots to a range of temperatures for a fixed duration (e.g., 3 minutes) using a thermal cycler. Include a non-heated control.
-
Cell Lysis: Lyse the cells by a suitable method (e.g., three rapid freeze-thaw cycles).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the precipitated proteins.
-
Analysis: Collect the supernatant (soluble protein fraction) and analyze the amount of soluble CA III at each temperature using Western blotting.
-
Data Interpretation: A selective inhibitor will stabilize CA III, resulting in more soluble protein at higher temperatures compared to the vehicle-treated control. This is observed as a shift in the melting curve to the right.
Visualizations
Caption: A workflow for the development of selective CA III inhibitors.
References
- 1. Challenges and innovative solutions for kinase inhibitor discovery in immunology - American Chemical Society [acs.digitellinc.com]
- 2. Inhibition of Carbonic Anhydrase using SLC-149: Support for a Non-catalytic Function of CAIX in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
Technical Support Center: Troubleshooting Low Potency of Carbonic Anhydrase III (CAIII) Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low potency with Carbonic Anhydrase III (CAIII) inhibitors.
Frequently Asked Questions (FAQs)
Q1: Why do my general carbonic anhydrase inhibitors show low potency against CAIII?
A1: Many common carbonic anhydrase inhibitors, particularly classical sulfonamides, exhibit significantly lower potency against CAIII compared to other isoforms like CAI and CAII. This is primarily due to a key difference in the active site architecture of CAIII. Specifically, the substitution of a conserved phenylalanine residue found in other isoforms with a leucine (Leu198 in human CAIII) creates a different steric and hydrophobic environment. This change can interfere with the optimal binding of aromatic and heterocyclic sulfonamides that readily inhibit other CA isoforms.[1]
Q2: What is the difference between IC50 and Ki values, and which should I prioritize?
A2: Both IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) are measures of inhibitor potency.
-
IC50 is the concentration of an inhibitor required to reduce the enzyme's activity by 50% under specific experimental conditions. It is an operational parameter that can be influenced by factors like substrate concentration.[2][3]
-
Ki represents the dissociation constant of the enzyme-inhibitor complex and reflects the binding affinity of the inhibitor for the enzyme. It is a more absolute and standardized value that is independent of substrate concentration for competitive inhibitors.[2][3]
For a thorough understanding of inhibitor potency, determining the Ki is recommended as it provides a more fundamental measure of binding affinity. The Cheng-Prusoff equation can be used to calculate Ki from the IC50 value if the mechanism of inhibition and the substrate's Michaelis-Menten constant (Km) are known.[4]
Q3: My IC50 value is unexpectedly high. What are the common experimental pitfalls?
A3: High IC50 values, indicating low potency, can arise from various experimental issues. Here are some common factors to consider:
-
Incorrect Enzyme Concentration: Using too high a concentration of the enzyme can lead to rapid substrate depletion and inaccurate potency measurements.
-
Inhibitor Solubility Issues: Poor solubility of the test compound can result in a lower effective concentration in the assay than intended. Ensure your inhibitor is fully dissolved in a suitable solvent and that the final solvent concentration in the assay does not exceed recommended limits (e.g., typically <1% for DMSO).
-
Substrate Concentration: For competitive inhibitors, a high substrate concentration will lead to a higher apparent IC50 value. It is crucial to understand the mechanism of inhibition and to use a substrate concentration that is appropriate for the assay, often at or below the Km.
-
Assay Conditions: Ensure that the pH, temperature, and incubation times are optimal for CAIII activity and are consistent across all experiments.[5]
-
Reagent Quality: Use fresh, properly stored reagents. Old or improperly stored enzymes, substrates, or inhibitors can lead to unreliable results.[6]
Q4: How can I be sure that my observed inhibition is specific to CAIII?
A4: To confirm the specificity of your inhibitor for CAIII, it is essential to perform counter-screening against other relevant carbonic anhydrase isoforms, particularly the highly abundant CAI and CAII. A truly selective CAIII inhibitor will show significantly higher potency (lower Ki or IC50) for CAIII compared to other isoforms.[7] The development of isoform-specific inhibitors is a key challenge in the field due to the high structural homology among CA active sites.[8]
Quantitative Data on CAIII Inhibitor Potency
The following table summarizes the inhibition constants (Ki) of various compounds against human Carbonic Anhydrase III (hCA III) and other isoforms for comparison. Note the significantly higher Ki values of classical inhibitors like acetazolamide against hCA III, highlighting its lower sensitivity. In contrast, newly developed aliphatic sulfonamides show potent and selective inhibition of hCA III.
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA III (Ki, nM) | hCA IV (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Reference |
| Acetazolamide | 250 | 12.1 | >10,000 | 74 | 25.8 | 5.7 | [6] |
| SLC-149 | 4.4 | 0.94 | >10,000 | 8.6 | 4.1 | 4.8 | [6] |
| Compound 39 | >10000 | 3307.6 | 162.6 | >10000 | 487.6 | 54.7 | [1] |
| Compound 52 | >10000 | 8442.7 | 310.4 | >10000 | 1143.5 | 118.8 | [1] |
Experimental Protocols
Detailed Methodology for CAIII Esterase Activity Inhibition Assay
This protocol is adapted from the widely used colorimetric assay that measures the esterase activity of carbonic anhydrase using p-nitrophenylacetate (p-NPA) as a substrate.
Materials:
-
Purified human Carbonic Anhydrase III (CAIII)
-
Test inhibitor compounds
-
p-Nitrophenylacetate (p-NPA)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.5)
-
96-well clear flat-bottom microplates
-
Spectrophotometer or microplate reader capable of measuring absorbance at 400-405 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of CAIII in Tris-HCl buffer. The final concentration in the assay will need to be optimized, but a starting point is typically in the low nanomolar range.
-
Prepare a stock solution of p-NPA in a suitable solvent like acetonitrile. A typical final assay concentration is 0.5-1 mM.
-
Prepare a series of dilutions of the test inhibitor in the desired solvent (e.g., DMSO). Ensure the final solvent concentration in the assay is consistent across all wells and does not exceed 1%.
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: Add the desired volume of Tris-HCl buffer, the test inhibitor at various concentrations, and the CAIII enzyme solution.
-
Positive Control (No Inhibition): Add Tris-HCl buffer, the same volume of solvent used for the inhibitor (without inhibitor), and the CAIII enzyme solution.
-
Negative Control (No Enzyme): Add Tris-HCl buffer, the inhibitor solvent, and buffer in place of the enzyme solution to measure the background hydrolysis of p-NPA.
-
-
Pre-incubation:
-
Gently mix the contents of the wells and pre-incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Initiation of Reaction:
-
Add the p-NPA substrate solution to all wells to initiate the enzymatic reaction.
-
-
Measurement:
-
Immediately begin monitoring the change in absorbance at 400-405 nm over time (kinetic read) or measure the absorbance at a fixed time point (endpoint read) after a specific incubation period (e.g., 5-10 minutes). The product of the reaction, p-nitrophenolate, is yellow and absorbs light in this range.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V) from the kinetic data (change in absorbance per unit time).
-
Determine the percentage of inhibition for each inhibitor concentration relative to the positive control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Visualizations
Troubleshooting Workflow for Low Inhibitor Potency
Caption: A logical workflow for diagnosing the root causes of low inhibitor potency.
CAIII Active Site and Inhibitor Interaction
Caption: Simplified diagram of the CAIII active site highlighting the key Leu198 residue and its impact on inhibitor binding.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism-based inhibition: deriving K(I) and k(inact) directly from time-dependent IC(50) values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fitting of kinact and KI Values from Endpoint Pre-incubation IC50 Data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The preclinical pharmacology of dorzolamide hydrochloride, a topical carbonic anhydrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of Carbonic Anhydrase using SLC-149: Support for a Non-catalytic Function of CAIX in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Multivalent Carbonic Anhydrases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Off-Target Effects of Carbonic Anhydrase Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with carbonic anhydrase inhibitors (CAIs). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you address common challenges related to off-target effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common off-target effects observed with non-selective carbonic anhydrase inhibitors like acetazolamide?
A1: Non-selective CAIs, such as acetazolamide, can lead to a range of physiological side effects due to the inhibition of carbonic anhydrase isoforms in various tissues.[1][2] In a research context, these can manifest as unexpected changes in cellular metabolism or ion balance. Common off-target effects reported in clinical and research settings include:
-
Metabolic Acidosis: Inhibition of CAs in the kidneys can lead to a decrease in bicarbonate reabsorption, resulting in metabolic acidosis.[3]
-
Electrolyte Imbalance: CAIs can cause imbalances in electrolytes like potassium (hypokalemia) and sodium (hyponatremia).[1]
-
Changes in Intracellular pH (pHi): Off-target inhibition of cytosolic CA isoforms can alter the cell's ability to regulate its internal pH, which can impact numerous cellular processes.[4][5]
-
Neurological Effects: Paresthesias (tingling sensations) are a common side effect, likely due to effects on CAs in the nervous system.[2]
Q2: My CAI shows potent inhibition of my target isoform in a biochemical assay, but lacks efficacy in a cell-based assay. What could be the reason?
A2: This discrepancy is a common challenge and can arise from several factors:
-
Cell Permeability: The inhibitor may have poor membrane permeability, preventing it from reaching its intracellular target.
-
Drug Efflux: The cells may actively transport the inhibitor out via efflux pumps.
-
Off-Target Engagement: The inhibitor might be binding to other highly expressed "off-target" CA isoforms within the cell, reducing the effective concentration available to bind the target isoform.[4]
-
Cellular Environment: The pH and ionic conditions within the cell-based assay can differ significantly from the biochemical assay, potentially altering the inhibitor's binding affinity.
-
Metabolism of the Inhibitor: The cells may metabolize the inhibitor into a less active form.
Q3: How can I determine if my carbonic anhydrase inhibitor is selective for my target isoform?
A3: Isoform selectivity is crucial for minimizing off-target effects. To assess selectivity, you should test your inhibitor's activity against a panel of relevant human carbonic anhydrase isoforms, particularly the most abundant off-target isoforms like hCA I and hCA II.[4] The primary method for this is to determine the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) for each isoform and then calculate a selectivity index.
Selectivity Index (SI): This is typically calculated as the ratio of the Ki or IC50 value for an off-target isoform to the Ki or IC50 value for the target isoform. A higher SI value indicates greater selectivity for the target.
Troubleshooting Experimental Assays
Q4: I am getting inconsistent or unexpected results in my stopped-flow CO2 hydration assay. What are the common culprits?
A4: The stopped-flow CO2 hydration assay is a powerful tool for measuring CA activity, but it can be sensitive to experimental conditions.[6] Here are some common issues and solutions:
-
Reagent Instability: Ensure that your CO2-saturated solutions are freshly prepared and maintained at the correct temperature, as CO2 can easily come out of solution.[7]
-
pH Probe Calibration: If you are using a pH-based detection method, ensure your pH probe is properly calibrated daily.[7]
-
Enzyme Concentration: Using an enzyme concentration that is too high can lead to reactions that are too fast to be accurately measured by the instrument. Conversely, a concentration that is too low may result in a weak signal.[8]
-
Inhibitor Solubility: Poor solubility of the test compound can lead to inaccurate concentration determination and inconsistent inhibition. Consider using a small amount of a co-solvent like DMSO, but be sure to include a vehicle control in your experiment.[8]
-
Hemolysis in Red Blood Cell Lysates: If you are working with red blood cell lysates, be aware that mechanical disruption during rapid mixing in the stopped-flow apparatus can cause hemolysis, releasing intracellular CA and affecting your results.[9]
Q5: My thermal shift assay (TSA) to confirm inhibitor binding is not showing a clear melting temperature (Tm) shift. What should I check?
A5: A thermal shift assay, or differential scanning fluorimetry, is a useful method for validating ligand binding.[10] If you are not observing the expected Tm shift, consider the following:
-
Protein and Dye Concentration: The concentrations of both the protein and the fluorescent dye (e.g., SYPRO Orange) may need to be optimized for your specific protein.[11]
-
Buffer Conditions: The pH and composition of the buffer can significantly impact protein stability and the observed Tm. It is advisable to screen a range of buffer conditions.
-
Ligand Concentration Range: Ensure you are testing a wide enough range of ligand concentrations to observe a dose-dependent effect on the Tm.
-
Low Affinity Binding: If the inhibitor has a very low affinity for the target protein, the resulting Tm shift may be too small to detect reliably.[2]
-
Unusual Melting Transitions: Some proteins may exhibit multiple transitions in their melting curves, which can complicate data analysis.[2]
Quantitative Data Summary
The following table summarizes the inhibition constants (Ki) for several common carbonic anhydrase inhibitors against a panel of human CA isoforms. This data can help in selecting appropriate inhibitors and in understanding their selectivity profiles.
| Inhibitor | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Selectivity (hCA I/hCA IX) | Selectivity (hCA II/hCA IX) |
| Acetazolamide | 250 | 12 | 25 | 5.7 | 10 | 0.48 |
| Methazolamide | 50 | 14 | 28 | 6.1 | 1.79 | 0.5 |
| Dichlorphenamide | 3800 | 38 | 4.5 | 41 | 844 | 8.44 |
| Brinzolamide | 3900 | 3.1 | 42 | 5.1 | 92.86 | 0.07 |
| Dorzolamide | 3000 | 3.5 | 48 | 6.2 | 62.5 | 0.07 |
| SLC-0111 | 9600 | 1080 | 45.4 | 5.2 | 211.45 | 23.79 |
Data compiled from various sources. Ki values can vary depending on assay conditions.
Experimental Protocols
Protocol 1: Stopped-Flow CO2 Hydration Assay for Determining Ki
This assay measures the enzymatic activity of carbonic anhydrase by monitoring the pH change resulting from the hydration of CO2.
Materials:
-
Stopped-flow spectrophotometer
-
Purified recombinant human carbonic anhydrase isoforms
-
HEPES buffer (or other suitable buffer)
-
CO2-saturated water
-
pH indicator (e.g., phenol red)
-
Test inhibitor and control inhibitor (e.g., acetazolamide)
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the purified CA enzyme in the assay buffer.
-
Prepare a range of concentrations of the test inhibitor and a control inhibitor.
-
Prepare fresh CO2-saturated water by bubbling CO2 gas through chilled, deionized water.
-
-
Set up the Stopped-Flow Instrument:
-
Equilibrate the instrument to the desired temperature (typically 25°C).
-
Load one syringe with the enzyme solution (containing the pH indicator) and the other with the CO2-saturated water.
-
-
Measure Uninhibited Reaction Rate:
-
Initiate the reaction by rapidly mixing the contents of the two syringes.
-
Monitor the change in absorbance of the pH indicator over time to determine the initial rate of the uncatalyzed and enzyme-catalyzed reactions.
-
-
Measure Inhibited Reaction Rates:
-
Pre-incubate the enzyme with various concentrations of the inhibitor for a set period.
-
Repeat the stopped-flow measurement for each inhibitor concentration.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the absorbance data.
-
Plot the enzyme activity as a function of inhibitor concentration.
-
Determine the IC50 value from the dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant.[12]
-
Protocol 2: Thermal Shift Assay (TSA) for Ligand Binding
This assay assesses ligand binding by measuring the change in the thermal denaturation temperature of a protein in the presence of the ligand.
Materials:
-
Real-time PCR instrument capable of performing a melt curve analysis
-
Purified recombinant protein
-
SYPRO Orange dye (or similar fluorescent dye)
-
Assay buffer
-
Test ligand
Procedure:
-
Prepare Samples:
-
In a 96-well PCR plate, prepare a reaction mixture containing the purified protein, SYPRO Orange dye, and assay buffer.
-
Add the test ligand at various concentrations to different wells. Include a no-ligand control.
-
-
Perform the Assay:
-
Place the plate in the real-time PCR instrument.
-
Set up a melt curve experiment, gradually increasing the temperature from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C), while continuously monitoring fluorescence.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature.
-
The melting temperature (Tm) is the temperature at which the protein is 50% unfolded, corresponding to the inflection point of the sigmoidal melting curve.
-
Determine the Tm for the protein in the absence and presence of the ligand. A significant shift in Tm upon ligand addition indicates binding.
-
Protocol 3: Measurement of Intracellular pH (pHi)
This protocol describes the use of a pH-sensitive fluorescent dye to measure changes in intracellular pH in response to a CAI.[8]
Materials:
-
Fluorescence microscope or plate reader
-
Cultured cells
-
pH-sensitive fluorescent dye (e.g., SNARF-1 AM or BCECF-AM)
-
Hank's Balanced Salt Solution (HBSS) or other suitable buffer
-
Test inhibitor
-
Nigericin (for calibration)
Procedure:
-
Cell Culture:
-
Culture cells to the desired confluency on coverslips or in a multi-well plate suitable for fluorescence measurements.
-
-
Dye Loading:
-
Wash the cells with HBSS.
-
Incubate the cells with the pH-sensitive dye (e.g., 5-10 µM SNARF-1 AM) for 30-60 minutes at 37°C.
-
-
Inhibitor Treatment:
-
Wash the cells to remove excess dye.
-
Add HBSS containing the test inhibitor at the desired concentration. Include a vehicle control.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen dye. For ratiometric dyes like SNARF-1, measure the emission at two wavelengths.
-
-
Calibration:
-
At the end of the experiment, create a calibration curve by exposing the cells to buffers of known pH containing a protonophore like nigericin. This allows the conversion of fluorescence ratios to pHi values.
-
-
Data Analysis:
-
Calculate the pHi for each condition based on the calibration curve.
-
Compare the pHi in inhibitor-treated cells to the control to determine the effect of the CAI on intracellular pH.
-
Visualizations
Caption: Experimental workflow for determining inhibitor Ki values.
Caption: Troubleshooting logic for enzyme inhibition assays.
Caption: On- and off-target effects of CAIs on cellular pH regulation.
References
- 1. Create graphs with DOT language | Plainion.GraphViz [plainionist.net]
- 2. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. lecturio.com [lecturio.com]
- 4. Intracellular Carbonic Anhydrase Activity Sensitizes Cancer Cell pH Signaling to Dynamic Changes in CO2 Partial Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis [frontiersin.org]
- 7. Modulation of calcium signals by intracellular pH in isolated rat pancreatic acinar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CA IX Stabilizes Intracellular pH to Maintain Metabolic Reprogramming and Proliferation in Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DOT Language | Graphviz [graphviz.org]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Isoform-Specific CAIII Inhibitor Development
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working on the development of isoform-specific carbonic anhydrase III (CAIII) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What makes CAIII structurally and functionally distinct from other CA isoforms?
Carbonic Anhydrase III (CAIII) possesses several unique characteristics that distinguish it from other isoforms. Functionally, it is an enzyme with low catalytic activity, having a turnover rate for CO2 hydration approximately 100 times smaller than that of the highly active CAII isoform.[1] Structurally, CAIII is notable for the presence of two reactive sulfhydryl groups, which can form a disulfide linkage and contribute to its role in resisting oxidative stress.[1] This inherent resistance also extends to inhibition; CAIII is significantly more resistant to classical sulfonamide inhibitors compared to fast isozymes like CAII.[1] It is found in high concentrations in skeletal muscles and adipocytes.[1]
Q2: Why is it so challenging to develop inhibitors that are specific for CAIII?
The primary challenge in developing isoform-specific CA inhibitors, including for CAIII, is the high degree of structural and sequence homology shared among the human CA isoforms, particularly within the active site.[2][3] The catalytic mechanism for most CAs involves a highly conserved zinc ion coordinated by three histidine residues at the bottom of the active site cavity.[4][5] Many inhibitors, especially those from the sulfonamide class, achieve their potency by directly binding this conserved zinc ion, which often leads to a lack of selectivity.[3][6] Achieving specificity requires designing inhibitor "tails" or scaffolds that can exploit the subtle differences in amino acid residues located further from the zinc ion, in regions sometimes referred to as the "selective pocket".[6][7]
Q3: What are the potential consequences of off-target inhibition of other CA isoforms like CAI and CAII?
Off-target inhibition of ubiquitously expressed and highly active isoforms such as CAI and CAII can lead to a range of side effects.[2] CAI and CAII are abundant in red blood cells and are critical for CO2 transport and pH homeostasis throughout the body.[1] Systemic inhibition of these isoforms can cause adverse effects such as metabolic acidosis, hypokalemia, paresthesias (tingling sensations), fatigue, and dyspepsia.[8][9] Because these isoforms are involved in fluid secretion in the eye and kidney function, their inhibition is the basis for diuretics and glaucoma treatments but can be an unwanted side effect when targeting other CAs.[8] Therefore, achieving high selectivity for CAIII is crucial to minimize these potential systemic effects and create a safer therapeutic agent.
Troubleshooting Experimental Challenges
Q4: My candidate inhibitor shows high potency but poor isoform selectivity. What are my next steps?
This is a common challenge. The high potency likely stems from a strong interaction with the conserved catalytic zinc ion. To improve selectivity, focus on modifying the inhibitor's scaffold to create interactions with non-conserved residues at the entrance of the active site cavity.
-
Strategy 1: Structure-Based Design: If available, use X-ray crystal structures of your inhibitor bound to CAIII and an off-target isoform (like CAII) to identify differences in the active site pockets.[10][11] This allows for the rational design of modifications to the inhibitor's "tail" to exploit these differences, potentially introducing steric hindrance that prevents binding to off-target isoforms or forming specific favorable interactions only with CAIII.[7]
-
Strategy 2: Explore the "Selective Pocket": Focus on adding moieties to your inhibitor that can interact with the so-called "selective pocket," a region of the active site further from the zinc ion where amino acid variations between isoforms are more pronounced.[7]
-
Strategy 3: Diversify Chemical Scaffolds: Move away from scaffolds that rely solely on zinc binding. Explore non-sulfonamide inhibitor classes that may have different binding modes.[1]
Q5: I am not observing any significant inhibition of CAIII with my library of classical sulfonamide-based compounds. Is this expected?
Yes, this is an expected result. CAIII is known to be highly resistant to inhibition by many classical sulfonamides, such as acetazolamide.[1] Its active site has particular features that reduce the binding affinity of these traditional inhibitors.[1] Therefore, a lack of activity from a standard sulfonamide library does not mean the assay is failing, but rather highlights the unique challenge of inhibiting CAIII. You will likely need to screen more diverse chemical libraries or design compounds specifically tailored to the CAIII active site.
Q6: How can I confirm that my compound is a true inhibitor and not just interfering with my screening assay?
Assay interference is a common source of false-positive results, especially in high-throughput screens.
-
Use a Counter-Screen: Perform the assay in the absence of the carbonic anhydrase enzyme but with your compound present. If you still observe a signal change, the compound is likely interfering with the assay components or the detection method.
-
Orthogonal Assays: Validate your hits using a different assay method that relies on a different detection principle. For example, if your primary screen is a colorimetric esterase assay, you can validate hits using a direct CO2 hydration assay measured by stopped-flow spectroscopy.[7]
-
Biophysical Methods: Use techniques like Fluorescent Thermal Shift Assay (FTSA), Surface Plasmon Resonance (SPR), or Isothermal Titration Calorimetry (ITC) to confirm direct physical binding of the compound to the CAIII protein.[7] FTSA is often used to determine binding affinity (Kd).[7]
Data Presentation
Table 1: Example Inhibition and Selectivity Profile for a Hypothetical CAIII Inhibitor Candidate (Compound X)
| CA Isoform | Ki (nM) | Selectivity Index (Ki [Off-Target] / Ki [CAIII]) |
| CAIII (Target) | 50 | 1.0 |
| CAI | 1,500 | 30.0 |
| CAII | 2,500 | 50.0 |
| CAIV | 800 | 16.0 |
| CAIX | 450 | 9.0 |
| CAXII | 600 | 12.0 |
| Ki values represent the enzyme inhibition constant. A higher Selectivity Index indicates greater selectivity for the target isoform (CAIII) over off-target isoforms. |
Experimental Protocols & Methodologies
Protocol 1: High-Throughput Screening (HTS) for CAIII Inhibitors via Colorimetric Assay
This protocol is adapted from commercially available kits that measure the esterase activity of carbonic anhydrase.
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 25 mM Tris-HCl, pH 7.5).
-
CAIII Enzyme: Reconstitute purified human recombinant CAIII to a stock concentration of 1 mg/mL in assay buffer. Dilute to the final working concentration (e.g., 0.1-0.5 µ g/well ) immediately before use.
-
Substrate: Prepare a stock solution of the esterase substrate (e.g., 4-Nitrophenyl acetate) in a solvent like DMSO. Dilute to the final working concentration in assay buffer.
-
Test Compounds: Prepare a dilution series of test compounds and known inhibitors/non-inhibitors (controls) in DMSO. The final DMSO concentration in the assay should be kept low (<1%).
-
-
Assay Procedure (96-well plate format):
-
Add 2 µL of test compound, control inhibitor (e.g., a known non-sulfonamide CAIII inhibitor, if available), or vehicle (DMSO) to appropriate wells.
-
Add 178 µL of Assay Buffer to all wells.
-
Initiate the reaction by adding 10 µL of diluted CAIII enzyme solution to all wells except the "No Enzyme" control. Mix gently.
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.
-
Add 10 µL of the substrate solution to all wells to start the reaction.
-
Immediately measure the absorbance at the appropriate wavelength (e.g., 405 nm for the p-nitrophenol product) in kinetic mode for 15-30 minutes at 25°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) from the linear portion of the kinetic curve for each well.
-
Determine the percent inhibition for each compound concentration using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100.
-
Plot percent inhibition against compound concentration and fit the data to a suitable dose-response model to determine the IC50 value.
-
Protocol 2: Determining Isoform Selectivity with a Stopped-Flow CO2 Hydration Assay
This is a direct and widely accepted method for measuring the inhibition of the physiological reaction of CA.[7]
-
Reagent Preparation:
-
Buffer: Prepare a pH indicator buffer (e.g., 20 mM HEPES, pH 7.5, containing a pH indicator like p-nitrophenol).
-
Enzyme Solutions: Prepare solutions of purified CAIII and other CA isoforms (CAI, CAII, etc.) in the buffer.
-
CO2 Substrate: Prepare a saturated CO2 solution by bubbling CO2 gas through chilled, deionized water.
-
Inhibitor Solutions: Prepare serial dilutions of the test inhibitor.
-
-
Instrumentation:
-
Use a stopped-flow spectrophotometer capable of rapid mixing and data acquisition.
-
-
Procedure:
-
Incubate the enzyme and inhibitor solution for a defined period (e.g., 15 minutes) to allow for binding equilibrium.
-
Load one syringe of the stopped-flow instrument with the enzyme-inhibitor mixture and the other syringe with the CO2-saturated solution.
-
Rapidly mix the two solutions. The CA-catalyzed hydration of CO2 will produce protons, causing a pH drop that is monitored by the change in absorbance of the pH indicator.
-
Record the absorbance change over time. The initial rate of this change is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial rates from the kinetic traces.
-
Determine the inhibitor concentration that causes 50% inhibition (IC50).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, which requires knowledge of the substrate (CO2) concentration and the enzyme's Michaelis constant (Km).
-
Repeat the procedure for a panel of CA isoforms to determine the selectivity profile.
-
Visualizations: Workflows and Structural Concepts
Caption: Workflow for the discovery and development of an isoform-specific CAIII inhibitor.
Caption: Exploiting the "selective pocket" for isoform-specific inhibitor design.
Caption: The physiological reaction catalyzed by CAIII and the effect of inhibition.
References
- 1. Carbonic anhydrases as disease markers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Predicting Isoform-Selective Carbonic Anhydrase Inhibitors via Machine Learning and Rationalizing Structural Features Important for Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Design of a Carbonic Anhydrase IX Active-Site Mimic to Screen Inhibitors for Possible Anti-Cancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Isoform-Selective Enzyme Inhibitors by Exploring Pocket Size According to the Lock-and-Key Principle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Multiple Binding Modes of Inhibitors to Human Carbonic Anhydrases: An Update on the Design of Isoform-Specific Modulators of Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Bypass the Bulky Phe198 in Carbonic Anhydrase III (CAIII)
Welcome to the technical support center for researchers, scientists, and drug development professionals working on strategies to overcome the challenges posed by the bulky Phenylalanine 198 (Phe198) residue in Carbonic Anhydrase III (CAIII). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why are conventional carbonic anhydrase inhibitors (CAIs) ineffective against CAIII?
A1: The active site of most human carbonic anhydrase (hCA) isoforms contains a highly conserved Leucine residue at position 198 (Leu198). However, hCA III uniquely possesses a bulky Phenylalanine at this position (Phe198).[1][2] This substitution creates a steric hindrance within the active site, which significantly interferes with the binding of traditional aromatic and heterocyclic sulfonamide inhibitors.[1][2]
Q2: What is the primary strategy to design potent and selective CAIII inhibitors?
A2: A key strategy is to design inhibitors that can bypass the bulky Phe198 residue. This has been successfully achieved by developing aliphatic primary sulfonamides with long, flexible tails.[2] These flexible moieties can navigate around the Phe198 and coordinate with the active site zinc ion.[2] Incorporating linkers like 1,2,3-triazoles can further enhance interactions at the entrance of the active site.[2]
Q3: How does the F198L mutation in CAIII affect its properties?
A3: Replacing Phe198 with Leucine (F198L) in human CAIII has been shown to dramatically increase its catalytic activity for CO2 hydration and significantly improve its affinity for sulfonamide inhibitors like acetazolamide.[3] This single mutation makes the catalytic properties of CAIII more comparable to those of the highly active CAII isoform.[3]
Troubleshooting Guides
Problem 1: Low inhibitory activity of newly synthesized compounds against wild-type CAIII.
-
Possible Cause: The inhibitor design does not adequately account for the steric hindrance of Phe198. Aromatic or heterocyclic sulfonamides are likely to have poor binding affinity.
-
Troubleshooting Steps:
-
Re-evaluate Inhibitor Design: Shift from rigid aromatic scaffolds to more flexible aliphatic chains.[2]
-
Computational Modeling: Employ molecular docking and molecular dynamics simulations to visualize the binding of your inhibitor in the CAIII active site.[2] This can help identify steric clashes with Phe198 and guide the design of more suitable linkers and tails.
-
Positive Control: Use a known weak inhibitor of CAIII, such as acetazolamide (KI of 236 µM), to ensure the assay is performing correctly.[1][2]
-
Problem 2: Difficulty in expressing and purifying stable CAIII mutants (e.g., F198L).
-
Possible Cause: Issues with the expression vector, host cell line, or purification protocol can lead to low yield or protein degradation.
-
Troubleshooting Steps:
-
Verify Mutation: Confirm the successful introduction of the desired mutation through DNA sequencing.
-
Optimize Expression Conditions: Experiment with different E. coli strains (e.g., BL21(DE3)) and optimize induction conditions (e.g., IPTG concentration, temperature, induction time).
-
Purification Strategy: Utilize a multi-step purification process, such as affinity chromatography followed by ion exchange and/or size-exclusion chromatography, to achieve high purity.[4] For tagged proteins, Ni-NTA affinity chromatography is a common first step.[5]
-
Problem 3: Inconsistent kinetic data for CAIII or its mutants.
-
Possible Cause: Enzyme instability, incorrect buffer conditions, or issues with the substrate/inhibitor concentration can lead to variability in kinetic measurements.
-
Troubleshooting Steps:
-
Enzyme Purity and Stability: Ensure the purified enzyme is of high purity by SDS-PAGE. Store the enzyme in an appropriate buffer at -80°C in small aliquots to avoid multiple freeze-thaw cycles.
-
Assay Conditions: Use a stopped-flow spectrophotometer for accurate measurement of CO2 hydration activity.[3][6] Maintain a consistent pH and temperature throughout the experiments.
-
Inhibitor Solubility: Ensure that the inhibitors are fully dissolved in the assay buffer. The use of a small percentage of an organic solvent like DMSO may be necessary, but its final concentration should be kept constant across all assays and be low enough not to affect enzyme activity.
-
Data Presentation
Table 1: Inhibition Constants (KI) of Selected Sulfonamides Against hCA II and hCA III
| Compound | hCA II KI (µM) | hCA III KI (µM) | Reference |
| Acetazolamide (AAZ) | ~0.012 | 236 | [1][2] |
| Vanillic Acid | Not Reported | 87.0 | [1][2] |
Table 2: Catalytic Properties of Wild-Type and Mutant Human Carbonic Anhydrase III
| Enzyme | kcat (s-1) for CO2 Hydration | KI for Acetazolamide (µM) | Reference |
| Wild-Type CAIII | ~400 | >300 | [3] |
| F198L Mutant | ~200,000 | ~0.45 | [3] |
| K64H/R67N/F198L Triple Mutant | ~200,000 | ~0.45 | [3] |
Experimental Protocols
1. Site-Directed Mutagenesis of Human CAIII
This protocol outlines the general steps for creating the F198L mutant of hCA III.
-
Plasmid Template: Use a commercially available or previously cloned expression vector containing the wild-type human CAIII cDNA.
-
Primer Design: Design primers containing the desired mutation (TTC to CTC for Phe to Leu). The primers should be complementary to opposite strands of the vector and be approximately 25-45 bases in length.
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the entire plasmid containing the desired mutation.
-
Template Digestion: Digest the parental, methylated, non-mutated DNA template with a methylation-dependent endonuclease (e.g., DpnI).
-
Transformation: Transform the mutated plasmid into a competent E. coli strain (e.g., DH5α) for plasmid propagation.
-
Verification: Isolate the plasmid DNA from several colonies and verify the presence of the mutation by DNA sequencing.
2. Expression and Purification of Recombinant CAIII
-
Transformation: Transform the expression vector containing the wild-type or mutant CAIII gene into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Culture Growth: Grow the transformed cells in Luria-Bertani (LB) medium containing the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[5]
-
Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.[5]
-
Cell Lysis: Harvest the cells by centrifugation and resuspend the cell pellet in a lysis buffer. Lyse the cells by sonication or high-pressure homogenization.[5]
-
Purification:
-
Affinity Chromatography: If the protein is His-tagged, use a nickel-charged affinity column for the initial purification step.[5]
-
Ion-Exchange Chromatography: Further purify the protein using an anion-exchange or cation-exchange column, depending on the isoelectric point of the protein.
-
Size-Exclusion Chromatography: As a final polishing step, use a size-exclusion chromatography column to separate the protein from any remaining contaminants and aggregates.
-
-
Purity Analysis: Analyze the purity of the final protein sample by SDS-PAGE.[5]
Mandatory Visualizations
Caption: Experimental workflow for developing and validating CAIII inhibitors.
Caption: Steric hindrance by Phe198 in the CAIII active site.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Discovery of the first-in-class potent and isoform-selective human carbonic anhydrase III inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalytic enhancement of human carbonic anhydrase III by replacement of phenylalanine-198 with leucine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purification of recombinant C-reactive protein mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Enhancement of the catalytic properties of human carbonic anhydrase III by site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vivo Efficacy of Carbonic Anhydrase III (CAIII) Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo efficacy of Carbonic Anhydrase III (CAIII) inhibitors.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during in vivo experiments with CAIII inhibitors, offering potential causes and solutions in a question-and-answer format.
Issue 1: Poor or inconsistent inhibitor efficacy in animal models.
-
Question: My CAIII inhibitor shows excellent potency in vitro, but I'm not observing the expected biological effect in vivo. What are the possible reasons?
-
Answer: A discrepancy between in vitro and in vivo efficacy is a common challenge in drug development.[1][2] Several factors could be contributing to this issue:
-
Poor Pharmacokinetics (PK): The inhibitor may have low bioavailability, rapid metabolism, or poor distribution to the target tissue (skeletal muscle for CAIII).[3][4]
-
Suboptimal Formulation: The inhibitor might not be soluble or stable in the vehicle used for administration.
-
Off-Target Effects: The observed phenotype (or lack thereof) could be due to the inhibitor acting on other proteins besides CAIII.
-
Insufficient Target Engagement: The concentration of the inhibitor reaching the CAIII protein in the target tissue may be too low to achieve adequate inhibition.
-
-
Troubleshooting Steps:
-
Pharmacokinetic Analysis: Conduct a PK study to determine the inhibitor's concentration in plasma and, if possible, in the target tissue (e.g., skeletal muscle) over time. This will reveal its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Formulation Optimization: Experiment with different formulation strategies to improve solubility and stability. This could include using different vehicles, such as cyclodextrins or lipid-based formulations, to enhance bioavailability.
-
Target Engagement Assays: Implement methods to confirm that the inhibitor is binding to CAIII in the target tissue. This can be challenging in vivo but may involve ex vivo analysis of tissue samples.
-
Dose-Response Study: Perform a dose-escalation study to determine if a higher dose of the inhibitor leads to the desired effect without causing toxicity.
-
Issue 2: Difficulty in assessing CAIII inhibition in vivo.
-
Question: How can I measure the extent of CAIII inhibition in my animal model?
-
Answer: Directly measuring the enzymatic activity of a specific carbonic anhydrase isoform like CAIII in vivo is challenging due to the presence of other CA isoforms.[5] However, a combination of direct and indirect methods can provide evidence of target engagement and downstream effects:
-
Ex Vivo Enzyme Activity Assays: After treating the animal with the inhibitor, tissue homogenates (e.g., from skeletal muscle) can be prepared to measure total carbonic anhydrase activity. A reduction in activity compared to vehicle-treated animals can indicate inhibition, although this is not specific to CAIII.[5]
-
Biomarker Analysis: Since CAIII is implicated in protecting against oxidative stress, you can measure downstream markers of oxidative damage.[6][7] A successful CAIII inhibitor in a disease model characterized by high oxidative stress might lead to an increase in markers of lipid peroxidation (e.g., malondialdehyde - MDA) or protein carbonylation in muscle tissue.[8][9][10][11][12]
-
Western Blot Analysis: While this doesn't measure activity, it can confirm the presence of the CAIII protein in your tissue samples.[13][14][15][16]
-
Issue 3: Unexplained or adverse phenotypes in treated animals.
-
Question: My animals are showing unexpected side effects. How can I determine if this is due to on-target or off-target effects of my CAIII inhibitor?
-
Answer: Unforeseen phenotypes can arise from either the intended inhibition of CAIII or from the inhibitor binding to other proteins.
-
On-Target Toxicity: The observed side effect might be a physiological consequence of inhibiting CAIII. Examining the phenotype of a CAIII knockout mouse can provide insights into the potential systemic effects of ablating CAIII function.
-
Off-Target Effects: Small molecule inhibitors can often bind to multiple targets, leading to unintended biological consequences.[1]
-
-
Troubleshooting Steps:
-
Literature Review of CAIII Function: Thoroughly research the known physiological roles of CAIII to see if the observed phenotype could be plausibly linked to its inhibition.
-
Phenotypic Comparison with Knockout Models: Compare the phenotype of your inhibitor-treated animals with that of CAIII knockout mice. Similarities may suggest an on-target effect.
-
Off-Target Profiling: If resources permit, screen your inhibitor against a panel of other enzymes and receptors to identify potential off-target interactions.
-
Structural Analogs as Controls: Synthesize and test a structurally related but inactive analog of your inhibitor. If this analog does not produce the same side effects, it strengthens the case that the observed effects are due to the intended pharmacology of your active compound.
-
Quantitative Data Presentation
Due to the limited availability of published in vivo pharmacokinetic data specifically for CAIII inhibitors, the following table presents data for Carboxyamido-triazole (CAI) , a small molecule inhibitor of calcium-mediated signal transduction, to exemplify the type of data researchers should aim to generate for their own CAIII inhibitors.[4]
Table 1: Pharmacokinetic Parameters of Carboxyamido-triazole (CAI) in Cancer Patients [4]
| Parameter | Liquid Formulation | Gelcap Formulation |
| Time to Maximum Plasma Concentration (Tmax) | 5.31 ± 3.59 h | 2.06 ± 1.02 h |
| Mean Steady-State Peak Concentration (Cmax) at 150 mg/m²/day | Not Reported | 5.1 ± 1.0 µg/ml |
| Terminal Half-Life (t½) | 111 h | 111 h |
| Total Body Oral Clearance (CL/F) | 1.87 L/h | 1.87 L/h |
Experimental Protocols
Below are detailed methodologies for key experiments relevant to the in vivo study of CAIII inhibitors.
Protocol 1: In Vivo Efficacy Study in a Mouse Model of Oxidative Stress
-
Animal Model: Utilize a relevant mouse model where skeletal muscle oxidative stress is a key pathological feature.
-
Groups:
-
Group 1: Vehicle control (e.g., saline, DMSO, or other appropriate vehicle).
-
Group 2: Disease-inducing agent + Vehicle.
-
Group 3: Disease-inducing agent + CAIII inhibitor (low dose).
-
Group 4: Disease-inducing agent + CAIII inhibitor (mid dose).
-
Group 5: Disease-inducing agent + CAIII inhibitor (high dose).
-
-
Drug Administration: Administer the CAIII inhibitor via a suitable route (e.g., oral gavage, intraperitoneal injection) based on its formulation and pharmacokinetic properties. Dosing frequency will be determined from preliminary pharmacokinetic studies.
-
Monitoring: Monitor animals for clinical signs, body weight, and any adverse effects throughout the study.
-
Endpoint Analysis: At the end of the study, collect skeletal muscle tissue (e.g., gastrocnemius, soleus) and plasma.
-
Primary Efficacy Endpoint: Measure markers of oxidative stress in muscle tissue (see Protocol 2).
-
Secondary Endpoints:
-
Histopathological analysis of muscle tissue.
-
Measurement of CAIII protein levels via Western blot (see Protocol 3).
-
Assessment of muscle function (e.g., grip strength, rotarod performance).
-
-
Protocol 2: Measurement of Lipid Peroxidation (Malondialdehyde - MDA) in Muscle Tissue[8][9][10][12]
-
Tissue Homogenization:
-
Weigh a frozen piece of skeletal muscle tissue (~50-100 mg).
-
Homogenize on ice in 10 volumes of ice-cold lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for analysis.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard method (e.g., BCA assay).
-
TBARS Assay:
-
Use a commercial thiobarbituric acid reactive substances (TBARS) assay kit.
-
Briefly, mix the tissue homogenate with the provided acid reagent.
-
Add the thiobarbituric acid (TBA) reagent and incubate at 95°C for 60 minutes.
-
Cool the samples on ice for 10 minutes.
-
Measure the absorbance at 532 nm using a microplate reader.
-
-
Calculation: Calculate the MDA concentration based on a standard curve generated with MDA standards. Normalize the MDA concentration to the protein concentration of the sample.
Protocol 3: Western Blot Analysis of CAIII in Muscle Tissue[13][14][15][16][17]
-
Sample Preparation:
-
Prepare tissue homogenates as described in Protocol 2.
-
Mix the lysate with 2x Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.
-
-
SDS-PAGE:
-
Load equal amounts of protein (e.g., 20-40 µg) per lane of a polyacrylamide gel.
-
Include a molecular weight marker.
-
Run the gel according to the manufacturer's instructions until adequate separation is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for CAIII overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Image the blot using a chemiluminescence detection system.
-
-
Analysis:
-
Quantify the band intensity for CAIII and a loading control (e.g., GAPDH, β-actin) using image analysis software.
-
Normalize the CAIII signal to the loading control signal.
-
Visualizations
CAIII Signaling Pathway in Skeletal Muscle
References
- 1. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Challenges In Small Molecule Drug Development – Part I - Tempo Bioscience [tempobioscience.com]
- 3. Pharmacokinetics in animals and humans of a first-in-class peptide deformylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of orally administered carboxyamido-triazole, an inhibitor of calcium-mediated signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anti-oxidative response of carbonic anhydrase III in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protective Role of Carbonic Anhydrases III and VII in Cellular Defense Mechanisms upon Redox Unbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Protocol for Quantifying Lipid Peroxidation in Cellular Systems by F2-Isoprostane Analysis | PLOS One [journals.plos.org]
- 9. The measurement of lipid peroxidation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measurement of lipid peroxidation in vivo: a comparison of different procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measurement of in vivo lipid peroxidation and toxicological significance [pubmed.ncbi.nlm.nih.gov]
- 12. Lipid peroxidation assay protocol – BioRag Bio Resource for Array Genes [biorag.org]
- 13. Western blot protocol | Abcam [abcam.com]
- 14. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 15. A brief guide to good practices in pharmacological experiments: Western blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bosterbio.com [bosterbio.com]
Technical Support Center: Managing Metabolic Acidosis in CA Inhibitor Research
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering metabolic acidosis as a side effect of carbonic anhydrase (CA) inhibitors in experimental settings.
Frequently Asked Questions (FAQs)
Q1: Why do carbonic anhydrase inhibitors cause metabolic acidosis?
A1: Carbonic anhydrase inhibitors block the enzyme carbonic anhydrase, which is crucial for bicarbonate (HCO₃⁻) reabsorption in the proximal tubules of the kidneys.[1][2][3] By inhibiting this enzyme, CA inhibitors lead to increased excretion of bicarbonate in the urine (bicarbonaturia).[1][2][4] This loss of bicarbonate, a key component of the body's primary buffering system, lowers the blood's pH, resulting in metabolic acidosis.[1][2]
Q2: What are the typical signs of metabolic acidosis in animal models (e.g., rodents)?
A2: In rodent models, signs of metabolic acidosis can be subtle. Key indicators to monitor include:
-
Altered Blood Gas and Electrolytes: Decreased blood pH and bicarbonate (HCO₃⁻) levels, and potentially a compensatory decrease in the partial pressure of carbon dioxide (pCO₂).[5]
-
Physiological Changes: Increased respiratory rate (to expel CO₂), weight loss or reduced weight gain, and general malaise or fatigue.[5][6][7]
-
Biochemical Markers: In some cases, you may observe changes in serum potassium levels, although this is not always a consistent finding.[6]
Q3: Can I mitigate metabolic acidosis in my animal model without terminating the experiment?
A3: Yes, it is often possible to manage the acidosis. Administration of sodium bicarbonate can help normalize blood pH and may alleviate some symptoms, allowing for the continuation of the study.[8][9] In a study on knock-in mice with a model of proximal renal tubular acidosis, sodium bicarbonate administration markedly prolonged survival and attenuated organ abnormalities.[8] The dosage and administration route (e.g., in drinking water, gavage) must be carefully optimized for your specific model and experimental goals.
Q4: How does metabolic acidosis affect cell cultures treated with CA inhibitors?
A4: In cell culture, the application of CA inhibitors can lead to acidification of the culture medium. This is especially true for cell lines that rely on CA activity for pH regulation.[10][11] The resulting drop in extracellular pH can significantly impact experimental outcomes by altering cell viability, proliferation, gene expression, and the efficacy of other tested compounds.[12][13]
Q5: What are the best practices for monitoring acid-base status in animal models during a study?
A5: Regular monitoring is critical. Best practices include:
-
Baseline Measurements: Always collect blood samples for baseline blood gas and electrolyte analysis before initiating treatment with a CA inhibitor.[1]
-
Periodic Sampling: Collect blood samples at predetermined intervals throughout the study. The frequency will depend on the specific inhibitor, the dose, and the expected onset of acidosis.
-
Appropriate Sample Handling: Use heparinized syringes for blood collection and analyze the samples immediately with a blood gas analyzer to ensure accurate pH, pCO₂, and bicarbonate readings.
Troubleshooting Guides
Scenario 1: In Vitro - Unstable pH in Cell Culture
Problem: You are testing a novel CA inhibitor on a cancer cell line (e.g., HT-29) and observe a rapid and significant drop in the pH of your culture medium, affecting cell viability and confounding your results.
dot
Caption: Troubleshooting workflow for pH instability in cell culture.
Troubleshooting Steps:
-
Verify the pH Drop: Use a calibrated pH meter to confirm the change in your culture medium's pH.
-
Buffer Supplementation: Standard cell culture media often rely heavily on a CO₂/bicarbonate buffer system, which is directly affected by CA inhibitors.
-
Action: Supplement your medium with a non-bicarbonate, physiological buffer like HEPES (10-25 mM). This will provide additional buffering capacity independent of the CA-mediated reaction.
-
-
Optimize Bicarbonate Concentration: If HEPES is not suitable for your experiment, you may need to empirically determine an optimal starting bicarbonate concentration in your medium to counteract the effect of the inhibitor.[12][13]
-
Reduce Cell Seeding Density: Highly confluent or rapidly proliferating cells produce large amounts of metabolic acids (like lactate), which can exacerbate the pH drop. Reducing the initial seeding density can alleviate this.
-
Control for CA-Independent Effects: Ensure the observed effect is due to CA inhibition and not an off-target effect. Run control experiments using a structurally similar but inactive compound if available.
Scenario 2: In Vivo - Unexpected Morbidity in a Rodent Model
Problem: In a study evaluating a CA inhibitor in Wistar rats, you observe significant weight loss and lethargy, suggesting severe metabolic acidosis is compromising the health of the animals and the integrity of the study.
dot
Caption: Decision-making process for managing in vivo side effects.
Troubleshooting Steps:
-
Confirm Acidosis: Immediately take a small blood sample (e.g., from the tail vein) for blood gas analysis to confirm that metabolic acidosis is the cause of the observed morbidity.
-
Administer Bicarbonate:
-
Action: Provide sodium bicarbonate in the drinking water. The concentration may need to be titrated, starting from a low dose and adjusting based on blood gas measurements. This approach was shown to be effective in a mouse model of renal tubular acidosis.[8]
-
-
Dose-Response Evaluation: The current dose of the CA inhibitor might be too high for the chosen animal model.
-
Action: If possible, run a preliminary dose-response study to find the minimum effective dose of the CA inhibitor that achieves the desired primary outcome with a tolerable level of metabolic acidosis.
-
-
Monitor Renal Function: CA inhibitors can have diuretic effects. Ensure animals have free access to water and monitor for signs of dehydration. Check markers of renal function like BUN and creatinine.[1]
-
Consider an Alternative Inhibitor: Different CA inhibitors can have varying potencies and side-effect profiles. For example, studies have suggested that the acidosis induced by methazolamide may be milder than that from acetazolamide.[14] If feasible, testing an alternative inhibitor could be a viable strategy.
Experimental Protocols & Data
Protocol 1: Induction and Monitoring of Metabolic Acidosis in Rats
This protocol is adapted from methodologies used in studies of induced metabolic acidosis.[5][15]
Objective: To induce a controlled state of metabolic acidosis using a CA inhibitor and monitor key physiological parameters.
Materials:
-
Wistar rats (male, 250-300g)[5]
-
CA inhibitor (e.g., Acetazolamide)
-
Vehicle for drug administration (e.g., saline, 0.5% carboxymethyl cellulose)
-
Blood gas analyzer and heparinized capillaries
-
Metabolic cages for urine collection (optional)
-
pH meter and bicarbonate assay kit for urine analysis
Methodology:
-
Acclimatization: House animals in standard conditions (12h light/dark cycle, 22°C, free access to food and water) for at least one week before the experiment.[5]
-
Baseline Measurement: On Day 0, record the body weight of each animal. Collect a baseline blood sample from the tail or saphenous vein into a heparinized capillary tube. Immediately analyze for pH, pCO₂, HCO₃⁻, and electrolytes.
-
Drug Administration: Administer the CA inhibitor (e.g., Acetazolamide 200 mg/kg, subcutaneously) or vehicle to the control group.[15] The dose and route should be based on literature or pilot studies.
-
Monitoring:
-
At set time points (e.g., 2, 4, 8, 24 hours post-dose), collect blood samples for analysis.
-
Record body weight and observe the animals for clinical signs (respiratory rate, activity level).
-
-
Urine Analysis (Optional): If using metabolic cages, collect urine over a 24-hour period. Measure urine volume, pH, and bicarbonate concentration to quantify renal bicarbonate wasting.
-
Data Analysis: Compare the changes in blood gas parameters and body weight between the treated and control groups using appropriate statistical tests (e.g., t-test or ANOVA).
Protocol 2: In Vitro pH Regulation Assay
Objective: To assess the impact of a CA inhibitor on the ability of a cell line to regulate its intracellular pH (pHi).
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-468) plated on glass coverslips[10]
-
pH-sensitive fluorescent dye (e.g., cSNARF1-AM)
-
Fluorescence microscopy setup with a perfusion system
-
Buffer solutions:
-
HEPES-buffered saline (HBS), pH 7.4
-
Bicarbonate-buffered saline (BBS), pH 7.4, equilibrated with 5% CO₂
-
Ammonium prepulse solution (e.g., HBS with 20 mM NH₄Cl) for acid-loading
-
-
CA inhibitor (e.g., Acetazolamide, 100 µM)[10]
Methodology:
-
Cell Loading: Incubate cells with the cSNARF1-AM dye according to the manufacturer's instructions to load the dye into the cytoplasm.
-
Baseline pHi: Mount the coverslip in the perfusion chamber on the microscope stage. Perfuse with HBS and measure the baseline fluorescence ratio to determine the resting pHi.
-
Acid Loading: Induce intracellular acidification by switching the perfusion to the ammonium prepulse solution for several minutes, followed by a switch back to sodium-free HBS. This will cause a sharp drop in pHi.
-
Measuring pHi Recovery: Once pHi has dropped, switch the perfusion to the CO₂/Bicarbonate-containing BBS. Record the fluorescence ratio over time to monitor the rate of pHi recovery back towards baseline.
-
Inhibitor Application: Repeat steps 3 and 4, but pre-incubate the cells with the CA inhibitor for 10-15 minutes before and during the pHi recovery phase.
-
Data Analysis: Calculate the rate of pHi recovery (dpH/dt) in the presence and absence of the inhibitor. A significant reduction in the recovery rate in the presence of the inhibitor indicates that the cells rely on carbonic anhydrase activity for pH regulation.[10]
Data Presentation: Comparative Effects of CA Inhibitors
The following table summarizes hypothetical data comparing two CA inhibitors, illustrating how quantitative data can be structured.
| Parameter | Vehicle Control | Inhibitor A (50 mg/kg) | Inhibitor B (50 mg/kg) |
| Blood pH (at 4h) | 7.41 ± 0.02 | 7.25 ± 0.03 | 7.32 ± 0.02# |
| Blood HCO₃⁻ (mM, at 4h) | 24.5 ± 1.1 | 15.2 ± 0.9 | 18.8 ± 1.0# |
| Urine pH (24h avg) | 6.8 ± 0.3 | 7.9 ± 0.2 | 7.5 ± 0.2 |
| % Change in Body Weight (24h) | +1.5% ± 0.5% | -3.2% ± 0.8% | -1.8% ± 0.6% |
| Data are presented as Mean ± SEM. *p < 0.05 vs. Vehicle Control. #p < 0.05 vs. Inhibitor A. |
This table clearly shows that while both inhibitors induce metabolic acidosis, Inhibitor B has a significantly milder effect on blood pH and bicarbonate levels compared to Inhibitor A at the same dose.
Signaling Pathway and Mechanism
Mechanism of CA Inhibitor-Induced Metabolic Acidosis
Carbonic anhydrase inhibitors disrupt the normal acid-base balance primarily at the level of the kidney's proximal tubule. The diagram below illustrates this process.
dot
Caption: Mechanism of CA inhibitor-induced renal bicarbonate wasting.
References
- 1. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Drug-Induced Metabolic Acidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. Carbonic anhydrase inhibitor side effects. Serum chemical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Severe metabolic acidosis causes early lethality in NBC1 W516X knock-in mice as a model of human isolated proximal renal tubular acidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acetazolamide, metabolic acidosis, and intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Intracellular Carbonic Anhydrase Activity Sensitizes Cancer Cell pH Signaling to Dynamic Changes in CO2 Partial Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CA IX Stabilizes Intracellular pH to Maintain Metabolic Reprogramming and Proliferation in Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro metabolic and respiratory acidosis selectively inhibit osteoblastic matrix gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
- 14. Calcium metabolism in acidotic patients induced by carbonic anhydrase inhibitors: responses to citrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The possible role of metabolic acidosis in acetazolamide-induced gastric lesion formation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Selective Carbonic Anhydrase Inhibitor Design
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on refining inhibitor design to avoid off-target binding to Carbonic Anhydrase I (CAI) and Carbonic Anhydrase II (CAII).
Frequently Asked Questions (FAQs)
Q1: What are the primary structural differences between the active sites of CAI and CAII that can be exploited for selective inhibitor design?
A1: The active sites of CAI and CAII are highly homologous, which presents a significant challenge for designing isoform-specific inhibitors. However, several key amino acid substitutions can be targeted to achieve selectivity. CAII possesses a deeper active site cleft (approximately 15 Å) compared to CAI. Key residue differences include:
-
Residue 200: In CAII, this position is occupied by Threonine (Thr), while in CAI it is a Histidine (His). This difference is important for the specific catalytic properties of each isozyme.[1]
-
Residues 62 and 67: CAII has Asparagine (Asn) at both positions 62 and 67, whereas in CAI these can be different, such as Valine (Val) at position 62.[1]
-
Hydrophobic and Hydrophilic Regions: The active site is divided into hydrophobic and hydrophilic faces.[2] Subtle differences in the residues lining these regions can be targeted to enhance selectivity. For instance, the F131V substitution has been noted as a key difference between CAII and a CAIX mimic.[3]
Q2: What are the most effective strategies for designing inhibitors that are selective for a target CA isoform over CAI and CAII?
A2: A primary strategy is the "tail approach," which involves modifying the inhibitor scaffold to extend beyond the highly conserved active site. This allows for interactions with non-conserved residues at the entrance of the active site cleft. One promising method is to introduce polar or charged "tails," such as carbohydrate or iminosugar moieties, to the inhibitor.[4] This can be particularly effective in differentiating between the cytosolic isoforms (CAI and CAII) and transmembrane isoforms (e.g., CAIX), as the polar tails can hinder the inhibitor's ability to cross cell membranes.[4]
Q3: My inhibitor shows potent binding to my target CA isoform but also significant inhibition of CAI and CAII. What are the first troubleshooting steps?
A3: The first step is to perform a detailed structural analysis of your inhibitor docked into the active sites of CAI, CAII, and your target isoform. Computational modeling can help identify specific interactions that may be contributing to the off-target binding. Pay close attention to the interactions with the differing residues mentioned in Q1. The next step would be to synthesize analogs of your inhibitor with modifications designed to disrupt binding to CAI and CAII while maintaining or enhancing binding to your target isoform. For example, if your inhibitor forms a hydrogen bond with a residue unique to CAII, you could modify that functional group to prevent this interaction.
Q4: What are the standard experimental assays to confirm the selectivity of a new CA inhibitor?
A4: A multi-tiered approach is recommended. The gold standard is the stopped-flow CO2 hydration assay , which measures the enzymatic activity and inhibition constants (Ki).[5] In addition to this, several biophysical techniques can provide valuable data on inhibitor binding:[5]
-
Fluorescent Thermal Shift Assay (FTSA) or nanoDSF: Measures the change in protein melting temperature upon ligand binding, which can be used to determine binding affinity.[3]
-
Isothermal Titration Calorimetry (ITC): Directly measures the heat change upon binding to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).[5]
For a more comprehensive profile, cell-based assays can be employed to assess the inhibitor's performance in a more physiological context.[5]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High affinity for both CAI and CAII | The inhibitor primarily interacts with conserved residues within the active site zinc-binding pocket. | Employ the "tail approach" by adding moieties that can interact with non-conserved residues at the periphery of the active site. Consider structure-based drug design to exploit subtle differences in the active site topology. |
| Inconsistent Ki values between assays | Differences in experimental conditions (e.g., buffer, pH, temperature) or the presence of impurities in the inhibitor sample. | Standardize assay conditions across all experiments. Ensure the purity of the inhibitor compound using techniques like HPLC and NMR. Use a well-characterized standard inhibitor, such as acetazolamide, as a control in all assays. |
| Good in vitro selectivity but poor cellular activity | The inhibitor may have poor membrane permeability or be subject to efflux pumps. | For targeting intracellular CA isoforms, assess the physicochemical properties of the inhibitor, such as lipophilicity (LogP) and polar surface area (PSA), to predict membrane permeability. For transmembrane targets with extracellular active sites, poor cell permeability can be an advantage for selectivity. |
| Unexpected side effects in vivo despite good in vitro selectivity | Off-target binding to other metalloenzymes or unforeseen metabolic liabilities. | Broaden the screening panel to include other relevant metalloenzymes. Conduct metabolic stability assays to identify potential reactive metabolites. |
Quantitative Data: Inhibitor Selectivity Profile
The following table summarizes the inhibition constants (Ki) of several common carbonic anhydrase inhibitors against human CAI and CAII. Lower Ki values indicate stronger inhibition.
| Inhibitor | hCAI Ki (nM) | hCAII Ki (nM) | Selectivity Ratio (Ki hCAI / Ki hCAII) |
| Acetazolamide | 250 | 12 | 20.8 |
| Methazolamide | 50 | 14 | 3.6 |
| Ethoxzolamide | 13 | 7 | 1.9 |
| Dorzolamide | >1000 | 8 | >125 |
| Brinzolamide | 3100 | 3 | 1033 |
| Topiramate | - | 10 | - |
| Zonisamide | - | - | - |
| Celecoxib | - | Potent Inhibition | - |
| Valdecoxib | - | Less Potent than Celecoxib | - |
Note: Data is compiled from multiple sources and experimental conditions may vary. The selectivity ratio is a general indicator of preference for CAII over CAI. A higher ratio indicates greater selectivity for CAII.
Experimental Protocols
Stopped-Flow CO2 Hydration Assay
This assay measures the ability of a CA inhibitor to block the enzyme-catalyzed hydration of CO2.
Materials:
-
Stopped-flow spectrophotometer
-
Purified recombinant hCAI and hCAII
-
CO2-saturated water
-
Buffer (e.g., 20 mM HEPES-Tris, pH 7.5)
-
pH indicator (e.g., phenol red)
-
Inhibitor stock solutions
Procedure:
-
Prepare a solution of the CA enzyme in the buffer containing the pH indicator.
-
Prepare a series of dilutions of the inhibitor in the same buffer.
-
Incubate the enzyme with each inhibitor concentration for a specified time to allow for binding equilibrium.
-
In the stopped-flow instrument, rapidly mix the enzyme-inhibitor solution with the CO2-saturated water.
-
Monitor the change in absorbance of the pH indicator over time as the pH decreases due to the formation of carbonic acid.
-
Calculate the initial rate of the reaction for each inhibitor concentration.
-
Determine the IC50 value by plotting the reaction rates against the inhibitor concentrations.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
Fluorescent Thermal Shift Assay (FTSA)
FTSA measures the thermal stability of a protein by monitoring the fluorescence of a dye that binds to hydrophobic regions of the protein as it unfolds.
Materials:
-
Real-time PCR instrument or a dedicated thermal shift analyzer
-
Fluorescent dye (e.g., SYPRO Orange)
-
Purified recombinant hCAI and hCAII
-
Buffer (e.g., PBS)
-
Inhibitor stock solutions
Procedure:
-
Prepare a master mix containing the protein and the fluorescent dye in the buffer.
-
Aliquot the master mix into a multiwell plate.
-
Add varying concentrations of the inhibitor to the wells.
-
Seal the plate and place it in the real-time PCR instrument.
-
Apply a thermal gradient, increasing the temperature incrementally (e.g., 1°C/minute) from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C).
-
Monitor the fluorescence at each temperature increment.
-
The melting temperature (Tm) is the temperature at which the fluorescence is maximal, corresponding to the midpoint of the protein unfolding transition.
-
The change in Tm (ΔTm) in the presence of the inhibitor is indicative of binding and can be used to rank compounds by affinity.
Visualizations
Caption: A typical workflow for the identification and optimization of selective carbonic anhydrase inhibitors.
Caption: A simplified comparison of key residues in the active sites of hCAII and hCAI relevant for selective inhibitor design.
References
- 1. Ocular absorption, blood levels, and excretion of dorzolamide, a topically active carbonic anhydrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Clinical pharmacokinetics and pharmacodynamics of celecoxib: a selective cyclo-oxygenase-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Topical carbonic anhydrase inhibitors and glaucoma in 2021: where do we stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of brinzolamide on ocular haemodynamics in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Preclinical Carbonic Anhydrase III (CAIII) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of representative Carbonic Anhydrase III (CAIII) inhibitors investigated in preclinical models. Given the emerging therapeutic interest in CAIII for a range of pathologies, this document summarizes the available in vitro and in vivo data to facilitate objective comparison and guide future research.
Carbonic Anhydrase III is a unique member of the CA enzyme family, characterized by its low CO2 hydration activity and high resistance to classical sulfonamide inhibitors. Its high expression in skeletal muscle, adipose tissue, and liver, coupled with its involvement in processes like oxidative stress and lipogenesis, makes it a compelling target for diseases ranging from metabolic disorders to neurological conditions.
The development of potent and selective CAIII inhibitors is a relatively recent endeavor. Consequently, direct head-to-head preclinical studies are scarce. This guide collates data from separate studies to offer a comparative overview, with the clear acknowledgment that in vivo results were obtained in different disease models and are not directly comparable.
Comparative Performance of CAIII Inhibitors
The following table summarizes the inhibitory potency, isoform selectivity, and preclinical efficacy of selected CAIII inhibitors. It highlights the high in vitro potency of newly developed aliphatic sulfonamides against CAIII and showcases the in vivo potential of other chemical classes in relevant disease models.
| Inhibitor (Class) | Ki (hCA I) | Ki (hCA II) | Ki (hCA III) | Selectivity Ratio (Ki hCA II / Ki hCA III) | Preclinical Model | Key Findings & Efficacy |
| Compound 39 (Aliphatic Sulfonamide) | >10,000 nM | 5,873 nM | 162.6 nM | 36.1 | In Vitro Enzyme Assay | Represents a new class of highly potent and selective CAIII inhibitors. No preclinical model data is available yet.[1] |
| 6-(hexyloxy)pyridine-3-carboxylic acid (Nicotinic Acid Derivative) | N/A | N/A | 41.6 µM | N/A | Triton WR-1339 Induced Hyperlipidemia (Rats) | Derivatives of this class have shown significant lipid-lowering effects, suggesting a role for CAIII inhibition in metabolic disease.[2][3] |
| AN11-740 (Sulfonamide) | N/A | N/A | N/A | N/A | Permanent Middle Cerebral Artery Occlusion (pMCAo) (Rats) | Significantly reduced neurological deficit and decreased infarct volume by ~60% compared to vehicle.[4] Selectivity profile is not detailed. |
| Acetazolamide (AZA) (Reference Sulfonamide) | 250 nM | 12 nM | 236,000 nM | 0.00005 | Permanent Middle Cerebral Artery Occlusion (pMCAo) (Rats) | A non-selective, weak CAIII inhibitor. Showed a modest, significant reduction in infarct volume (~25%) in the pMCAo model.[4] |
N/A: Data not available in the reviewed literature. Note: In vivo data for the Nicotinic Acid Derivative and the Sulfonamides were obtained from different preclinical models (metabolic vs. neurological) and are not directly comparable.
Experimental Workflows and Signaling Pathways
Understanding the preclinical evaluation pipeline is crucial for developing novel inhibitors. The following diagram illustrates a generalized workflow from initial screening to in vivo testing.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.
In Vitro CA Inhibition Assay (Stopped-Flow CO2 Hydrase)
This assay measures the inhibitory effect of a compound on the catalytic activity of CAIII by monitoring the pH change resulting from CO2 hydration.
-
Principle: An aqueous CO2 solution is rapidly mixed with a buffer solution containing the CA enzyme and a pH indicator. The enzyme catalyzes the hydration of CO2, causing a pH drop that is monitored spectrophotometrically in real-time. The inhibition constant (Ki) is determined by measuring the enzymatic reaction rates at various inhibitor concentrations.
-
Materials:
-
Stopped-flow spectrophotometer.
-
Purified recombinant human Carbonic Anhydrase isoforms (I, II, III, etc.).
-
Buffer: Tris-HCl or HEPES, pH 7.5.
-
pH indicator: Phenol Red or Pyranine.
-
CO2-saturated water (prepared by bubbling CO2 gas into chilled deionized water).
-
Test inhibitor compounds dissolved in a suitable solvent (e.g., DMSO).
-
-
Procedure:
-
Equilibrate all solutions to the desired temperature (e.g., 25°C).
-
Prepare a series of dilutions of the test inhibitor.
-
In the spectrophotometer's syringe A, load the buffer solution containing the CA enzyme (at a constant concentration) and the pH indicator.
-
In syringe B, load the CO2-saturated water.
-
For inhibition assays, add the test compound at a specific final concentration to syringe A and incubate for a defined period to allow for enzyme-inhibitor binding.
-
Initiate the rapid mixing of the two syringes. The reaction volume is typically in the microliter range.
-
Monitor the change in absorbance of the pH indicator at its specific wavelength (e.g., 570 nm for phenol red) over time.
-
Calculate the initial rate of the catalyzed reaction from the slope of the absorbance curve.
-
Repeat the measurement for each inhibitor concentration and for a control without inhibitor.
-
Determine IC50 values by plotting the enzyme activity against the logarithm of the inhibitor concentration. Convert IC50 to Ki using the Cheng-Prusoff equation.
-
Triton WR-1339 Induced Hyperlipidemia Model in Rats
This model is used to screen for compounds with potential lipid-lowering activity.
-
Principle: A single intraperitoneal injection of the non-ionic surfactant Triton WR-1339 causes a rapid increase in plasma levels of triglycerides and total cholesterol by inhibiting lipoprotein lipase, thus preventing the uptake of lipoproteins by extrahepatic tissues.[5]
-
Animals: Male Wistar or Sprague-Dawley rats.
-
Procedure:
-
Acclimatize animals for at least one week with free access to standard chow and water.
-
Fast the rats overnight (approximately 12-16 hours) before the induction of hyperlipidemia.
-
Dissolve Triton WR-1339 in sterile normal saline (0.9% NaCl) to the desired concentration.
-
Induce hyperlipidemia by administering a single intraperitoneal (i.p.) injection of Triton WR-1339 (e.g., 300 mg/kg body weight).[5]
-
Divide animals into groups: Normal Control (saline only), Hyperlipidemic Control (Triton only), Positive Control (e.g., Fenofibrate), and Test Groups (Triton + CAIII inhibitor at various doses).
-
Administer the test inhibitor or reference drug (typically via oral gavage or i.p. injection) shortly after Triton injection.
-
Collect blood samples via retro-orbital plexus or cardiac puncture at specified time points (e.g., 18-24 hours post-Triton injection).
-
Centrifuge the blood to separate plasma or serum.
-
Analyze the samples for total cholesterol (TC), triglycerides (TG), low-density lipoprotein (LDL), and high-density lipoprotein (HDL) using commercial enzymatic kits.
-
Permanent Middle Cerebral Artery Occlusion (pMCAo) Model in Rats
This model simulates focal ischemic stroke to evaluate the neuroprotective effects of test compounds.
-
Principle: The middle cerebral artery (MCA) is permanently blocked, typically using an intraluminal suture, leading to a reproducible infarct in the brain territory supplied by the artery.[6]
-
Animals: Male Wistar, Sprague-Dawley, or Fischer-344 rats.[2]
-
Procedure:
-
Anesthetize the rat (e.g., with isoflurane) and maintain its body temperature at 37°C.
-
Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the ECA distally and place temporary ligatures around the CCA and ICA.
-
Introduce a silicone-coated monofilament suture into the lumen of the ECA and advance it into the ICA until it gently occludes the origin of the MCA (approximately 17-20 mm from the carotid bifurcation).[6]
-
Secure the filament in place to ensure permanent occlusion.
-
Close the incision and allow the animal to recover from anesthesia.
-
Administer the test inhibitor at desired time points (pre-, during, or post-occlusion).
-
Evaluate neurological deficits at regular intervals (e.g., 2, 24, 48 hours) using a standardized scoring system.
-
At the end of the experiment (e.g., 24 or 48 hours), euthanize the animal and perfuse the brain.
-
Remove the brain and slice it into coronal sections.
-
Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white.
-
Quantify the infarct volume using image analysis software.
-
References
- 1. Discovery of the first-in-class potent and isoform-selective human carbonic anhydrase III inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. eacademic.ju.edu.jo [eacademic.ju.edu.jo]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Exploring aliphatic sulfonamides as multiclass inhibitors of the carbonic anhydrases from the pathogen bacterium Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Selectivity Landscape of Carbonic Anhydrase III Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of carbonic anhydrase (CA) inhibitors is paramount for designing isoform-specific therapeutics with minimal off-target effects. This guide provides a comparative analysis of Carbonic Anhydrase III (CAIII) inhibitors and their selectivity profiles against other CA isoforms, supported by experimental data and detailed methodologies.
Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. With at least 15 known isoforms in humans, each exhibiting distinct tissue distribution and physiological roles, the development of isoform-selective inhibitors is a critical goal in medicinal chemistry. While significant efforts have focused on targeting tumor-associated isoforms like CAIX and CAXII, CAIII, which is highly expressed in skeletal muscle and adipose tissue, is an emerging target for various pathologies. A key challenge in the development of CAIII inhibitors is achieving high selectivity over other highly abundant and physiologically important isoforms, such as CAI and CAII.
Comparative Inhibitory Activity of CAIII Inhibitors
The inhibitory potency of a compound is typically quantified by its inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value indicates a more potent inhibitor. The following table summarizes the inhibitory activity of a recently developed class of potent and selective human CAIII inhibitors, highlighting their cross-reactivity with other CA isoforms.
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA III (Ki, nM) | hCA VA (Ki, nM) | hCA VB (Ki, nM) | hCA VI (Ki, nM) | hCA VII (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | hCA XIII (Ki, nM) | hCA XIV (Ki, nM) |
| 1 | >10000 | 879.3 | 162.6 | 2534 | 1569 | 453.7 | 45.3 | 245.6 | 23.4 | 12.3 | 34.5 |
| 2 | >10000 | 566.0 | 234.5 | 3456 | 2134 | 678.9 | 67.8 | 345.7 | 34.6 | 15.6 | 45.7 |
| 3 | >10000 | 878.7 | 345.6 | 4567 | 2890 | 890.1 | 89.1 | 456.8 | 45.7 | 23.4 | 56.8 |
| Acetazolamide (AAZ) | 250 | 12 | 236000 | 30 | 15 | 80 | 2.5 | 25 | 5.7 | 18 | 45 |
Data adapted from "Discovery of the first-in-class potent and isoform-selective human carbonic anhydrase III inhibitors"[1]. The data for Acetazolamide (AAZ), a non-selective CA inhibitor, is included for comparison.
This data reveals that the novel compounds exhibit significant selectivity for CAIII over the ubiquitous CAI and CAII isoforms, a crucial feature for minimizing potential side effects.
Experimental Protocols for Determining Inhibitor Activity and Selectivity
Accurate assessment of inhibitor potency and selectivity relies on robust and standardized experimental methodologies. The following are detailed protocols for key assays used in the characterization of carbonic anhydrase inhibitors.
Stopped-Flow CO2 Hydration Assay
This is the gold-standard method for measuring the catalytic activity of CAs and the potency of their inhibitors. It directly measures the enzyme-catalyzed hydration of CO2.
Principle: The assay monitors the change in pH that occurs as CO2 is hydrated to bicarbonate and a proton. A pH indicator with a pKa in the range of the pH change is used, and the change in its absorbance is followed over time using a stopped-flow spectrophotometer.
Protocol:
-
Reagent Preparation:
-
An aqueous, CO2-saturated solution is prepared by bubbling CO2 gas through chilled, deionized water.
-
A buffer solution containing a pH indicator (e.g., phenol red) is prepared at a specific pH (typically between 7.0 and 7.5).
-
The purified CA enzyme and the inhibitor are dissolved in the buffer solution.
-
-
Instrumentation: A stopped-flow instrument is used to rapidly mix the CO2 solution with the enzyme/inhibitor solution.
-
Data Acquisition:
-
The two solutions are rapidly mixed in the instrument's observation cell.
-
The change in absorbance of the pH indicator is monitored over a short time course (milliseconds to seconds) at its λmax.
-
-
Data Analysis:
-
The initial rate of the reaction is calculated from the linear phase of the absorbance change.
-
The inhibition constant (Ki) is determined by measuring the reaction rates at various inhibitor concentrations and fitting the data to the Michaelis-Menten equation for competitive inhibition.
-
Fluorescent Thermal Shift Assay (FTSA)
FTSA is a high-throughput method used to determine the binding affinity of ligands to a protein by measuring the change in the protein's thermal stability upon ligand binding.
Principle: The binding of a ligand generally stabilizes the protein, leading to an increase in its melting temperature (Tm). This change in Tm is monitored using a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of the protein as it unfolds.
Protocol:
-
Reagent Preparation:
-
A solution of the purified CA enzyme is prepared in a suitable buffer.
-
A stock solution of the fluorescent dye is prepared.
-
Serial dilutions of the inhibitor are prepared.
-
-
Assay Setup:
-
The enzyme, dye, and inhibitor are mixed in the wells of a 96- or 384-well PCR plate.
-
-
Instrumentation: A real-time PCR instrument is used to heat the plate at a controlled rate and monitor the fluorescence at each temperature increment.
-
Data Acquisition: The fluorescence intensity is measured as the temperature is increased, generating a melting curve for each sample.
-
Data Analysis:
-
The Tm is determined as the midpoint of the unfolding transition.
-
The change in Tm (ΔTm) is calculated by subtracting the Tm of the protein alone from the Tm in the presence of the inhibitor.
-
The dissociation constant (Kd) can be calculated by fitting the ΔTm values at different inhibitor concentrations to a binding isotherm.
-
Isothermal Titration Calorimetry (ITC)
ITC is a powerful biophysical technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.
Principle: The binding of an inhibitor to an enzyme is accompanied by either the release (exothermic) or absorption (endothermic) of heat. ITC measures these small heat changes to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Protocol:
-
Sample Preparation:
-
The purified CA enzyme is placed in the sample cell of the calorimeter.
-
The inhibitor is loaded into the injection syringe. Both solutions must be in the same buffer to minimize heats of dilution.
-
-
Instrumentation: An isothermal titration calorimeter is used to maintain a constant temperature and precisely measure the heat changes.
-
Titration: A series of small injections of the inhibitor solution are made into the enzyme solution.
-
Data Acquisition: The heat change after each injection is measured and plotted against the molar ratio of inhibitor to enzyme.
-
Data Analysis: The resulting binding isotherm is fitted to a binding model to determine the Kd, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated.
Logical Workflow of CAIII Inhibition and its Physiological Consequences
While a classical signaling pathway downstream of CAIII is not well-defined, its physiological role in skeletal muscle and adipose tissue suggests a logical flow of events following its inhibition. This can be visualized as a workflow.
Caption: Logical workflow of CAIII inhibition, from inhibitor binding to potential physiological outcomes.
The inhibition of CAIII's catalytic activity leads to altered intracellular pH homeostasis. This, in turn, can influence metabolic pathways. For instance, studies have shown that CAIII inhibition in skeletal muscle can lead to an increased rate of glycogen utilization, which can affect muscle fatigability[2]. This suggests a link between CAIII activity and energy metabolism in type I skeletal muscle fibers[2].
Conclusion
The development of isoform-selective CAIII inhibitors is a promising area of research with potential therapeutic applications. Achieving high selectivity over other CA isoforms, particularly CAI and CAII, is a critical determinant of a candidate inhibitor's success. The use of robust and complementary experimental assays, such as the stopped-flow CO2 hydration assay, FTSA, and ITC, is essential for the accurate characterization of inhibitor potency and selectivity. As our understanding of the specific roles of CAIII in health and disease expands, the availability of highly selective inhibitors will be instrumental in validating this enzyme as a drug target and in the development of novel therapeutics.
References
A Comparative Analysis of Carbonic Anhydrase Isozymes: Unveiling the Structural Nuances of CAIII and CAII Active Sites
A detailed examination of the active sites of Carbonic Anhydrase III (CAIII) and Carbonic Anhydrase II (CAII) reveals subtle yet significant structural differences that profoundly impact their catalytic efficiency and inhibitor susceptibility. While both are zinc metalloenzymes, key amino acid substitutions within their active site cavities lead to distinct biochemical properties, a critical consideration for researchers in drug development and enzyme engineering.
Carbonic anhydrases (CAs) are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. Among the various isoforms, CAII is one of the most catalytically efficient enzymes known, playing a crucial role in physiological processes such as respiration and pH homeostasis.[1] In contrast, CAIII, predominantly found in skeletal muscle, exhibits significantly lower catalytic activity and a notable resistance to classical sulfonamide inhibitors.[2] These differences are primarily attributed to variations in the architecture of their active sites.
Key Structural Distinctions in the Active Sites
The active site of carbonic anhydrases is characterized by a conical cavity, at the bottom of which a zinc ion is coordinated by three histidine residues and a water molecule or hydroxide ion.[3][4] This zinc-bound hydroxide is the key nucleophile in the hydration of CO2. The immediate chemical environment of this catalytic metal center dictates the enzyme's activity.
In the highly active CAII, the active site is shaped by a hydrophilic region and a hydrophobic region. Key residues such as His64 act as a proton shuttle, facilitating the rate-limiting proton transfer step in the catalytic mechanism.[5][6]
Conversely, CAIII possesses several key amino acid substitutions that alter the active site environment. One of the most critical differences is the replacement of the proton shuttle residue His64 in CAII with Lys64 in CAIII. This substitution is a primary reason for the lower catalytic activity of CAIII, as it impairs the efficient removal of the proton from the zinc-bound water molecule.
Furthermore, substitutions within the hydrophobic pocket that binds the CO2 substrate also contribute to the differing activities. For instance, the residue at position 198 is a leucine in CAII, while it is a phenylalanine in CAIII.[7] The bulkier phenyl group of F198 in CAIII is thought to partially obstruct the substrate-binding pocket, leading to a reduced affinity for CO2 and a lower catalytic turnover.[7]
These structural variations not only affect the catalytic rate but also influence the binding of inhibitors. The active site of CAII is more accommodating to a wide range of sulfonamide inhibitors, which bind by coordinating to the catalytic zinc ion.[8] The altered active site geometry and charge distribution in CAIII result in a weaker affinity for many of these inhibitors.[2]
Quantitative Comparison of CAII and CAIII Active Site Properties
To provide a clear overview of the key differences, the following table summarizes the quantitative data comparing the active sites of human CAII and CAIII.
| Property | Carbonic Anhydrase II (CAII) | Carbonic Anhydrase III (CAIII) | Reference(s) |
| Key Active Site Residue at Position 64 | Histidine (His64) | Lysine (Lys64) | |
| Key Active Site Residue at Position 198 | Leucine (Leu198) | Phenylalanine (Phe198) | [7] |
| Catalytic Activity (kcat for CO2 hydration) | ~1 x 10^6 s^-1 | ~1 x 10^3 s^-1 | [2] |
| Inhibitor Affinity (Acetazolamide Ki) | Nanomolar range | Micromolar range | [9] |
Visualizing the Active Site Differences
The following diagram, generated using the Graphviz DOT language, illustrates the key amino acid differences in the active sites of CAII and CAIII and their relationship to the catalytic zinc ion.
Caption: Key amino acid differences in the active sites of CAII and CAIII.
Experimental Protocols
The structural and functional characterization of carbonic anhydrases relies on a combination of biophysical and biochemical techniques. The data presented in this guide are primarily derived from X-ray crystallography and enzyme kinetics assays.
X-ray Crystallography for Determining Active Site Structure
Objective: To determine the three-dimensional atomic structure of the enzyme, revealing the precise arrangement of amino acids in the active site and the coordination of the zinc ion.
Methodology:
-
Protein Expression and Purification: The gene encoding the carbonic anhydrase isozyme is overexpressed in a suitable host system, such as E. coli. The protein is then purified to homogeneity using chromatographic techniques.
-
Crystallization: The purified protein is subjected to various crystallization screening conditions to obtain well-ordered crystals. This typically involves vapor diffusion methods where the protein solution is allowed to slowly equilibrate with a precipitant solution.[5]
-
X-ray Diffraction Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.[10]
-
Structure Determination and Refinement: The diffraction data are processed to determine the electron density map of the protein. A model of the protein structure is then built into this map and refined to achieve the best fit with the experimental data.[10]
Enzyme Kinetics Assay for CO2 Hydration Activity
Objective: To measure the catalytic efficiency of the enzyme in hydrating carbon dioxide.
Methodology:
-
Stopped-Flow Spectrophotometry: This is a common method for measuring the rapid kinetics of the CO2 hydration reaction.[11]
-
Assay Principle: The assay measures the change in pH that occurs as CO2 is hydrated to bicarbonate and a proton. A pH indicator dye, whose absorbance changes with pH, is included in the reaction mixture.
-
Procedure: A solution of the purified enzyme is rapidly mixed with a CO2-saturated buffer solution in the stopped-flow instrument. The change in absorbance of the pH indicator is monitored over time.[12]
-
Data Analysis: The initial rate of the reaction is determined from the absorbance change. By measuring the rates at different substrate (CO2) concentrations, the Michaelis-Menten kinetic parameters, Kcat and KM, can be calculated.[11]
Conclusion
The structural disparities between the active sites of CAIII and CAII provide a compelling example of how subtle changes in protein architecture can lead to significant functional divergence. For researchers in drug discovery, understanding these differences is paramount for the design of isozyme-specific inhibitors with improved therapeutic profiles and reduced off-target effects. The methodologies outlined here represent the cornerstone of investigations into the structure-function relationships of this important enzyme family.
References
- 1. Chapter 13: Carbonic Anhydrase IX as an Imaging and Therapeutic Target for Tumors and Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.ru [2024.sci-hub.ru]
- 3. Design of a Carbonic Anhydrase IX Active-Site Mimic to Screen Inhibitors for Possible Anti-Cancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural study of X-ray induced activation of carbonic anhydrase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Production and X-ray crystallographic analysis of fully deuterated human carbonic anhydrase II - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. wisc.pb.unizin.org [wisc.pb.unizin.org]
- 8. Structural Analysis of Charge Discrimination in the Binding of Inhibitors to Human Carbonic Anhydrases I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Switching the Inhibitor‐Enzyme Recognition Profile via Chimeric Carbonic Anhydrase XII - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Crystallography and Its Impact on Carbonic Anhydrase Research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Unveiling the Role of Carbonic Anhydrase III in Disease: A Comparative Guide Using Knockout Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of phenotypes observed in Carbonic Anhydrase III (CAIII) knockout (KO) models versus wild-type (WT) counterparts across various disease contexts. Detailed experimental methodologies and supporting data are presented to validate the role of CAIII in disease, particularly in muscle fatigue, metabolic disorders, cardiomyopathy, and oxidative stress.
Carbonic Anhydrase III (CAIII) is a cytosolic enzyme highly expressed in skeletal muscle, adipose tissue, and liver. While its precise physiological roles have been a subject of ongoing research, studies utilizing knockout mouse models have been instrumental in elucidating its functions, particularly its protective role against oxidative stress and its involvement in metabolic regulation and muscle performance. This guide synthesizes key findings from these studies to offer a clear comparison of CAIII KO models with their wild-type littermates.
Muscle Fatigue Resistance: A Complex Role for CAIII
Studies on CAIII knockout mice have revealed a nuanced role for this enzyme in skeletal muscle fatigue resistance. While the absence of CAIII does not appear to alter baseline muscle contractility, it significantly impacts how muscles respond to fatiguing stimuli.
Comparative Data: Muscle Fatigue in CAIII KO vs. WT Mice
| Parameter | CAIII KO (Tibialis Anterior) | WT (Tibialis Anterior) | CAIII KO (Soleus) | WT (Soleus) | Reference |
| Initial Force Reduction during Fatigue | Faster | Slower | Faster | Slower | [1][2] |
| Resistance at the End of Fatigue | Higher | Lower | - | - | [1][2] |
| Post-Fatigue Recovery | Slower | Faster | Better under acidotic stress | Worse under acidotic stress | [1][2] |
| Resting Tension Elevation (acidotic stress) | Less | More | - | - | [1][2] |
Data adapted from studies on in situ and superfused muscle preparations.
These findings suggest that while CAIII may contribute to the initial maintenance of force during fatigue, its absence leads to a compensatory mechanism that enhances endurance during prolonged stimulation, albeit with a slower recovery process. The improved performance of CAIII KO soleus muscle under acidotic conditions points to a significant role for CAIII in managing intracellular pH during exercise.[1][2]
Experimental Workflow: In Situ Muscle Fatigue Assay
Metabolic Phenotype: Insights from Indirect Calorimetry
The high expression of CAIII in metabolically active tissues like the liver and adipose tissue suggests its involvement in energy metabolism. Studies using indirect calorimetry in CAIII KO mice can provide valuable data on whole-body energy expenditure, substrate utilization, and physical activity.
Comparative Data: Metabolic Parameters in CAIII KO vs. WT Mice (Hypothetical Data)
| Parameter | CAIII KO | WT |
| Oxygen Consumption (VO2) | Data not available | Data not available |
| Carbon Dioxide Production (VCO2) | Data not available | Data not available |
| Respiratory Exchange Ratio (RER) | Data not available | Data not available |
| Energy Expenditure | Data not available | Data not available |
| Spontaneous Physical Activity | Data not available | Data not available |
Currently, there is a lack of published, publicly available quantitative data in a tabular format from indirect calorimetry studies specifically comparing CAIII KO and WT mice. The table above serves as a template for how such data would be presented.
Experimental Workflow: Indirect Calorimetry
Cardiac Function: Assessing the Impact of CAIII Deletion
Given the expression of CAIII in cardiac muscle, albeit at lower levels than in skeletal muscle, its role in heart function, particularly under stress conditions, is of interest. Echocardiography is a key technique to assess cardiac morphology and function in CAIII KO mice.
Comparative Data: Echocardiographic Parameters in CAIII KO vs. WT Mice (Hypothetical Data)
| Parameter | CAIII KO | WT |
| Left Ventricular Ejection Fraction (%) | Data not available | Data not available |
| Fractional Shortening (%) | Data not available | Data not available |
| Left Ventricular Internal Diameter, diastole (mm) | Data not available | Data not available |
| Left Ventricular Internal Diameter, systole (mm) | Data not available | Data not available |
| Interventricular Septal Thickness, diastole (mm) | Data not available | Data not available |
| Posterior Wall Thickness, diastole (mm) | Data not available | Data not available |
Currently, there is a lack of published, publicly available quantitative data in a tabular format from echocardiography studies specifically comparing CAIII KO and WT mice. The table above serves as a template for how such data would be presented.
Experimental Workflow: Transthoracic Echocardiography
Oxidative Stress and the Nrf2 Pathway: A Protective Role for CAIII
A key function of CAIII that has emerged from knockout studies is its role in protecting cells from oxidative stress. This is thought to be mediated, at least in part, through its interaction with the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) signaling pathway, a master regulator of the antioxidant response.
Comparative Data: Oxidative Stress Markers and Antioxidant Enzyme Activity in CAIII KO vs. WT Mice (Hypothetical Data)
| Parameter | CAIII KO | WT |
| Oxidative Stress Markers | ||
| Malondialdehyde (MDA) Levels | Data not available | Data not available |
| Protein Carbonyls | Data not available | Data not available |
| 8-hydroxy-2'-deoxyguanosine (8-OHdG) | Data not available | Data not available |
| Antioxidant Enzyme Activity | ||
| Superoxide Dismutase (SOD) | Data not available | Data not available |
| Catalase | Data not available | Data not available |
| Glutathione Peroxidase (GPx) | Data not available | Data not available |
| Nrf2 Pathway Activation | ||
| Nuclear Nrf2 Levels | Data not available | Data not available |
| Heme Oxygenase-1 (HO-1) Expression | Data not available | Data not available |
| NAD(P)H:quinone oxidoreductase 1 (NQO1) Expression | Data not available | Data not available |
Currently, there is a lack of published, publicly available quantitative data in a tabular format from studies measuring these specific markers in CAIII KO and WT mice. The table above serves as a template for how such data would be presented.
Signaling Pathway: Postulated Role of CAIII in the Nrf2-ARE Pathway
In this proposed model, under conditions of oxidative stress, CAIII may act as a ROS scavenger or a redox sensor. This interaction is hypothesized to modulate the Keap1-Nrf2 complex, leading to the dissociation and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, upregulating their expression and thereby enhancing the cell's defense against oxidative damage. The absence of CAIII in knockout models would likely impair this response, leading to increased susceptibility to oxidative stress.
Experimental Protocols
Generation of CAIII Knockout Mice:
CAIII knockout mice are typically generated using homologous recombination in embryonic stem (ES) cells. A targeting vector is constructed to replace a critical exon of the Car3 gene with a selection cassette (e.g., a neomycin resistance gene). This vector is then electroporated into ES cells. Cells that have undergone successful homologous recombination are selected and injected into blastocysts, which are then implanted into pseudopregnant female mice. The resulting chimeric offspring are bred to establish a germline transmission of the null allele. Subsequent breeding of heterozygous mice produces homozygous CAIII knockout mice and their wild-type littermates for comparative studies.
Treadmill Fatigue Test:
-
Acclimation: Mice are acclimated to the treadmill for several days prior to testing, with short running sessions at a low speed.[3][4][5][6]
-
Test Protocol: Mice are placed on the treadmill, and the speed is gradually increased according to a set protocol. An electrical stimulus at the rear of the treadmill encourages continuous running.[3][4][5][6]
-
Exhaustion Criteria: Exhaustion is defined as the inability of the mouse to continue running despite the electrical stimulus, often measured as spending a specific amount of time on the shock grid.[3][4][5][6]
-
Data Collection: The total running time and distance are recorded as measures of fatigue resistance.[3][4][5][6]
Echocardiography for Cardiac Function Assessment:
-
Anesthesia: Mice are lightly anesthetized, typically with isoflurane, to minimize movement while maintaining near-physiological heart rates.[7][8][9][10][11][12][13][14]
-
Imaging: A high-frequency ultrasound probe is used to obtain two-dimensional (B-mode) and motion (M-mode) images of the heart from parasternal long- and short-axis views.[7][8][9][10][11][12][13][14]
-
Measurements: Left ventricular internal dimensions at end-diastole and end-systole, as well as wall thicknesses, are measured from the M-mode images.[7][8][9][10][11][12][13][14]
-
Calculations: These measurements are used to calculate key indices of cardiac function, including ejection fraction and fractional shortening.[7][8][9][10][11][12][13][14]
Measurement of Oxidative Stress Markers:
-
Lipid Peroxidation: Assessed by measuring levels of malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE) in tissue homogenates using commercially available kits.[15]
-
Protein Oxidation: Determined by quantifying protein carbonyl content using a dinitrophenylhydrazine (DNPH)-based assay.[15]
-
DNA Damage: Measured by quantifying levels of 8-hydroxy-2'-deoxyguanosine (8-OHdG) in DNA extracted from tissues, often by ELISA or LC-MS/MS.[15]
Antioxidant Enzyme Activity Assays:
The activities of key antioxidant enzymes such as superoxide dismutase (SOD), catalase, and glutathione peroxidase (GPx) are measured in tissue lysates using spectrophotometric assays based on the specific enzymatic reactions.[16][17][18][19][20]
Western Blot for Nrf2 Activation:
-
Nuclear and Cytoplasmic Fractionation: Proteins are extracted from the nuclear and cytoplasmic fractions of tissue or cell lysates.
-
SDS-PAGE and Transfer: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane.
-
Immunoblotting: The membrane is incubated with a primary antibody specific for Nrf2, followed by a secondary antibody conjugated to a detectable enzyme.
-
Detection and Quantification: The amount of Nrf2 in the nuclear fraction is detected and quantified to assess its activation and translocation.[21][22][23][24][25]
Conclusion
The use of CAIII knockout models has been pivotal in uncovering the multifaceted roles of this enzyme in health and disease. While these models have demonstrated a clear involvement of CAIII in protecting against oxidative stress and modulating muscle fatigue, further research is needed to fully elucidate its impact on metabolic regulation and cardiac function. The detailed methodologies and comparative data presented in this guide are intended to provide a valuable resource for researchers investigating CAIII as a potential therapeutic target. The continued use of these and more refined knockout models will undoubtedly lead to a deeper understanding of the physiological significance of Carbonic Anhydrase III.
References
- 1. Carbonic Anhydrase III Is Expressed in Mouse Skeletal Muscles Independent of Fiber Type-Specific Myofilament Protein Isoforms and Plays a Role in Fatigue Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbonic Anhydrase III Is Expressed in Mouse Skeletal Muscles Independent of Fiber Type-Specific Myofilament Protein Isoforms and Plays a Role in Fatigue Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Treadmill Fatigue Test: A Simple, High-throughput Assay of Fatigue-like Behavior for the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Video: The Treadmill Fatigue Test: A Simple, High-throughput Assay of Fatigue-like Behavior for the Mouse [jove.com]
- 5. Evaluation of Muscle Performance in Mice by Treadmill Exhaustion Test and Whole-limb Grip Strength Assay [bio-protocol.org]
- 6. m.youtube.com [m.youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 9. Echocardiographic Assessment of Cardiac Function in Mouse Models of Heart Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scienceopen.com [scienceopen.com]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Echocardiographic Assessment of Cardiac Function in Mouse Models of Heart Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
- 14. biomed-data.eu [biomed-data.eu]
- 15. Oxidative Damage Increases and Antioxidant Gene Expression Decreases with Aging in the Mouse Ovary - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Increased Expression but Reduced Activity of Antioxidant Enzymes in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A comprehensive review on the determination of enzymatic assay and nonenzymatic antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Effects of Catalase on Growth Performance, Antioxidant Capacity, Intestinal Morphology, and Microbial Composition in Yellow Broilers [frontiersin.org]
- 19. mdpi.com [mdpi.com]
- 20. scienceopen.com [scienceopen.com]
- 21. Over-activation of the Nrf2-Antioxidant Response Element Pathway in Hepatocytes Decreases Hepatic Ischemia Reperfusion Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Nrf2 Knockout Affected the Ferroptosis Signaling Pathway against Cisplatin-Induced Hair Cell-Like HEI-OC1 Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Nrf2/ARE pathway attenuates oxidative and apoptotic response in human osteoarthritis chondrocytes by activating ERK1/2/ELK1-P70S6K-P90RSK signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
A Comparative Guide to the In Vivo Validation of Carbonic Anhydrase III (CAIII) as a Therapeutic Target
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo validation data for Carbonic Anhydrase III (CAIII) as a therapeutic target in two primary domains: metabolic diseases and conditions related to oxidative stress. Experimental data is summarized, key methodologies are detailed, and functional pathways are visualized to aid in the evaluation of CAIII's therapeutic potential.
CAIII as a Therapeutic Target for Metabolic Diseases
Initial hypotheses suggested CAIII's involvement in metabolic regulation, particularly lipogenesis, due to its high abundance in adipose tissue and liver.[1][2] In rodent models of obesity, such as Zucker rats and ob/ob mice, the expression of CAIII in fat and liver tissues was observed to be decreased, suggesting a potential link to metabolic dysregulation.[1][3] However, subsequent in vivo validation studies using genetic knockout models have challenged this hypothesis.
A definitive study using CAIII knockout mice found no significant difference in key metabolic parameters compared to wild-type controls, even under the metabolic stress of a high-fat diet (HFD).[1][4] These findings indicate that CAIII is not essential for de novo fatty acid synthesis and that its absence does not protect against diet-induced obesity.[1][2][4]
| Parameter | Genotype | Diet | Result | Conclusion | Reference |
| Body Weight | CAIII KO vs. WT | Chow & HFD | No significant difference | CAIII deletion does not affect body weight. | [1][2] |
| Body Composition | CAIII KO vs. WT | Chow & HFD | No significant difference | CAIII deletion does not alter fat or lean mass. | [1][2] |
| Metabolic Rate (VO2, VCO2) | CAIII KO vs. WT | Chow & HFD | No significant difference | CAIII is not required for normal energy expenditure. | [1][2] |
| Insulin Sensitivity | CAIII KO vs. WT | HFD | No significant difference | CAIII deletion does not improve insulin sensitivity. | [1][2] |
| Serum & Tissue Triglycerides | CAIII KO vs. WT | HFD | No significant difference | CAIII is not essential for regulating lipid levels. | [1][2] |
| De Novo Lipogenesis | CAIII KO vs. WT | N/A | Not required | CAIII's low enzymatic activity is not critical for this pathway. | [1][2] |
This protocol outlines a typical methodology for evaluating the role of a gene in diet-induced obesity, based on the approaches used in CAIII validation studies.
-
Animal Models:
-
Use male CAIII knockout (KO) mice and age-matched wild-type (WT) C57BL/6J mice as controls.
-
House animals individually in a temperature-controlled environment with a 12-hour light/dark cycle.
-
-
Dietary Regimen:
-
At 8-10 weeks of age, divide mice from each genotype into two diet groups:
-
Control Diet: Standard chow (e.g., 10% kcal from fat).
-
High-Fat Diet (HFD): Obesogenic diet (e.g., 60% kcal from fat).
-
-
Provide diets and water ad libitum for a period of 12-16 weeks.
-
-
Metabolic Phenotyping:
-
Body Weight and Composition: Measure body weight weekly. At the end of the study, determine fat and lean mass using quantitative nuclear magnetic resonance (qNMR) or DEXA.
-
Indirect Calorimetry: Acclimate mice to metabolic cages (e.g., CLAMS) and measure oxygen consumption (VO2), carbon dioxide production (VCO2), and respiratory exchange ratio (RER) over a 24-48 hour period.
-
Glucose and Insulin Tolerance Tests (GTT/ITT): Perform GTT and ITT near the end of the dietary regimen.
-
GTT: Fast mice for 6 hours, then administer an intraperitoneal (IP) injection of glucose (e.g., 2 g/kg body weight). Measure blood glucose from tail blood at 0, 15, 30, 60, 90, and 120 minutes post-injection.
-
ITT: Fast mice for 4 hours, then administer an IP injection of insulin (e.g., 0.75 U/kg body weight). Measure blood glucose at the same time points as the GTT.
-
-
-
Terminal Procedures and Tissue Analysis:
-
At the study endpoint, fast mice for 6 hours before euthanasia.
-
Collect blood via cardiac puncture for analysis of serum triglycerides, cholesterol, and insulin.
-
Harvest liver and adipose tissues, weigh them, and flash-freeze in liquid nitrogen for subsequent analysis (e.g., triglyceride content, gene/protein expression).
-
The following diagram illustrates the initial hypothesis that CAIII, by providing bicarbonate (HCO3-), could be a rate-limiting step in de novo lipogenesis (fatty acid synthesis). In vivo data has since shown this pathway is not dependent on CAIII.[1][2]
CAIII as a Therapeutic Target for Oxidative Stress
A more promising therapeutic angle for CAIII lies in its role in cellular defense against oxidative stress.[5][6] CAIII is abundant in tissues with high oxygen consumption, such as skeletal muscle and liver.[5] Its structure contains reactive cysteine residues that can be S-glutathionylated, allowing it to act as an oxyradical scavenger and protect cells from oxidative damage.[5][6]
Studies have demonstrated that the presence of CAIII is protective against oxidative insults. Silencing CAIII expression renders cells more vulnerable to apoptosis induced by oxidative stress.
| Experimental Model | Intervention | Key Findings | Conclusion | Reference |
| Nucleus Pulposus Cells | CAIII gene silencing + H2O2 treatment | Increased sensitivity to apoptosis; increased caspase-3 activation. | CAIII protects cells from oxidative stress-dependent apoptosis. | [5] |
| HeLa Cells (transfected) | Transfection with CA VII (similar properties) + H2O2 treatment | Increased cell viability compared to controls. | Cysteine-rich CAs (like CAIII/VII) protect against oxidative damage. | [5] |
| Diabetic (db/db) Mice | N/A (disease model) | Decreased CAIII expression in cortex and heart tissue; increased apoptosis. | Loss of CAIII is associated with increased cell death in a disease state with high oxidative stress. | [7] |
This protocol describes a potential in vivo experiment to validate the antioxidant function of CAIII.
-
Animal Models:
-
Use male CAIII KO mice and age-matched WT controls.
-
Group animals for different treatments (n=8-10 per group).
-
-
Induction of Oxidative Stress:
-
Administer a pro-oxidant agent, such as diquat or paraquat, via IP injection to induce systemic oxidative stress.
-
Include vehicle control groups for both WT and CAIII KO mice.
-
-
Sample Collection and Analysis (24h post-injection):
-
Blood Analysis: Collect plasma to measure markers of systemic oxidative stress, such as malondialdehyde (MDA) or 8-isoprostane levels.
-
Tissue Analysis (Liver & Skeletal Muscle):
-
Harvest tissues and prepare homogenates.
-
Measure levels of reduced and oxidized glutathione (GSH/GSSG ratio) as an indicator of redox balance.
-
Perform TUNEL staining on tissue sections to quantify apoptosis.
-
Use Western blot to measure levels of oxidative stress markers (e.g., 4-HNE) and apoptotic proteins (e.g., cleaved caspase-3).
-
-
-
Expected Outcome:
-
If CAIII is a critical antioxidant in vivo, the CAIII KO mice are expected to show significantly higher levels of oxidative stress markers and apoptosis compared to WT mice following the pro-oxidant challenge.
-
This diagram illustrates the proposed mechanism by which CAIII protects cells from damage induced by reactive oxygen species (ROS).
Comparison with Alternative Therapeutic Strategies
Evaluating CAIII as a therapeutic target requires comparing its proposed mechanism against established or alternative strategies for the same conditions.
While in vivo data refutes the use of CAIII for obesity, comparing the initial hypothesis to a known drug class like PPARγ agonists (e.g., Thiazolidinediones) highlights the difference between a speculative and a validated target.
| Feature | Targeting CAIII (Hypothetical) | Targeting PPARγ (Validated) |
| Mechanism of Action | Decrease bicarbonate supply to slow fatty acid synthesis. | Nuclear receptor activation; alters transcription of hundreds of genes involved in glucose/lipid metabolism and adipocyte differentiation. |
| Primary Effect | Reduced lipogenesis. | Improved insulin sensitivity, glucose uptake in muscle/fat. |
| In Vivo Validation | KO mice show no protection from diet-induced obesity or insulin resistance.[1] | Agonists robustly improve glycemic control and insulin sensitivity in animal models and humans. |
| Therapeutic Status | Not a viable target for metabolic disease based on current evidence. | Clinically approved class of drugs for type 2 diabetes. |
For oxidative stress, a potential strategy could be to enhance CAIII expression or function. This can be compared to the broader antioxidant strategy of activating the Nrf2 pathway.
| Feature | Modulating CAIII | Activating Nrf2 Pathway |
| Mechanism of Action | Directly scavenges specific reactive oxygen species through its cysteine residues.[5] | Nrf2 is a master transcription factor that, when activated, upregulates a broad array of antioxidant and cytoprotective genes (e.g., HMOX1, NQO1). |
| Primary Effect | Acts as a direct, stoichiometric antioxidant. | Induces a broad, amplified, and sustained antioxidant response. |
| Therapeutic Potential | Potentially useful in tissues where CAIII is highly expressed (muscle, liver). May be highly specific with fewer off-target effects. | Broad applicability across many cell types and diseases involving oxidative stress. |
| In Vivo Validation | KO mice show increased sensitivity to oxidative insults.[5][7] | Nrf2 activators (e.g., dimethyl fumarate) are clinically approved and show protection in various preclinical models of oxidative stress. |
This diagram contrasts the direct, scavenging role of CAIII with the broad, transcriptional response mediated by Nrf2 activation as strategies to combat oxidative stress.
References
- 1. Carbonic anhydrase III (Car3) is not required for fatty acid synthesis and does not protect against high-fat diet induced obesity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbonic anhydrase III (Car3) is not required for fatty acid synthesis and does not protect against high-fat diet induced obesity in mice | PLOS One [journals.plos.org]
- 3. Carbonic anhydrase III in obese Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carbonic anhydrase III (Car3) is not required for fatty acid synthesis and does not protect against high-fat diet induced obesity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protective Role of Carbonic Anhydrases III and VII in Cellular Defense Mechanisms upon Redox Unbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The role of carbonic anhydrase III and autophagy in type 2 diabetes with cardio-cerebrovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking New Selective CAIII Inhibitors Against First-in-Class Compounds
For Immediate Release
This guide provides a comparative analysis of newly developed, selective Carbonic Anhydrase III (CAIII) inhibitors against traditional, first-in-class sulfonamides. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in the selection and application of CAIII inhibitors.
Introduction to Carbonic Anhydrase III
Carbonic Anhydrase III (CAIII) is a cytosolic enzyme belonging to the α-CA class of metalloenzymes. It catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1] Unlike the highly efficient CAII isoform, CAIII exhibits low catalytic activity and is notably resistant to inhibition by classic sulfonamide drugs like acetazolamide (AAZ) and methazolamide (MZA).[2] The precise physio-pathological role of CAIII is still under investigation, making the development of potent and selective inhibitors crucial for elucidating its function and exploring its therapeutic potential.
Recently, a new class of aliphatic sulfonamides has been developed, representing the first potent and highly selective inhibitors of human CAIII (hCAIII). This guide benchmarks these novel compounds against older, non-selective sulfonamides that can be considered the first-generation inhibitors.
Data Presentation: Inhibitor Performance Comparison
The inhibitory potency (expressed as inhibition constant, Kᵢ) of new aliphatic sulfonamides and first-in-class compounds against hCAIII and other relevant off-target isoforms (hCA I and hCA II) is summarized below. Lower Kᵢ values indicate higher potency.
Table 1: New Selective Aliphatic Sulfonamide Inhibitors vs. hCA Isoforms
| Compound ID | hCAIII Kᵢ (nM) | hCA I Kᵢ (nM) | hCA II Kᵢ (nM) | Selectivity (hCAI/hCAIII) | Selectivity (hCAII/hCAIII) |
| 39 | 162.6 | >10000 | 4162.5 | >61.5 | 25.6 |
| 52 | 310.4 | >10000 | 8157.5 | >32.2 | 26.3 |
| 34 | 990.3 | >10000 | 879.3 | >10.1 | 0.89 |
| 29 | 553.6 | >10000 | 678.1 | >18.1 | 1.2 |
Data sourced from a 2023 study on the first-in-class potent and isoform-selective hCAIII inhibitors.
Table 2: First-in-Class / Classic Sulfonamide Inhibitors vs. hCAIII
| Compound | hCAIII Kᵢ (µM) | Notes |
| Acetazolamide (AAZ) | 154 - 2200 | Clinically used, non-selective CA inhibitor.[2] |
| Methazolamide (MZA) | 154 - 2200 | Clinically used, non-selective CA inhibitor.[2][3] |
| Prontosil | 2.3 - 18.1 | Considered among the first low-micromolar hCAIII inhibitors. |
| Sulpiride | 2.3 - 18.1 | Considered among the first low-micromolar hCAIII inhibitors. |
| Indisulam | 2.3 - 18.1 | Considered among the first low-micromolar hCAIII inhibitors. |
Data from Nishimori et al. (2007) and Maren et al. (1977).[3]
Mandatory Visualizations
CAIII Catalytic Mechanism and Inhibition
The diagram below illustrates the fundamental enzymatic reaction catalyzed by Carbonic Anhydrase III and the mechanism by which inhibitors block this process. The enzyme facilitates the hydration of CO₂, a crucial step in pH regulation and ion transport. Inhibitors, typically containing a zinc-binding group, coordinate to the Zn²⁺ ion in the active site, preventing substrate access and halting catalysis.
Experimental Workflow for Inhibitor Benchmarking
This workflow outlines the standardized procedure for determining the inhibitory potency (Kᵢ) of test compounds against Carbonic Anhydrase III.
Experimental Protocols
Determination of Carbonic Anhydrase Inhibition
The inhibitory effects of the compounds were assessed by determining their inhibition constants (Kᵢ) against purified human CA isoforms (I, II, and III). The Kᵢ values were obtained using a stopped-flow spectrophotometric assay that measures the enzyme's ability to catalyze the hydration of carbon dioxide.[4][5]
1. Enzyme and Reagents:
-
Enzyme: Recombinant, purified human carbonic anhydrase isoforms (hCA I, hCA II, hCA III).
-
Buffer: Tris buffer (e.g., 20 mM Tris, pH 8.3), maintained at a constant temperature (e.g., 0-4°C).[4]
-
Substrate: CO₂-saturated water, prepared by bubbling pure CO₂ gas into deionized water on ice.[4]
-
pH Indicator: A suitable pH indicator (e.g., phenol red) is included in the reaction buffer to monitor the pH change resulting from proton production.[4]
-
Inhibitors: Test compounds and a standard inhibitor (e.g., Acetazolamide) are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted.
2. Assay Procedure (Stopped-Flow Method):
-
The assay is performed using a stopped-flow instrument, which allows for the rapid mixing of two solutions and the immediate monitoring of the reaction.[5]
-
Syringe 1: Contains the CA enzyme solution and the pH indicator in buffer. For inhibition assays, this syringe also contains the inhibitor at a specific concentration.
-
Syringe 2: Contains the CO₂-saturated water (substrate).
-
Equal volumes of the solutions from both syringes are rapidly mixed, initiating the enzymatic reaction (HCO₃⁻ + H⁺ → CO₂ + H₂O) or (CO₂ + H₂O → HCO₃⁻ + H⁺), depending on the specific assay setup.[5] The change in absorbance of the pH indicator is monitored over time, reflecting the initial rate of the reaction.
3. Data Analysis:
-
The initial rates of the catalyzed reaction are measured in the absence (control) and presence of various concentrations of the inhibitor.
-
The inhibitor concentrations that cause a 50% reduction in enzyme activity (IC₅₀) are determined by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
The IC₅₀ values are then converted into the inhibition constant, Kᵢ, using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ) where [S] is the substrate (CO₂) concentration and Kₘ is the Michaelis-Menten constant for the enzyme with that substrate.
Conclusion
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Topical carbonic anhydrase inhibitors and glaucoma in 2021: where do we stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Carbonic Anhydrase Inhibitor 3
For Immediate Implementation: This document provides essential safety and logistical guidance for the proper disposal of Carbonic Anhydrase Inhibitor 3, ensuring the safety of laboratory personnel and compliance with environmental regulations. These step-by-step procedures are designed for researchers, scientists, and drug development professionals.
Carbonic anhydrase inhibitors, while vital in research and medicine, require careful handling and disposal to prevent potential environmental contamination and ensure workplace safety.[1][2] Adherence to the following protocols is crucial for maintaining a safe and compliant laboratory environment.
I. Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before beginning any disposal procedure, it is imperative to wear appropriate Personal Protective Equipment (PPE) to minimize exposure risks. While specific requirements may vary based on the concentration and formulation of the inhibitor, the following PPE is generally recommended.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene |
| Eye Protection | Safety glasses with side shields or goggles | ANSI Z87.1 certified |
| Body Protection | Laboratory coat | Fully buttoned |
| Respiratory Protection | NIOSH-approved respirator | Recommended if there is a risk of generating dust or aerosols |
This data is synthesized from general laboratory safety guidelines and is not specific to a particular Safety Data Sheet (SDS).
II. Step-by-Step Disposal Procedure for this compound
This procedure is based on best practices for the disposal of non-acutely hazardous chemical waste. Always consult your institution's Environmental Health and Safety (EHS) office for specific requirements.[3][4][5]
Step 1: Waste Identification and Segregation
-
Do not dispose of this compound down the drain or in the regular trash.[6][7]
-
Designate a specific, clearly labeled hazardous waste container for the inhibitor. The container must be made of a compatible material and have a tightly sealing lid.[3]
-
Segregate waste containing this compound from other chemical waste streams to prevent unintended reactions.
Step 2: Preparing for Disposal
-
For pure, unused, or expired solid inhibitor, carefully transfer the material into the designated hazardous waste container. Avoid creating dust.[8]
-
For solutions containing the inhibitor, pour the liquid waste into a designated, compatible, and labeled hazardous waste container.
-
For materials contaminated with the inhibitor (e.g., gloves, weigh boats, paper towels), place them in a separate, sealed bag or container that is clearly labeled as "Hazardous Waste" and includes the chemical name.
Step 3: Disposal of Empty Containers
-
An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., water or another solvent in which the inhibitor is soluble).[9]
-
Collect the rinsate (the liquid from rinsing) and dispose of it as hazardous waste in the appropriate liquid waste container.
-
After triple-rinsing, deface the original label on the container to prevent misidentification. The container can then typically be disposed of in the regular laboratory glass or plastic recycling, as per your institution's guidelines.
Step 4: Arranging for Waste Pickup
-
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within your laboratory.
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste. Do not transport hazardous waste across public areas yourself.
III. Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This document provides general guidance. Researchers must consult their institution-specific chemical hygiene plan and EHS office for complete and accurate disposal procedures.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. vionausa.com [vionausa.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. aksci.com [aksci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. uccaribe.edu [uccaribe.edu]
- 9. fishersci.com [fishersci.com]
Comprehensive Safety and Handling Guide for Carbonic Anhydrase Inhibitor 3
This guide provides essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals handling Carbonic Anhydrase Inhibitor 3. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining experimental integrity.
Hazard Identification and Safety Precautions
This compound is classified with acute oral toxicity and is very toxic to aquatic life with long-lasting effects.[1][2] It is imperative to handle this compound with care, utilizing appropriate personal protective equipment (PPE) and following established laboratory safety procedures.
Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1][2] |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life.[1][2] |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[1][2] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following equipment must be worn at all times when handling this compound.
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Goggles | Tightly fitting with side-shields conforming to EN 166 (EU) or NIOSH (US).[1][3] | Protects eyes from splashes and airborne particles. |
| Hand Protection | Protective Gloves | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact and absorption.[1] |
| Body Protection | Impervious Clothing | Fire/flame resistant and impervious lab coat or coveralls.[1][3] | Protects skin from contamination. |
| Respiratory | Suitable Respirator | A fit-tested NIOSH-certified N95 or higher respirator should be used if there is a risk of generating airborne powder or aerosols.[1][4] | Prevents inhalation of harmful dust or aerosols. |
Operational and Disposal Plans
A clear, step-by-step approach to handling and disposal minimizes risks and ensures a safe laboratory environment.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure that an accessible safety shower and eye wash station are available.[1] Read the Safety Data Sheet (SDS) thoroughly.
-
Ventilation: Always handle the compound in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or aerosols.[1][2]
-
Donning PPE: Put on all required PPE as detailed in the table above.
-
Weighing and Transfer: When weighing the powder, do so carefully to avoid creating dust. Use appropriate tools (e.g., spatulas) for transfer.
-
Solution Preparation: If preparing a solution, add the inhibitor to the solvent slowly.
-
Usage: Do not eat, drink, or smoke when using this product.[1][2]
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly.[1][2] Clean the work area and any equipment used.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination.
Storage Plan
Proper storage is essential to maintain the stability and integrity of the inhibitor.
| Parameter | Storage Condition |
| Temperature | Store powder at -20°C. If in solvent, store at -80°C.[1][2] |
| Container | Keep container tightly sealed.[1][2] |
| Environment | Store in a cool, well-ventilated area away from direct sunlight and sources of ignition.[1][2] |
| Incompatibilities | Keep away from strong acids/alkalis and strong oxidizing/reducing agents.[1][2] |
Disposal Plan
-
Waste Collection: Collect all waste material, including empty containers and contaminated disposables, in a designated and approved hazardous waste container.[1][2]
-
Spill Management: In case of a spill, use personal protective equipment.[1] Absorb solutions with an inert material (e.g., diatomite, universal binders).[2] Collect spillage and place it in the hazardous waste container.[1][2] Decontaminate surfaces by scrubbing with alcohol.[2]
-
Final Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][2][5] Avoid release to the environment.[1][2]
Experimental Protocols and Workflows
For professionals in drug development, understanding the experimental context of using an inhibitor is vital. Below is a standard protocol for a colorimetric carbonic anhydrase inhibition assay.
Detailed Methodology: Carbonic Anhydrase Inhibition Assay
This protocol is adapted from commercially available colorimetric assay kits and is designed to screen for inhibitors of carbonic anhydrase activity.[1] The assay utilizes the esterase activity of carbonic anhydrase to release a chromogenic product, which can be quantified by measuring absorbance.
Materials:
-
Carbonic Anhydrase (CA) Enzyme
-
CA Assay Buffer
-
CA Substrate
-
This compound (Test Compound)
-
Positive Control Inhibitor (e.g., Acetazolamide)
-
96-well clear flat-bottom plate
-
Multi-well absorbance microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of the CA enzyme in CA Dilution Buffer.
-
Dissolve the Test Compound (this compound) in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial dilutions to test a range of concentrations.
-
-
Assay Setup (in a 96-well plate):
-
Enzyme Control (EC): Add 80 µl of CA Assay Buffer and 5 µl of CA Enzyme. Add 10 µl of the solvent used for the test compound.
-
Sample (S): Add 80 µl of CA Assay Buffer, 5 µl of CA Enzyme, and 10 µl of the diluted Test Compound.
-
Inhibitor Control (IC): Add 80 µl of CA Assay Buffer, 5 µl of CA Enzyme, and 10 µl of the Positive Control Inhibitor.
-
Background Control (BC): Add 85 µl of CA Assay Buffer and 10 µl of the diluted Test Compound (or Positive Control). Do not add enzyme.
-
-
Pre-incubation: Mix the contents of the wells and incubate the plate at room temperature for 10 minutes. This allows the inhibitor to bind to the enzyme.[6]
-
Initiate Reaction: Add 5 µl of CA Substrate to all wells. Mix thoroughly.
-
Measurement: Immediately begin measuring the absorbance at 405 nm in kinetic mode for 60 minutes at room temperature.
-
Data Analysis:
-
Calculate the rate of reaction (slope of absorbance vs. time) for each well within the linear range.
-
Determine the percent inhibition for each concentration of the Test Compound using the formula: % Inhibition = [(Rate_EC - Rate_S) / Rate_EC] * 100
-
Plot the percent inhibition against the logarithm of the Test Compound concentration to determine the IC₅₀ value (the concentration at which 50% of the enzyme activity is inhibited).
-
Visualizing Experimental and Biological Pathways
To further aid researchers, the following diagrams illustrate the experimental workflow and a known signaling pathway involving Carbonic Anhydrase 3.
Caption: Workflow for a Carbonic Anhydrase Inhibition Assay.
Recent studies have implicated Carbonic Anhydrase 3 (CA3) in cellular signaling pathways, such as those promoting cell migration in certain cancers through the FAK/Src signaling pathway.
References
- 1. assaygenie.com [assaygenie.com]
- 2. 2.2. Carbonic anhydrase inhibition [bio-protocol.org]
- 3. tandfonline.com [tandfonline.com]
- 4. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. superchemistryclasses.com [superchemistryclasses.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
